MC-Val-Cit-PAB-duocarmycin chloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C54H65ClN9O9+ |
|---|---|
Molekulargewicht |
1019.6 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium |
InChI |
InChI=1S/C54H64ClN9O9/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72)/p+1/t36-,42+,50+/m1/s1 |
InChI-Schlüssel |
XPOJSPASJJBTCF-MUYWJSLASA-O |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MC-Val-Cit-PAB-duocarmycin Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, MC-Val-Cit-PAB-duocarmycin chloride. This system combines the tumor-targeting specificity of a monoclonal antibody with the potent DNA-alkylating cytotoxicity of duocarmycin, mediated by a cleavable linker system designed for controlled drug release within the tumor microenvironment.
Introduction to the MC-Val-Cit-PAB-duocarmycin ADC Platform
Antibody-drug conjugates represent a pivotal class of targeted cancer therapeutics. The MC-Val-Cit-PAB-duocarmycin platform is a sophisticated system engineered for maximal therapeutic efficacy and minimal off-target toxicity. It comprises four key components:
-
Monoclonal Antibody (mAb): Provides specificity by targeting tumor-associated antigens on the surface of cancer cells. The choice of mAb is critical for directing the ADC to the desired site of action.
-
MC (Maleimidocaproyl) Linker: A non-cleavable linker that provides a stable covalent attachment point to the monoclonal antibody, typically through the sulfhydryl groups of cysteine residues.
-
Val-Cit-PAB Cleavable Linker System: A dipeptide linker (Valine-Citrulline) connected to a self-immolative spacer (para-aminobenzyl alcohol/carbamate - PAB). This unit is designed to be selectively cleaved by lysosomal proteases, primarily cathepsin B, which are often overexpressed in tumor cells.
-
Duocarmycin Payload: A highly potent DNA alkylating agent. Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine (B156593), leading to DNA damage and apoptosis.
The synergistic action of these components allows for the targeted delivery of a potent cytotoxic agent directly to cancer cells, thereby enhancing the therapeutic window.
The Stepwise Mechanism of Action
The antitumor activity of an ADC utilizing the MC-Val-Cit-PAB-duocarmycin system is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.
Circulation, Targeting, and Internalization
Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component guides the ADC to tumor cells expressing the target antigen on their surface. Upon binding to the antigen, the ADC-antigen complex is internalized into the cell, primarily through receptor-mediated endocytosis. This process sequesters the ADC within intracellular vesicles called endosomes.
Lysosomal Trafficking and Enzymatic Cleavage
The endosomes containing the ADC undergo maturation and fuse with lysosomes. The acidic environment of the lysosome (pH 4.5-5.5) and the presence of a high concentration of proteases are critical for the activation of the payload.[1] Cathepsin B, a cysteine protease that is often upregulated in tumor cells, plays a pivotal role in cleaving the Val-Cit dipeptide linker.[1][2] The enzyme recognizes and hydrolyzes the peptide bond between citrulline and the PAB spacer.[3][4]
Self-Immolation of the PAB Spacer and Payload Release
Cleavage of the Val-Cit linker by cathepsin B initiates a cascade of spontaneous electronic rearrangements within the PAB spacer. This self-immolative process results in the release of the active duocarmycin payload, carbon dioxide, and aza-quinone methide.[5] The traceless nature of this release mechanism ensures that the duocarmycin is liberated in its unmodified, fully active form.
Nuclear Translocation and DNA Alkylation
Once released into the cytoplasm, the highly potent duocarmycin payload translocates to the nucleus. Duocarmycins are DNA minor groove binding agents with a preference for AT-rich sequences.[6][7] The molecule's curved shape complements the topology of the DNA minor groove, facilitating a snug fit. This initial non-covalent binding positions the reactive cyclopropane (B1198618) ring of duocarmycin in close proximity to the N3 position of adenine bases within the DNA helix.[8] A subsequent nucleophilic attack from the adenine-N3 on the cyclopropane ring results in irreversible alkylation of the DNA.[8][9]
Induction of Cell Death
The formation of duocarmycin-DNA adducts disrupts the normal architecture of the DNA double helix. This damage interferes with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and the induction of apoptosis.[6][7] A key advantage of duocarmycins is their ability to exert cytotoxic effects at any phase of the cell cycle.[7]
Quantitative Data
The following tables summarize representative quantitative data for the key processes in the mechanism of action of duocarmycin-based ADCs.
Table 1: In Vitro Cytotoxicity of Duocarmycin-Based ADCs
| ADC Construct | Target Antigen | Cell Line | IC50 (nM) | Reference |
| anti-CD22-MC-VC-PABC-MMAE | CD22 | BJAB | 3.3 | [4] |
| anti-CD22-MC-VC-PABC-MMAE | CD22 | WSU | 0.95 | [4] |
| Duocarmycin TM (Free Drug) | N/A | BJAB | 153 | [2] |
| Duocarmycin TM (Free Drug) | N/A | WSU-DLCL2 | 79 | [2] |
Note: Data for a closely related ADC with the same linker is presented to illustrate typical potency. IC50 values are highly dependent on the specific antibody, target antigen expression levels, and cell line.
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC-Fluorophore | 11.2 ± 1.5 | 0.25 ± 0.03 | 22,300 |
| Val-Ala-PABC-Fluorophore | 25.8 ± 3.2 | 0.18 ± 0.02 | 6,970 |
| Phe-Lys-PABC-Fluorophore | 15.4 ± 2.1 | 0.21 ± 0.03 | 13,600 |
Note: This data, derived from fluorogenic peptide substrates, illustrates the substrate specificity of Cathepsin B. The Val-Cit sequence exhibits favorable kinetic parameters for efficient cleavage. Actual cleavage kinetics of the full ADC construct may vary.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC against target and non-target cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[10]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free duocarmycin in cell culture medium. Add the diluted compounds to the respective wells.[6]
-
Incubation: Incubate the plates for a period of 48 to 144 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from the ADC in the presence of cathepsin B.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5) and an activation buffer containing a reducing agent like DTT.[1]
-
Enzyme Activation: Pre-incubate recombinant human cathepsin B in the activation buffer to ensure full enzymatic activity.[1]
-
Reaction Initiation: In a microcentrifuge tube or 96-well plate, combine the ADC with the assay buffer and initiate the reaction by adding the activated cathepsin B.[8]
-
Incubation: Incubate the reaction mixture at 37°C.[8]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by rapid freezing.[8]
-
Analysis: Analyze the samples by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact ADC, cleaved linker-payload intermediate, and the released free duocarmycin.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.
DNA Alkylation Assay
Objective: To confirm the covalent binding of duocarmycin to DNA.
Methodology:
-
DNA Labeling: A DNA fragment with a known sequence, preferably containing AT-rich regions, is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Drug-DNA Incubation: Incubate the labeled DNA with varying concentrations of the activated duocarmycin payload at 37°C for a defined period.[11]
-
Thermal Cleavage: After incubation, the DNA is subjected to conditions (e.g., heating) that induce strand cleavage at the sites of adenine-N3 alkylation.[11]
-
Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization: The positions of the cleaved DNA fragments are visualized by autoradiography or fluorescence imaging.
-
Data Analysis: The pattern of cleaved fragments reveals the specific nucleotide sequences where duocarmycin has alkylated the DNA. The intensity of the bands can provide a semi-quantitative measure of alkylation efficiency at different sites.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to MC-Val-Cit-PAB-Duocarmycin Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC-Val-Cit-PAB-duocarmycin chloride is a pivotal drug-linker conjugate component utilized in the development of advanced Antibody-Drug Conjugates (ADCs). This molecule synergistically combines a highly potent DNA alkylating agent, duocarmycin, with a sophisticated, conditionally stable linker system designed for targeted release within cancer cells. This guide provides a comprehensive technical overview of its structure, mechanism of action, physicochemical properties, and the experimental protocols essential for its application in ADC research and development. The information is curated to support professionals in oncology and drug development in harnessing this technology for next-generation targeted therapeutics.
Core Components and Structure
The nomenclature MC-Val-Cit-PAB-duocarmycin designates a modular system where each component serves a distinct and critical function.[1][2][3] This drug-linker is designed for covalent attachment to a monoclonal antibody (mAb), creating an ADC that selectively delivers the cytotoxic payload to antigen-expressing tumor cells.
-
MC (Maleimidocaproyl): This unit contains a maleimide (B117702) group, which is a thiol-reactive functional group. It is used for the covalent conjugation of the drug-linker to the antibody, typically by reacting with sulfhydryl groups on cysteine residues.[4] These cysteines can be native to the antibody's structure (e.g., reduced interchain disulfides) or engineered into the antibody sequence at specific sites.[5][6]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that functions as a proteolytically cleavable linker.[] This specific sequence is engineered to be a substrate for cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment and within cancer cells.[4][8][9] The stability of this linker in systemic circulation is high, preventing premature drug release, while its susceptibility to cleavage inside the target cell is a key feature of its design.[][9]
-
PAB (p-aminobenzyl alcohol): This component acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB unit spontaneously undergoes a 1,6-elimination reaction, ensuring the rapid and traceless release of the unmodified active duocarmycin payload.[8][9]
-
Duocarmycin: The cytotoxic payload. Duocarmycins are a class of exceptionally potent, naturally derived antitumor antibiotics.[10][11] They function as DNA alkylating agents, binding to the minor groove of DNA and irreversibly alkylating the N3 position of adenine (B156593).[10][12][13] This action disrupts DNA architecture, leading to strand breaks, cell cycle arrest, and ultimately, apoptotic cell death.[14][15] A significant advantage of duocarmycins is their ability to kill both dividing and non-dividing cells, making them effective against a broad range of tumor cells, including those that are chemoresistant.[10][11]
Mechanism of Action of a Duocarmycin-Based ADC
The therapeutic strategy of an ADC armed with the MC-Val-Cit-PAB-duocarmycin linker-payload is a multi-step, targeted process designed to maximize efficacy while minimizing systemic toxicity.
-
Circulation and Targeting: The ADC circulates systemically, where the Val-Cit linker remains stable. The monoclonal antibody component directs the ADC to specific tumor-associated antigens on the surface of cancer cells.
-
Binding and Internalization: Upon binding to the target antigen, the entire ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[10][12]
-
Lysosomal Trafficking: The endocytic vesicle containing the ADC fuses with a lysosome. The acidic and enzyme-rich environment of the lysosome is critical for the next step.
-
Linker Cleavage: Lysosomal proteases, primarily cathepsin B, recognize and cleave the Val-Cit dipeptide linker.[2][8]
-
Payload Release and Activation: Cleavage of the linker initiates the self-immolation of the PAB spacer, which rapidly releases the duocarmycin payload in its fully active form inside the cell.[1][14]
-
DNA Alkylation and Cell Death: The released duocarmycin translocates to the nucleus, binds to the minor groove of DNA, and alkylates adenine bases, causing irreparable DNA damage and triggering cell death.[12][14][16]
Quantitative Data and Physicochemical Properties
Quantitative data for ADCs utilizing this linker-payload system are often specific to the antibody and the precise manufacturing process. The HER2-targeting ADC, Trastuzumab Duocarmazine (SYD985), serves as an excellent proxy, as it incorporates a highly similar valine-citrulline-seco-DUBA (duocarmycin) payload.[1][2][12]
Table 1: Physicochemical and Efficacy Properties of Trastuzumab Duocarmazine (SYD985)
| Parameter | Value | Reference / Note |
|---|---|---|
| Payload Class | Duocarmycin (DNA Alkylating Agent) | [2] |
| Linker Type | Cleavable (vc: valine-citrulline) | [13] |
| Average Drug-to-Antibody Ratio (DAR) | ~2.8 | [13][17] |
| DAR Species Distribution | Predominantly DAR2 and DAR4 species | [12][17][18] |
| In Vitro Cytotoxicity (HER2-low cells) | 3 to 50-fold more potent than T-DM1 | [18] |
| In Vitro Cytotoxicity (HER2-high cells) | Sub-nanomolar potencies | [17] |
| Plasma Stability (Human, Monkey) | High stability | [17] |
| Plasma Stability (Mouse) | Limited stability (due to Carboxylesterase 1C) | [9][19] |
| Solubility (Free linker-drug) | Soluble in DMSO (≥100 mg/mL) |[20] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the MC-Val-Cit-PAB-duocarmycin linker-drug.
Protocol for ADC Conjugation (via Thiol-Maleimide Coupling)
This protocol describes the conjugation of a maleimide-containing linker-drug to an antibody by first reducing the antibody's interchain disulfide bonds to generate free sulfhydryl groups.
Materials:
-
Monoclonal Antibody (mAb) in a primary amine-free buffer (e.g., PBS).
-
This compound.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Conjugation Buffer: PBS (pH 7.2-7.5) containing 2 mM EDTA.
-
Quenching Reagent: N-acetylcysteine.
-
Solvent: Anhydrous DMSO.
-
Purification System: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF).
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in Conjugation Buffer.
-
Antibody Reduction:
-
Add a calculated molar excess of the reducing agent (e.g., 10-20 equivalents of TCEP) to the antibody solution.[5]
-
Incubate at 30-37°C for 1-2 hours to reduce interchain disulfide bonds.[5][6] The exact time and temperature should be optimized for the specific antibody.
-
Remove the excess reducing agent immediately using a desalting column or TFF, exchanging the buffer back to fresh, degassed Conjugation Buffer.
-
-
Drug-Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be done immediately before use as the compound can be unstable in solution.[21]
-
Conjugation Reaction:
-
Adjust the reduced antibody concentration to 2.5-5 mg/mL with chilled Conjugation Buffer.
-
Add the drug-linker DMSO stock solution to the reduced antibody solution. A molar excess of 1.5 to 5-fold of the drug-linker over the available thiol groups is recommended.[22] The final concentration of DMSO should typically not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at 4°C or room temperature for 1-2 hours, protected from light.
-
-
Quenching: Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for an additional 30 minutes.[22]
-
Purification: Purify the resulting ADC to remove unconjugated drug-linker, aggregates, and quenching reagent. This is typically achieved using size-exclusion chromatography (SEC) or TFF.
-
Characterization: Characterize the final ADC product for protein concentration, purity, aggregation, and Drug-to-Antibody Ratio (DAR) using techniques like UV-Vis spectroscopy, SEC, and Hydrophobic Interaction Chromatography (HIC).
Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of an ADC against cancer cell lines.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines.
-
Complete cell culture medium.
-
96-well flat-bottom cell culture plates.
-
ADC and control antibodies (unconjugated mAb, isotype control ADC).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete medium.
-
Seed 1,000-10,000 cells per well in 100 µL of medium into a 96-well plate. The optimal seeding density depends on the cell line's growth rate and should be determined empirically.[23]
-
Incubate the plate at 37°C, 5% CO₂ overnight to allow cells to attach.
-
-
ADC Treatment:
-
Prepare a serial dilution of the ADC and control articles in complete medium. A typical concentration range might be from 100 µg/mL down to 0.01 ng/mL.
-
Carefully remove the medium from the wells and replace it with 100 µL of the diluted ADC or control solutions. Include "cells only" (no treatment) and "medium only" (blank) controls.
-
Incubate the plate at 37°C, 5% CO₂ for 72-120 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[24]
-
Incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.[24]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[24]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percent viability against the log of the ADC concentration and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.[24]
-
Protocol Outline for In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the antitumor activity of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor cells for implantation.
-
ADC and vehicle control solution.
-
Calipers for tumor measurement.
-
IACUC-approved animal protocol.
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5-10 million cells) into the flank of the mice.
-
Tumor Growth and Staging: Monitor tumor growth regularly. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., Vehicle, Unconjugated mAb, ADC at various doses).
-
ADC Administration: Administer the ADC and controls, typically via intravenous (i.v.) injection. Dosing schedules can vary (e.g., a single dose, or once weekly for 3 weeks).
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. The study may be concluded earlier if signs of excessive toxicity are observed.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences in tumor growth inhibition (TGI) between the ADC-treated groups and the control groups.
Conclusion
The this compound drug-linker represents a sophisticated and highly effective system for the development of targeted cancer therapies. Its design incorporates a potent DNA-alkylating payload with a linker that offers excellent plasma stability and selective, efficient intracellular release. The detailed mechanisms and protocols provided in this guide serve as a foundational resource for researchers aiming to design, synthesize, and evaluate the next generation of powerful and precise antibody-drug conjugates.
References
- 1. Trastuzumab duocarmazine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. adcreview.com [adcreview.com]
- 3. adooq.com [adooq.com]
- 4. caymanchem.com [caymanchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 8. Page loading... [guidechem.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. adcreview.com [adcreview.com]
- 12. adcreview.com [adcreview.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. What is Trastuzumab duocarmazine used for? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. onclive.com [onclive.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 24. benchchem.com [benchchem.com]
An In-depth Technical Guide to Duocarmycin Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of duocarmycins as payloads for antibody-drug conjugates (ADCs). It delves into their mechanism of action, physicochemical properties, and preclinical efficacy, presenting quantitative data in structured tables and detailing experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.
Introduction to Duocarmycin Payloads
Duocarmycins are a class of highly potent, naturally occurring antitumor antibiotics originally isolated from Streptomyces bacteria.[1] Their extreme cytotoxicity, with activity in the low picomolar range, makes them attractive candidates for use as payloads in ADCs.[1] Unlike tubulin inhibitors that only target dividing cells, duocarmycins can kill both dividing and non-dividing cancer cells by irreversibly alkylating DNA.[1] This property is particularly advantageous for treating solid tumors, which often contain a population of slowly dividing or quiescent cells.[1] Furthermore, duocarmycins have demonstrated efficacy against multi-drug resistant (MDR) cancer cells, as they are not substrates for common efflux pumps like P-glycoprotein (P-gp).[1]
Mechanism of Action
The cytotoxic activity of duocarmycins stems from their ability to bind to the minor groove of DNA and subsequently cause irreversible alkylation of the N3 position of adenine.[2] This process disrupts the DNA's architecture, leading to a cascade of cellular events that culminate in apoptotic cell death.[2]
DNA Alkylation and Downstream Signaling
Upon release within the cancer cell, the active form of the duocarmycin payload binds to AT-rich sequences in the DNA minor groove.[3] This binding event is followed by a conformational change that facilitates the alkylation of adenine-N3 by the payload's reactive cyclopropane (B1198618) ring.[2] The resulting DNA adduct triggers a DNA damage response (DDR), primarily activating the ATM-Chk2 and ATR-Chk1 signaling pathways.[2][4] This activation leads to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[5][6] However, the DNA lesions caused by duocarmycins are often irreparable, leading to the initiation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.[2][7]
Physicochemical Properties and Linker Chemistry
The inherent hydrophobicity of duocarmycins presents challenges in the development of ADCs, as it can lead to aggregation and poor solubility.[8] To address this, duocarmycin analogues and advanced linker technologies have been developed.
Duocarmycin Analogues
Modern duocarmycin payloads, such as seco-DUBA (seco-duocarmycin-hydroxybenzamide-azaindole), are often prodrugs that are activated within the cancer cell.[3] These analogues are designed to have improved physicochemical properties and to be compatible with various linker chemistries.[9]
Linker Technology
Both cleavable and non-cleavable linkers have been successfully used in duocarmycin-based ADCs.[3] Cleavable linkers, such as the valine-citrulline (vc) linker used in SYD985, are designed to be stable in circulation and to be cleaved by lysosomal enzymes like cathepsin B upon ADC internalization.[10] This targeted release of the payload minimizes systemic toxicity. The choice of linker can also influence the bystander effect, where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells.[10]
Quantitative Data on Duocarmycin Payload Properties
The potency of duocarmycin analogues and their corresponding ADCs has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data.
In Vitro Cytotoxicity of Duocarmycin Analogues
| Duocarmycin Analogue | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Duocarmycin SA (DSA) | HeLa S3 | Cervical Cancer | 0.00069 | [2] |
| CC-1065 | L1210 | Leukemia | ~0.04 | [1] |
| seco-DUBA | SK-BR-3 | Breast Cancer | 0.09 | [3] |
| seco-DUBA | SK-OV-3 | Ovarian Cancer | 0.43 | [3] |
| seco-DUBA | SW620 | Colon Cancer | 0.09 | [3] |
| ICT2700 | RT112 | Bladder Cancer | 180 | [11] |
| ICT2700 | EJ138-CYP1A1 | Bladder Cancer | 50 | [11] |
In Vitro Cytotoxicity of Duocarmycin-Based ADCs
| ADC | Target | Cell Line | HER2 Status | IC50 (ng/mL) | Reference(s) |
| SYD985 | HER2 | SK-BR-3 | 3+ | 14.9 | [10] |
| SYD985 | HER2 | UACC-893 | 3+ | 20.3 | [10] |
| SYD985 | HER2 | NCI-N87 | 3+ | 25.1 | [10] |
| SYD985 | HER2 | SK-OV-3 | 2+ | 32.4 | [10] |
| SYD985 | HER2 | MDA-MB-175-VII | 1+ | 67.4 | [10] |
| SYD985 | HER2 | ZR-75-1 | 1+ | 14.9 | [10] |
| T-DM1 | HER2 | SK-BR-3 | 3+ | 11.7 | [10] |
| T-DM1 | HER2 | UACC-893 | 3+ | 23.4 | [10] |
| T-DM1 | HER2 | NCI-N87 | 3+ | 23.7 | [10] |
| T-DM1 | HER2 | SK-OV-3 | 2+ | 112.1 | [10] |
| T-DM1 | HER2 | MDA-MB-175-VII | 1+ | 313.9 | [10] |
| T-DM1 | HER2 | ZR-75-1 | 1+ | >1000 | [10] |
In Vivo Efficacy of Duocarmycin-Based ADCs
| ADC | Tumor Model | Cancer Type | Dosing | Outcome | Reference(s) |
| SYD985 | BT-474 Xenograft (HER2 3+) | Breast Cancer | 5 mg/kg, single dose | Complete tumor remission in 7/8 mice | [10] |
| SYD985 | MAXF1162 PDX (HER2 3+) | Breast Cancer | 10 mg/kg, single dose | Significant tumor growth inhibition | [10] |
| SYD985 | MAXF MX1 PDX (HER2 2+) | Breast Cancer | 10 mg/kg, single dose | Significant tumor growth inhibition | [10] |
| SYD985 | HBCx-34 PDX (HER2 1+) | Breast Cancer | 10 mg/kg, single dose | Significant tumor growth inhibition | [10] |
| MGC018 | Calu-6 Xenograft | Lung Cancer | 10 mg/kg, single dose | 91% reduction in tumor volume | [12] |
| MGC018 | MDA-MB-231 Xenograft | Breast Cancer | 1 mg/kg, repeat dose | 84% reduction in tumor volume | [12] |
Pharmacokinetic Properties of Duocarmycin-Based ADCs
| ADC | Species | Dose | Clearance (mL/day/kg) | Half-life (days) | Reference(s) |
| MGC018 | Cynomolgus Monkey | 1 mg/kg | 4.3 | 6.8 | [12] |
| MGC018 | Cynomolgus Monkey | 3 mg/kg | 3.5 | 8.8 | [12] |
| MGC018 | Cynomolgus Monkey | 6 mg/kg | 3.1 | 9.7 | [12] |
| MGC018 | Cynomolgus Monkey | 10 mg/kg | 2.9 | 10.1 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of duocarmycin-based ADCs. The following sections outline key experimental protocols.
Synthesis of seco-DUBA Payload
The synthesis of the seco-DUBA payload involves a multi-step process, starting with the preparation of the DNA-alkylating and DNA-binding moieties, followed by their coupling.
A detailed protocol for the synthesis of seco-DUBA is described by van der Lee et al. (2015).[13] The process generally involves the synthesis of the DNA-alkylating unit and the DNA-binding unit separately, followed by their coupling using a reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[13] The final steps involve the removal of protecting groups to yield the active payload.[13]
ADC Conjugation and DAR Determination
The conjugation of the duocarmycin payload to the antibody is a critical step that influences the ADC's properties. Cysteine-based conjugation is a common method.
Protocol for Cysteine-Based Conjugation:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. The amount of TCEP used will determine the average drug-to-antibody ratio (DAR).[13]
-
Payload-Linker Activation: The duocarmycin payload-linker construct, containing a maleimide (B117702) group, is prepared separately.
-
Conjugation Reaction: The activated payload-linker is added to the reduced antibody solution. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification: The resulting ADC is purified to remove unconjugated payload-linker and antibody, as well as any aggregates. Size exclusion chromatography (SEC) is a common purification method.
Determination of Drug-to-Antibody Ratio (DAR):
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of cysteine-linked ADCs.[14]
The principle behind HIC is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[14] This allows for the separation of species with different DARs (e.g., DAR0, DAR2, DAR4).[14] The average DAR is then calculated based on the relative peak areas of each species.[14]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the duocarmycin-based ADC for a specified period (e.g., 72-120 hours). Include an untreated control and a control with a non-targeting ADC.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Model for Efficacy Studies
Xenograft models are essential for evaluating the in vivo antitumor activity of duocarmycin-based ADCs.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups and administer the duocarmycin-based ADC, a control ADC, and a vehicle control, typically via intravenous injection.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess antitumor efficacy. Tumor growth inhibition (TGI) can be calculated. At the end of the study, tumors can be excised for further analysis.[15]
Conclusion
Duocarmycins represent a highly potent and effective class of payloads for the development of ADCs. Their unique mechanism of action, ability to kill both dividing and non-dividing cells, and efficacy against MDR tumors make them valuable tools in the fight against cancer. Continued research into novel duocarmycin analogues, advanced linker technologies, and a deeper understanding of their biological activity will further enhance their therapeutic potential. This technical guide provides a solid foundation for researchers and drug developers working with this promising class of ADC payloads.
References
- 1. adcreview.com [adcreview.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Thienoduocarmycin-Trastuzumab ADC Demonstrates Strong Antitumor Efficacy with Favorable Safety Profile in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Val-Cit Linker Cleavage by Cathepsin B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Valine-Citrulline (Val-Cit) linker and its cleavage by the lysosomal protease Cathepsin B, a critical mechanism in the design and function of Antibody-Drug Conjugates (ADCs). This document delves into the molecular mechanics of this process, presents quantitative data on cleavage kinetics, and offers detailed experimental protocols for its study.
Introduction to Val-Cit Linkers in ADCs
The Val-Cit linker is a dipeptide-based system integral to the efficacy of numerous ADCs.[1][] Its design allows for stable conjugation of a potent cytotoxic payload to a monoclonal antibody in systemic circulation, with selective release of the drug within the target cancer cell.[] This targeted release is primarily mediated by the enzymatic activity of cathepsins, particularly Cathepsin B, which are often upregulated in the lysosomal compartments of tumor cells.[][]
The most common configuration includes a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which acts as a self-immolative unit.[4] Upon cleavage of the amide bond between citrulline and the PABC spacer by Cathepsin B, a cascade reaction is initiated, leading to the release of the unmodified, active cytotoxic drug.[1][4]
The Mechanism of Val-Cit Linker Cleavage
The cleavage of the Val-Cit linker is a multi-step process that occurs after the ADC has been internalized by the target cell.[1]
-
Receptor-Mediated Endocytosis: The ADC binds to its specific antigen on the surface of a cancer cell and is internalized into an endosome.[1][5]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, an organelle containing a host of hydrolytic enzymes, including Cathepsin B.[] The internal environment of the lysosome is acidic (pH 4.5-5.5), which is optimal for cathepsin activity.
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the C-terminus of the citrulline residue and the PABC spacer.[] The S2 subsite of Cathepsin B's active site favorably accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline.[1]
-
Self-Immolation and Payload Release: The cleavage event triggers the spontaneous 1,6-elimination of the PABC spacer, which fragments to release the active cytotoxic payload, carbon dioxide, and an aromatic remnant.[1][4] This "self-immolative" cascade ensures a clean and efficient release of the unmodified drug inside the target cell.[1]
It is important to note that while Cathepsin B is a primary enzyme responsible for Val-Cit cleavage, other lysosomal cysteine proteases such as Cathepsin L, S, and F can also contribute to this process.[1][6] This enzymatic redundancy can be advantageous in overcoming potential resistance mechanisms.[1] However, the Val-Cit linker has also shown susceptibility to premature cleavage by other enzymes like human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can have implications for off-target toxicity and preclinical evaluation.[1]
Data Presentation: Quantitative Analysis of Linker Cleavage
The following tables summarize key quantitative data related to the cleavage of Val-Cit and other dipeptide linkers by Cathepsin B, as well as the stability of these linkers in different biological environments.
Table 1: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Model Substrates [7]
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
Table 2: Comparative Stability of ADC Linkers in Human Plasma
| Linker Type | ADC Example | Stability Metric | Result |
| Val-Cit | Brentuximab Vedotin | % Intact ADC after 7 days | >95% |
| Hydrazone | Gemtuzumab Ozogamicin | Half-life (t1/2) | ~30 hours |
| Disulfide | IMGN901 | % Payload Release after 72h | <10% |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cleavage and stability of Val-Cit linkers.
In Vitro Cathepsin B Cleavage Assay (Fluorogenic Substrate)
Objective: To determine the kinetic parameters (Km and kcat) of Cathepsin B cleavage for a Val-Cit-containing substrate.
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic Substrate (e.g., Z-Val-Cit-AMC)
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
AMC (7-amino-4-methylcoumarin) standard
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Prepare a working solution of Cathepsin B in assay buffer and incubate for 15 minutes at 37°C to ensure the active-site cysteine is reduced.
-
Substrate Preparation: Prepare a serial dilution of the fluorogenic substrate in assay buffer.
-
Reaction Initiation: In the microplate, add the activated Cathepsin B solution to each well, followed by the substrate dilutions to initiate the reaction. Include wells with substrate only (no enzyme) as a negative control and wells with assay buffer only as a blank.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Generate a standard curve using the AMC standard to convert relative fluorescence units (RFU) to the concentration of cleaved product.
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the product concentration versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
ADC Cleavage Assay in Lysosomal Lysate
Objective: To assess the cleavage of an ADC's Val-Cit linker in a more physiologically relevant environment.
Materials:
-
ADC with a Val-Cit linker
-
Rat Liver Lysosomal Fraction (commercially available)
-
Lysosome Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Thaw the lysosomal fraction on ice. Determine the protein concentration using a BCA assay.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration 1 µM) with the lysosomal lysate (e.g., final protein concentration 0.5 mg/mL) in pre-warmed assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of linker cleavage.
ADC Internalization and Lysosomal Colocalization Assay (Confocal Microscopy)
Objective: To visualize the internalization of an ADC and its trafficking to the lysosome.
Materials:
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Target cancer cell line
-
Lysosomal marker (e.g., LysoTracker Red DND-99)
-
Hoechst 33342 (for nuclear staining)
-
Cell culture medium and supplements
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the target cells on glass-bottom dishes and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 1-5 µg/mL) and incubate at 37°C for various time points (e.g., 1, 4, 24 hours).
-
Lysosomal and Nuclear Staining: In the last 30 minutes of the ADC incubation, add LysoTracker Red and Hoechst 33342 to the culture medium.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Imaging: Immediately image the live cells using a confocal microscope. Acquire images in the channels for the ADC (e.g., green), lysosomes (e.g., red), and nuclei (e.g., blue).
-
Image Analysis:
-
Merge the images from the different channels to visualize the colocalization of the ADC with the lysosomes.
-
Quantify the degree of colocalization using image analysis software (e.g., by calculating Pearson's correlation coefficient).
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line
-
ADC
-
Control antibody (unconjugated)
-
Free payload
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium. Remove the old medium from the cells and add the different concentrations of the test articles. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 72-96 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling and Processing Pathways
Caption: ADC internalization, lysosomal trafficking, and payload release pathway.
Experimental Workflows
Caption: A generalized experimental workflow for the preclinical characterization of an ADC.
Caption: The enzymatic cleavage and self-immolation mechanism of the Val-Cit-PABC linker.
References
An In-depth Technical Guide to the Structure and Function of MC-Val-Cit-PAB-duocarmycin chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, MC-Val-Cit-PAB-duocarmycin chloride. This potent therapeutic agent combines a sophisticated linker system with a highly cytotoxic DNA alkylating agent, duocarmycin, for targeted delivery to cancer cells. This document details its chemical structure, mechanism of action, synthesis, and the experimental protocols relevant to its development and characterization.
Core Structure and Components
This compound is a complex molecule meticulously designed for optimal performance as an ADC payload. Its structure can be dissected into four key components, each with a specific function in the targeted delivery and release of the cytotoxic agent.
| Component | Full Name | Function |
| MC | Maleimidocaproyl | A thiol-reactive group that forms a stable covalent bond with cysteine residues on a monoclonal antibody (mAb). |
| Val-Cit | Valine-Citrulline | A dipeptide linker that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomal compartment of many tumor cells, ensuring targeted drug release. |
| PAB | p-Aminobenzyl Alcohol | A self-immolative spacer that, following Val-Cit cleavage, undergoes spontaneous 1,6-elimination to release the active duocarmycin payload. |
| Duocarmycin | Duocarmycin | A highly potent DNA minor groove alkylating agent that induces cell death. The chloride salt enhances solubility and stability. |
The precise connectivity of these components is crucial for the functionality of the ADC. The maleimide (B117702) group of the MC linker attaches to the antibody. The Val-Cit dipeptide is linked to the MC moiety, followed by the PAB spacer, which in turn is carbamated to the phenolic hydroxyl group of the duocarmycin payload.
Mechanism of Action: From Targeted Delivery to Cell Death
The therapeutic efficacy of an ADC constructed with MC-Val-Cit-PAB-duocarmycin hinges on a multi-step process that ensures the selective destruction of cancer cells while minimizing collateral damage to healthy tissues.
-
Targeted Binding and Internalization: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell.
-
Lysosomal Trafficking and Enzymatic Cleavage: Once inside the cell, the ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including cathepsin B. The high concentration of cathepsin B in the lysosomal environment of many cancer cells leads to the specific cleavage of the Val-Cit dipeptide linker.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates a spontaneous electronic cascade within the PAB spacer. This self-immolative process results in the release of the unmodified, fully active duocarmycin payload into the cytoplasm of the cancer cell.
-
DNA Alkylation and Apoptosis Induction: Duocarmycin, a member of a class of natural products isolated from Streptomyces species, then translocates to the nucleus.[1] It selectively binds to the minor groove of DNA, with a preference for AT-rich sequences.[1][2] The molecule's reactive cyclopropane (B1198618) ring then alkylates the N3 position of adenine (B156593) bases, forming a covalent adduct with the DNA.[2] This irreversible DNA alkylation disrupts the DNA architecture, leading to the inhibition of DNA replication and transcription.[3][4] The resulting DNA damage triggers a cellular stress response, activating DNA damage repair pathways. However, the extent of the damage often overwhelms the cell's repair capacity, leading to cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[4][5]
The following diagram illustrates the intracellular processing and mechanism of action of a duocarmycin-based ADC.
References
Synthesis of MC-Val-Cit-PAB-Duocarmycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of the MC-Val-Cit-PAB-duocarmycin linker-payload, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document details the multi-step synthesis of the cleavable linker, the duocarmycin payload, and their final conjugation. Experimental protocols, quantitative data, and visualizations are provided to facilitate a thorough understanding of the process.
Introduction
The MC-Val-Cit-PAB-duocarmycin linker-payload is a sophisticated chemical entity designed for targeted cancer therapy. It comprises a potent cytotoxic agent, duocarmycin, attached to a linker system that is stable in circulation but is cleaved by specific enzymes within tumor cells. The linker consists of four key components:
-
MC (Maleimidocaproyl): Provides a reactive handle for conjugation to thiol groups on monoclonal antibodies.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is a substrate for cathepsin B, an enzyme often overexpressed in the lysosomal compartments of cancer cells.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, releases the active drug.
-
Duocarmycin: A highly potent DNA alkylating agent that induces cell death. The prodrug form, seco-duocarmycin, is often used in synthesis, which converts to the active form after release.
This guide will systematically describe the synthesis of the complete linker-payload, breaking it down into three main stages:
-
Synthesis of the MC-Val-Cit-PAB Linker
-
Synthesis of the seco-Duocarmycin (seco-DUBA) Payload
-
Conjugation of the Linker and Payload
Synthesis Workflow
The overall synthetic strategy involves the separate preparation of the linker and the payload, followed by their conjugation. The following diagram illustrates the logical flow of the synthesis.
Caption: Overall workflow for the synthesis of MC-Val-Cit-PAB-duocarmycin.
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic steps.
Synthesis of the MC-Val-Cit-PAB Linker
Step 1: Synthesis of Fmoc-Val-Cit-OH
Step 2: Synthesis of Fmoc-Val-Cit-PAB-OH
This procedure is adapted from a patented method[1].
-
Dissolve Fmoc-Val-Cit-OH (1 equivalent) in a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).
-
Add p-aminobenzyl alcohol (1-1.2 equivalents).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 equivalents) and 1-Hydroxybenzotriazole (HOBt, 1.5 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to yield Fmoc-Val-Cit-PAB-OH.
Step 3: Fmoc Deprotection to Yield H-Val-Cit-PAB-OH
-
Dissolve Fmoc-Val-Cit-PAB-OH in a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual piperidine. The crude H-Val-Cit-PAB-OH is often used in the next step without further purification.
Step 4: Synthesis of MC-Val-Cit-PAB-OH
-
Dissolve H-Val-Cit-PAB-OH in DMF.
-
Add 6-maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS, 1-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the product by reverse-phase High-Performance Liquid Chromatography (RP-HPLC) to obtain MC-Val-Cit-PAB-OH.
Step 5: Activation of the Linker to MC-Val-Cit-PAB-PNP
To facilitate the final coupling with the hydroxyl group of seco-DUBA, the linker is activated as a p-nitrophenyl (PNP) carbonate.
-
Dissolve MC-Val-Cit-PAB-OH (1 equivalent) in a suitable aprotic solvent such as DMF or DCM.
-
Add p-nitrophenyl chloroformate (1.5-2 equivalents) and a base like pyridine (B92270) or DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the formation of the activated linker by TLC or LC-MS.
-
Upon completion, the reaction mixture may be used directly or after purification by silica gel chromatography.
Synthesis of seco-Duocarmycin (seco-DUBA)
The synthesis of seco-DUBA is a multi-step process involving the preparation of the DNA alkylating and DNA binding moieties, followed by their coupling. A detailed synthetic route is described in the literature[2]. The synthesis generally involves the construction of the tricyclic alkylating portion and the bicyclic indole-based binding portion, which are then joined via an amide bond.
Conjugation of MC-Val-Cit-PAB-PNP and seco-DUBA
This final step involves the formation of a carbonate linkage between the activated linker and the hydroxyl group of the seco-DUBA payload.
-
Dissolve seco-DUBA (1 equivalent) in an anhydrous aprotic solvent such as DMF or N,N-dimethylacetamide (DMA).
-
Add the activated linker, MC-Val-Cit-PAB-PNP (1.1-1.5 equivalents).
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.
-
Upon completion, the reaction mixture is purified by preparative RP-HPLC to yield the final MC-Val-Cit-PAB-duocarmycin linker-payload.
Quantitative Data
The following table summarizes the reported yields for the key synthetic steps. It is important to note that yields can vary depending on the specific reaction conditions and scale.
| Step | Product | Reported Yield (%) | Reference |
| Coupling of Fmoc-Val-Cit and PAB-OH | Fmoc-Val-Cit-PAB-OH | ~82% | [1] |
| Coupling of MC to H-Val-Cit-PAB-OH | MC-Val-Cit-PAB-OH | Not specified | - |
| Activation of Linker | MC-Val-Cit-PAB-PNP | Not specified | - |
| Final Conjugation | MC-Val-Cit-PAB-duocarmycin | Not specified | - |
Characterization
The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their identity. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
Mechanism of Action
The MC-Val-Cit-PAB-duocarmycin linker-payload, once conjugated to an antibody and administered, undergoes a specific activation process within the target cancer cell.
Caption: Mechanism of action of the ADC containing the MC-Val-Cit-PAB-duocarmycin linker-payload.
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically via endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B cleaves the Val-Cit dipeptide linker. This cleavage initiates a cascade that leads to the self-immolation of the PAB spacer, ultimately releasing the highly potent duocarmycin payload. The active duocarmycin then alkylates DNA, leading to cell cycle arrest and apoptosis.
Conclusion
The synthesis of the MC-Val-Cit-PAB-duocarmycin linker-payload is a complex but well-defined process that is crucial for the development of next-generation antibody-drug conjugates. This technical guide provides a foundational understanding of the synthetic route, experimental considerations, and the mechanism of action of this important therapeutic component. Researchers and drug development professionals can leverage this information to advance their ADC programs.
References
A Technical Guide to the Solubility and Stability of MC-Val-Cit-PAB-Duocarmycin Chloride for Drug Development Professionals
December 6, 2025
Abstract
MC-Val-Cit-PAB-duocarmycin chloride is a potent antibody-drug conjugate (ADC) payload system, integrating the DNA alkylating agent duocarmycin with a cleavable linker. This guide provides an in-depth analysis of its solubility and stability, crucial parameters for its successful incorporation into ADC development. We present a summary of available quantitative data, detailed experimental protocols for characterization, and visual representations of its mechanism of action and processing pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development.
Introduction
The this compound drug-linker represents a sophisticated approach in targeted cancer therapy.[1][2] It combines the potent cytotoxic activity of duocarmycin, a DNA minor groove binding and alkylating agent, with a linker system designed for controlled release within the tumor microenvironment.[1][2] The linker consists of a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer.[3][] Understanding the physicochemical properties of this complex molecule, specifically its solubility and stability, is paramount for formulation development, manufacturing, and ensuring the overall efficacy and safety of the resulting ADC. This guide synthesizes the available technical data to provide a comprehensive overview for drug development professionals.
Core Components and Mechanism of Action
The this compound system is designed for targeted delivery and conditional activation. The monoclonal antibody (mAb) component of the ADC directs the conjugate to tumor cells expressing a specific antigen. Upon binding and internalization, the ADC is trafficked to the lysosome, where the Val-Cit linker is cleaved by cathepsin B, an enzyme often upregulated in tumor cells.[3][][5] This cleavage initiates a self-immolative cascade via the PAB spacer, leading to the release of the active duocarmycin payload, which then alkylates DNA and induces apoptosis.[6]
Solubility Profile
The solubility of this compound is a critical factor for its handling, formulation, and in vitro testing. Based on available data, the compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | ≥ 100 mg/mL | 94.78 mM | Saturation unknown. It is advised to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO.[1][7] |
Table 1: Solubility of this compound
Experimental Protocol for Solubility Determination
A standardized protocol to determine the solubility of this compound involves the following steps:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Add a precise volume of anhydrous DMSO to achieve the highest desired concentration (e.g., 100 mg/mL).
-
Facilitate dissolution by vortexing and, if necessary, brief ultrasonication.[8] Visually inspect for any undissolved particulate matter.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution with the same solvent to prepare a range of concentrations.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of the test solvent (e.g., DMSO, PBS, cell culture media) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Stability Profile
The stability of this compound is a multifaceted issue, encompassing its stability in solid form, in solution, and within biological matrices. The compound is known to be unstable in solution, and it is strongly recommended that solutions are freshly prepared for use.[1][7][9]
Solid-State Stability
For long-term storage, this compound should be stored at -80°C, protected from light, and under a nitrogen atmosphere to minimize degradation.[9]
Solution Stability
The stability of the drug-linker in solution is influenced by the solvent, pH, and temperature. While specific quantitative data for this compound is limited, the stability of the Val-Cit-PAB linker has been studied in the context of various ADCs.
| Condition | Observation | Notes |
| In Vitro Solution | The compound is unstable in solutions; freshly prepared solutions are recommended.[1][7][9] | Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[8] |
| Human Plasma | The Val-Cit linker is generally stable in human plasma. | This stability is crucial for ensuring the ADC remains intact in circulation, minimizing off-target toxicity. |
| Mouse Plasma | The Val-Cit linker shows instability in mouse plasma due to cleavage by carboxylesterase 1C.[6][10] | This can lead to premature payload release and should be a consideration in the design and interpretation of preclinical studies in murine models. |
Table 2: Stability Summary of this compound and its Linker
Experimental Protocol for Stability Assessment
To quantitatively assess the stability of this compound, a systematic study should be conducted.
-
Forced Degradation Study:
-
Expose solutions of the compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).
-
Analyze the samples at different time points using a stability-indicating HPLC method to identify and quantify degradation products.
-
-
Plasma Stability Assay:
-
Incubate this compound in human and mouse plasma at 37°C.
-
At various time points, quench the reaction (e.g., with acetonitrile (B52724) to precipitate proteins).
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify any metabolites or degradation products.
-
Linker Cleavage and Payload Release
The enzymatic cleavage of the Val-Cit linker is the critical step for the release of the duocarmycin payload.
Conclusion
This compound is a promising drug-linker for the development of next-generation ADCs. Its high solubility in DMSO facilitates its use in research and development settings. However, its inherent instability in solution necessitates careful handling and the use of freshly prepared solutions. The differential stability of the Val-Cit linker in human versus mouse plasma is a critical consideration for the translation of preclinical findings. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of the solubility and stability of this and similar ADC payloads, which is essential for informed decision-making throughout the drug development process. Further studies to generate more comprehensive quantitative stability data under various pharmaceutically relevant conditions are warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the p-Aminobenzyl (PAB) Spacer in Cleavable Linkers: A Technical Guide for Drug Development Professionals
December 2025
Executive Summary
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of both efficacy and safety. This technical guide provides an in-depth exploration of the p-aminobenzyl (PAB) spacer, a cornerstone of self-immolative linker technology. We will delve into its mechanism of action, summarize key quantitative data on its performance, provide detailed experimental protocols for its evaluation, and discuss its role in the bystander effect. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PAB-based cleavable linkers.
Introduction: The Self-Immolative Nature of the PAB Spacer
The p-aminobenzyl (PAB) spacer is a critical component in the design of modern ADCs, serving as a pivotal element that ensures the conditional and efficient release of cytotoxic payloads within target cancer cells.[1] This self-immolative linker has been instrumental in the success of numerous clinically approved and investigational ADCs, contributing significantly to their therapeutic efficacy and safety profiles.[1]
Self-immolative linkers are designed to undergo a spontaneous, irreversible decomposition to release the active drug following a specific triggering event.[2] In the context of ADCs, this trigger is typically the enzymatic cleavage of an adjacent moiety, most commonly a dipeptide sequence like valine-citrulline (Val-Cit), by lysosomal proteases such as Cathepsin B.[1][3] The PAB spacer's primary function is to act as a stable, covalent bridge between the antibody-targeting vehicle and the potent cytotoxic drug, which is rendered inactive while conjugated.[1]
Mechanism of Action: An Electron-Driven Cascade
The self-immolative process of the PAB spacer is a classic example of a 1,6-elimination reaction. This cascade is not a direct enzymatic cleavage of the PAB unit itself but is rather a consequence of the cleavage of the adjacent "trigger" moiety.[1]
The process unfolds as follows:
-
ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis, into an endosome.[4][5]
-
Lysosomal Trafficking: The endosome fuses with a lysosome, exposing the ADC to a harsh, acidic environment rich in degradative enzymes.[4][5]
-
Enzymatic Cleavage: A lysosomal protease, such as Cathepsin B, recognizes and cleaves the specific peptide bond of the trigger moiety (e.g., the bond between citrulline and PAB in a Val-Cit-PAB linker).[3][]
-
Self-Immolation Cascade: The cleavage of the trigger initiates a spontaneous and rapid electronic cascade through the PAB spacer. This results in a 1,6-elimination reaction.[7][8]
-
Payload Release: The 1,6-elimination leads to the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an azaquinone methide by-product.[9]
This traceless release of the payload is a key advantage of the PAB spacer, as it ensures that the drug is delivered in its most potent form.
ADC Internalization and Payload Release Pathway
Quantitative Data on PAB Linker Performance
The performance of PAB-containing linkers is evaluated based on their stability in plasma and their susceptibility to cleavage by target enzymes. Below are tables summarizing key quantitative data from various studies.
In Vitro Efficacy of ADCs with Val-Cit-PAB Linkers
| Cell Line | ADC Construct | IC50 | Reference |
| A549 (Lung Cancer) | Erbitux-vc-PAB-MMAE | 0.0178 mmol/L | [8] |
| DU145-PSMA (Prostate Cancer) | VH2-VH1-DGN549 | Not specified | [10] |
| CWR22Rv1 (Prostate Cancer) | VH2-VH1-DGN549 | Not specified | [10] |
In Vivo Efficacy of ADCs with Val-Cit-PAB Linkers
| Xenograft Model | ADC Construct | Dose | Tumor Growth Inhibition | Reference |
| A549 | Erbitux-vc-PAB-MMAE | Not specified | Effective inhibition | [8] |
| NCI-N87 | Not specified | 1.5 mg/kg | Significant | [11] |
| NCI-N87 | Not specified | 0.6 mg/kg | Significant | [11] |
| Admixed Tumors | cAC10-vcMMAE | 3 mg/kg | Pronounced regression | [9] |
Plasma Stability of PAB-Containing Linkers
| Linker Type | ADC Construct | Plasma Source | Stability Metric (t1/2) | Reference |
| Val-Cit-PAB | Trastuzumab-vc-PAB-MMAE | Rat | DAR decrease from ~4.5 to ~3 over 7 days | [4] |
| Val-Cit-PAB | Not specified | Mouse | Unstable due to Ces1c | [12][13] |
| Glu-Val-Cit-PAB (Exolinker) | Not specified | Mouse | Commendable stability (>95% intact after 4 days) | [14][15] |
| m-Amide-PABC | Uncialamycin ADC | Mouse | Dramatically improved stability | [16] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PAB-containing linkers.
Synthesis of MC-Val-Cit-PAB-MMAE Drug-Linker
This protocol outlines the multi-step synthesis of the commonly used MC-Val-Cit-PAB-MMAE drug-linker.
Synthesis Workflow for MC-Val-Cit-PAB-MMAE
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl auristatin E (MMAE)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Maleimidocaproic acid (MC-OH)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Coupling of Fmoc-Val-Cit-PAB-OH and MMAE:
-
Dissolve Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction at room temperature and monitor its completion by analytical HPLC.[17]
-
-
Fmoc Deprotection:
-
To the reaction mixture from step 1, add a solution of piperidine in DMF.
-
Stir at room temperature for approximately 20 minutes.
-
Monitor the deprotection by analytical HPLC.[17]
-
-
Coupling of Maleimidocaproic Acid (MC-OH):
-
Purification:
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma from different species.
Workflow for ADC Plasma Stability Assay
Materials:
-
Antibody-drug conjugate (ADC)
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Immunocapture beads (e.g., Protein A/G magnetic beads)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Sample Processing:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the DAR or the concentration of intact ADC over time to determine the stability profile and calculate the half-life of the ADC in plasma.
-
In Vitro Enzymatic Cleavage Assay
This assay assesses the susceptibility of the linker to cleavage by a specific protease, such as Cathepsin B.
Workflow for In Vitro Enzymatic Cleavage Assay
Materials:
-
ADC with a cleavable linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5)[3]
-
Activation buffer (Assay buffer containing 2 mM DTT)[3]
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC or LC-MS/MS system
Procedure:
-
Enzyme Activation:
-
Activate Cathepsin B by incubating it in the activation buffer.[3]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B.[7]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
At designated time points, withdraw an aliquot of the reaction mixture.[7]
-
-
Quenching:
-
Immediately stop the reaction by adding the quenching solution to the aliquot.
-
-
Analysis:
-
Quantify the amount of released payload in each sample using HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Plot the concentration of the released payload over time to determine the cleavage rate.
-
By varying the substrate (ADC) concentration, kinetic parameters such as Km and kcat can be determined using Michaelis-Menten kinetics.[3]
-
The Role of the PAB Spacer in the Bystander Effect
The "bystander effect" refers to the ability of a cytotoxic payload, released from a targeted cancer cell, to diffuse into and kill neighboring antigen-negative cancer cells.[1][] This is particularly important in the context of heterogeneous tumors where not all cells express the target antigen.
Cleavable linkers, including those containing a PAB spacer, are crucial for enabling the bystander effect.[1][] The release of a membrane-permeable payload in its free, unmodified form allows it to cross the cell membrane of the target cell and enter adjacent cells. In contrast, ADCs with non-cleavable linkers typically release the payload with an attached amino acid residue, which can render it charged and membrane-impermeable, thus limiting the bystander effect.[22]
The efficiency of the bystander effect is influenced by several factors, including:
-
The physicochemical properties of the payload: Highly potent and membrane-permeable payloads are more likely to induce a strong bystander effect.[]
-
The efficiency of linker cleavage: Rapid and complete cleavage of the linker within the target cell is necessary to release a sufficient concentration of the payload to diffuse to neighboring cells.
-
The density of antigen-positive cells: A higher proportion of antigen-positive cells in the tumor microenvironment will lead to a greater overall release of the payload and a more pronounced bystander effect.[9]
Conclusion
The p-aminobenzyl (PAB) spacer is a sophisticated and highly effective component of modern cleavable linker systems for antibody-drug conjugates. Its self-immolative mechanism ensures the traceless and efficient release of potent cytotoxic payloads within target cancer cells, thereby maximizing therapeutic efficacy while minimizing systemic toxicity. A thorough understanding of the PAB spacer's mechanism of action, coupled with rigorous experimental evaluation of its stability and cleavage kinetics, is paramount for the successful design and development of next-generation ADCs. As research continues to refine linker technology, the foundational principles of the PAB spacer will undoubtedly continue to inform the creation of more effective and safer targeted cancer therapies.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. communities.springernature.com [communities.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Two-Step Immunocapture Assay for ADCs Characterization - Creative Biolabs [creative-biolabs.com]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Duocarmycin-Induced DNA Alkylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The duocarmycin family of natural products, originally isolated from Streptomyces species, represents a class of exceptionally potent antitumor agents.[1][2] Their remarkable cytotoxicity stems from a unique mechanism of sequence-selective DNA alkylation, which has garnered significant interest in the fields of oncology and medicinal chemistry. This technical guide provides an in-depth exploration of the core mechanism of duocarmycin-induced DNA alkylation, complete with experimental methodologies and quantitative data to support further research and development in this area.
Molecular Architecture and Mechanism of Action
Duocarmycins are characterized by a modular structure comprising three key units: a DNA-binding subunit that dictates sequence specificity, a linking amide that correctly positions the molecule within the DNA minor groove, and a highly reactive alkylating subunit responsible for its cytotoxic effect.[1][2] Unlike many conventional alkylating agents that target guanine (B1146940) bases, duocarmycins selectively alkylate the N3 position of adenine (B156593) residues.[1][2] This interaction is particularly favored in AT-rich regions of the DNA minor groove.[1]
The mechanism of action is a sophisticated, multi-step process:
-
Minor Groove Binding: The duocarmycin molecule first binds non-covalently to the minor groove of DNA. This binding is sequence-selective, with a strong preference for AT-rich sequences.[1][3] The shape and electronic properties of the DNA-binding subunit are crucial for this initial recognition.
-
Conformational Activation: Upon binding, the DNA helix induces a subtle conformational change in the duocarmycin molecule.[4] This "twist" in the molecule, particularly in the linker region, is critical for the activation of the alkylating subunit.[5][6]
-
Electrophilic Activation: The binding-induced conformational change activates the key alkylating pharmacophore, the spirocyclopropylindole (CPI) moiety.[4] The strained cyclopropane (B1198618) ring becomes a potent electrophile, primed for nucleophilic attack.[4]
-
Nucleophilic Attack and Alkylation: The N3 atom of a nearby adenine residue performs a nucleophilic attack on the least substituted carbon of the activated cyclopropane ring.[1] This results in the formation of an irreversible covalent bond between the drug and the DNA, forming a stable adduct.[1]
-
Disruption of DNA Function: The formation of this bulky adduct in the minor groove causes significant distortion of the DNA helix, leading to the inhibition of essential cellular processes such as DNA replication and transcription, ultimately triggering apoptosis.[1][2]
Prodrug Strategies for Enhanced Selectivity
The high potency of duocarmycins also presents a challenge in terms of systemic toxicity. To address this, various prodrug strategies have been developed to achieve tumor-selective activation. These approaches often involve masking the key phenolic or aniline (B41778) group required for the activating cyclization reaction.
-
Bioreductive Activation: Prodrugs have been designed to be activated under the hypoxic (low oxygen) conditions often found in solid tumors.[7][8] These prodrugs contain moieties that are cleaved by reductases overexpressed in cancer cells, unmasking the active duocarmycin.[6][9]
-
Enzyme-Mediated Activation: Another strategy involves designing prodrugs that are activated by specific enzymes, such as cytochrome P450 isoforms, which can be overexpressed in certain tumor types.[10]
-
Antibody-Drug Conjugates (ADCs): Duocarmycins are potent payloads for ADCs. In this approach, the duocarmycin derivative is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. Upon binding to the cancer cell, the ADC is internalized, and the duocarmycin is released, exerting its cytotoxic effect in a highly targeted manner.[1][4][11]
Quantitative Analysis of Duocarmycin-DNA Interactions
The following table summarizes key quantitative data related to the activity of duocarmycin and its analogs.
| Compound | Target/Cell Line | Assay Type | Measured Value | Reference |
| CC-1065 | L1210 cells | Cell Growth Inhibition | ID90: 0.05 ng/mL | [1] |
| Doxorubicin | L1210 cells | Cell Growth Inhibition | ID90: 20 ng/mL | [1] |
| (+)-CC-1065 | L1210 leukemia cells | Cytotoxicity | Picomolar range | [12] |
| Duocarmycin SA | L1210 leukemia cells | Cytotoxicity | Picomolar range | [12] |
Key Experimental Protocols
DNA Polymerase Stop Assay
This assay is used to identify the specific nucleotide sites of DNA alkylation.
Methodology:
-
DNA Substrate Preparation: A specific DNA fragment (e.g., from a plasmid like pUC18) is isolated and purified.
-
Drug Treatment: The DNA fragment is incubated with the duocarmycin analog at varying concentrations for a defined period to allow for alkylation.
-
Primer Annealing: A radiolabeled or fluorescently labeled primer is annealed to the 3' end of the alkylated DNA strand.
-
Polymerase Extension: A DNA polymerase (e.g., Taq polymerase) is added along with dNTPs to initiate DNA synthesis.
-
Termination of Extension: The polymerase will proceed along the template strand until it encounters a duocarmycin-DNA adduct, at which point the extension is terminated.
-
Gel Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Analysis: The positions of the terminated fragments, visualized by autoradiography or fluorescence imaging, indicate the precise locations of DNA alkylation. A sequencing ladder of the same DNA fragment is run alongside to identify the exact nucleotide.
Heat-Induced Strand Breakage Assay
This assay confirms the covalent nature of the drug-DNA adduct and can be used to identify the site of alkylation.
Methodology:
-
Oligonucleotide Preparation: A specific duplex oligonucleotide containing a potential alkylation sequence is synthesized. One strand is typically radiolabeled at the 5' end.
-
Drug Incubation: The oligonucleotide duplex is incubated with the duocarmycin analog to allow for adduct formation.
-
Removal of Unbound Drug: The unbound drug is removed by methods such as ethanol (B145695) precipitation or gel filtration.
-
Heat Treatment: The drug-DNA adduct is heated (e.g., at 90°C) in a neutral buffer. The covalent bond at the alkylated adenine is labile to heat-induced depurination, leading to strand cleavage at that site.
-
Gel Electrophoresis: The resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
Analysis: The appearance of a new, smaller band corresponding to the cleavage product confirms the site of alkylation.
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the core concepts of duocarmycin's mechanism and the workflow of the DNA polymerase stop assay.
Caption: The molecular mechanism of duocarmycin-induced DNA alkylation.
Caption: Workflow for the DNA polymerase stop assay.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a reductively activated duocarmycin prodrug against murine and human solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of duocarmycin O-amino phenol prodrugs subject to tunable reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
The Discovery and Development of Duocarmycin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The duocarmycins are a class of exceedingly potent, naturally occurring antitumor antibiotics first isolated from Streptomyces species in 1988.[1] Their unique structure and mechanism of action, involving sequence-selective alkylation of DNA in the minor groove, have established them as powerful cytotoxic agents.[1][2] This has driven extensive research and development of synthetic analogs to enhance their therapeutic potential, primarily as payloads for antibody-drug conjugates (ADCs).[3][4] This technical guide provides an in-depth overview of the discovery, development, and biological evaluation of duocarmycin analogs, complete with quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
Core Concepts: Mechanism of Action
Duocarmycin and its analogs exert their cytotoxic effects through a well-defined mechanism:
-
DNA Minor Groove Binding : The characteristic curved indole (B1671886) structure of duocarmycins facilitates their binding to the minor groove of DNA, with a preference for AT-rich sequences.[1][2]
-
Prodrug Activation : Many synthetic analogs are designed as prodrugs, often as seco-forms, where the reactive cyclopropane (B1198618) ring is masked. Intracellular conditions or specific enzymes can trigger a conformational change.
-
DNA Alkylation : Upon activation, the spirocyclopropylcyclohexadienone electrophile alkylates the N3 position of adenine.[5][6]
-
Cellular Consequences : This irreversible DNA alkylation disrupts the DNA architecture, leading to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5][7]
Quantitative Data: Cytotoxicity of Duocarmycin Analogs
The following tables summarize the in vitro cytotoxicity (IC50 values) of key duocarmycin analogs across various cancer cell lines. This data highlights the picomolar to nanomolar potency that is characteristic of this class of compounds.
Table 1: In Vitro IC50 Values of Duocarmycin Derivatives
| Compound | Cell Line | IC50 (nM) |
| Duocarmycin SA | HeLa S3 | 0.00069 |
| Duocarmycin A | HeLa S3 | 0.006 |
| Duocarmycin B1 | HeLa S3 | 0.035 |
| Duocarmycin B2 | HeLa S3 | 0.1 |
| Duocarmycin C1 | HeLa S3 | 8.5 |
| Duocarmycin C2 | HeLa S3 | 0.57 |
| seco -DUBA | SK-BR-3 | >1000 |
| DUBA | SK-BR-3 | 0.027 |
| seco -CBI-TMI | BJAB | 0.153 µM |
| seco -CBI-TMI | WSU-DLCL2 | 0.079 µM |
Data compiled from multiple sources.[8]
Table 2: In Vitro Cytotoxicity of Duocarmycin DM
| Cell Line | IC50 (pM) |
| HT-29 | 22 |
| CL1-5 | 13.8 |
| Caski | 3.87 |
| EJ | 15.4 |
| LS174T | 7.31 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of duocarmycin analogs.
Protocol 1: Synthesis of a seco-Duocarmycin Analog (Illustrative)
This protocol outlines a general synthetic route for a seco-duocarmycin analog, exemplified by the synthesis of seco-DUBA.
Materials:
-
DNA-alkylating unit precursor (e.g., compound 15 in referenced literature)
-
DNA-binding moiety precursor (e.g., compound 22 in referenced literature)
-
Trifluoroacetic acid (TFA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Standard organic solvents (e.g., dichloromethane, methanol)
-
Reagents for deprotection steps
Procedure:
-
Deprotection of the Alkylating Unit: The tert-butoxycarbonyl (Boc) protective group is removed from the DNA-alkylating unit precursor under acidic conditions using trifluoroacetic acid.
-
EDC-Mediated Coupling: The deprotected amine from the alkylating unit is then coupled to the carboxylic acid of the DNA-binding moiety using EDC as a coupling agent.
-
Final Deprotection: The resulting coupled product undergoes two consecutive deprotection steps to yield the final seco-DUBA analog, which is typically isolated as an HCl salt.
-
Purification and Characterization: The final compound is purified using techniques such as flash chromatography and characterized by high-performance liquid chromatography (HPLC) and mass spectrometry.[1][9]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12][13]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Duocarmycin analog stock solution (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.[11]
-
Compound Treatment: Prepare serial dilutions of the duocarmycin analog in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[11]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[11] Incubate for 15 minutes at 37°C with shaking.[11]
-
Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a duocarmycin-based ADC in a mouse xenograft model.[14]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Human cancer cell line (e.g., BT-474 for HER2-positive breast cancer)
-
Duocarmycin ADC (e.g., SYD985)
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject the human cancer cell line into the flank of the immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the duocarmycin ADC intravenously at specified doses (e.g., single dose of 5 mg/kg). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size or after a predetermined period.
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to duocarmycin analog development.
Duocarmycin-Induced DNA Damage Response Pathway
Duocarmycin-induced DNA alkylation triggers the DNA Damage Response (DDR), primarily through the ATM and ATR kinase pathways, leading to cell cycle arrest and apoptosis.[15][16][17][18][19]
Experimental Workflow for ADC Efficacy Evaluation
This diagram outlines the typical workflow for assessing the in vivo efficacy of a duocarmycin-based Antibody-Drug Conjugate.
Conclusion
The duocarmycin family of natural products and their synthetic analogs represent a class of exceptionally potent cytotoxic agents with a well-defined mechanism of action. Through decades of research, the structure-activity relationships of these molecules have been extensively explored, leading to the development of highly effective payloads for antibody-drug conjugates. The methodologies outlined in this guide provide a framework for the continued discovery and preclinical development of novel duocarmycin analogs. As our understanding of cancer biology and drug delivery deepens, the duocarmycins will undoubtedly remain a cornerstone in the development of next-generation targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 16. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 17. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | ATM and ATR, two central players of the DNA damage response, are involved in the induction of systemic acquired resistance by extracellular DNA, but not the plant wound response [frontiersin.org]
- 19. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MC-Val-Cit-PAB-Duocarmycin Chloride for ADC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the MC-Val-Cit-PAB-duocarmycin chloride linker-payload system for the development of Antibody-Drug Conjugates (ADCs). It covers the core principles, from the mechanism of action to detailed experimental protocols and data presentation, to assist researchers in this field.
Introduction to Duocarmycin-Based ADCs
Duocarmycins are a class of highly potent, DNA minor groove-binding alkylating agents originally isolated from Streptomyces bacteria.[1][2][3] Their exceptional cytotoxicity, active against both dividing and non-dividing cancer cells, makes them attractive payloads for ADCs.[1][3] However, their systemic toxicity necessitates a targeted delivery approach, which is achieved by conjugating them to monoclonal antibodies (mAbs) that recognize tumor-associated antigens.[3][4]
The MC-Val-Cit-PAB (Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate) linker is a crucial component of this system. It is a cleavable linker designed to be stable in systemic circulation but to release the duocarmycin payload upon internalization into the target cancer cell.[5][6] This targeted release mechanism is designed to enhance the therapeutic window of the duocarmycin payload, maximizing its anti-tumor efficacy while minimizing off-target toxicity.[3]
Mechanism of Action
The therapeutic effect of an MC-Val-Cit-PAB-duocarmycin ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the ADC's monoclonal antibody component.
The process unfolds as follows:
-
Binding and Internalization: The ADC binds to the target antigen on the cancer cell surface and is subsequently internalized, typically through receptor-mediated endocytosis, into an endosome.[3][7]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The acidic environment of the lysosome and the presence of various proteases are critical for the next step.
-
Linker Cleavage: Within the lysosome, the Val-Cit dipeptide of the linker is recognized and cleaved by lysosomal proteases, most notably Cathepsin B.[5][6]
-
Self-Immolation and Payload Release: Cleavage of the Val-Cit moiety triggers a self-immolative cascade of the PAB spacer, leading to the release of the active duocarmycin payload into the cytoplasm.[5]
-
DNA Alkylation and Cell Death: The released duocarmycin translocates to the nucleus, where it binds to the minor groove of DNA with a preference for AT-rich sequences.[1][2] It then induces irreversible alkylation of the N3 position of adenine, disrupting the DNA structure.[1][2][8] This DNA damage inhibits critical cellular processes like replication and transcription, ultimately leading to apoptotic cell death.[9]
Bystander Effect: A significant advantage of using a cleavable linker with a membrane-permeable payload like duocarmycin is the potential for a "bystander effect."[10][11] Once released, the uncharged duocarmycin can diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, which is particularly beneficial in treating heterogeneous tumors.[10][12]
References
- 1. ir.macrogenics.com [ir.macrogenics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. hpst.cz [hpst.cz]
- 4. broadpharm.com [broadpharm.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Item - Pharmacokinetic parameters in cynomolgus monkeys. - figshare - Figshare [figshare.com]
Methodological & Application
Application Notes and Protocols for MC-Val-Cit-PAB-Duocarmycin ADC Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The MC-Val-Cit-PAB-duocarmycin system is an advanced ADC platform that utilizes a cleavable linker to deliver the duocarmycin payload to cancer cells. Duocarmycins are highly potent DNA alkylating agents that can kill both dividing and non-dividing tumor cells.[1][2] The linker system consists of a maleimidocaproyl (MC) group for conjugation to the antibody, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzylcarbamate (PAB) spacer.[3][4] This design ensures stability in circulation and specific release of the unmodified, active duocarmycin payload within the lysosomal compartment of target cells.
These application notes provide a detailed protocol for the conjugation of a thiol-containing monoclonal antibody with the MC-Val-Cit-PAB-duocarmycin linker-payload, along with methods for the purification and characterization of the resulting ADC.
Principle of the Method
The conjugation process is based on the reaction between the maleimide (B117702) group of the MC-Val-Cit-PAB-duocarmycin linker and the free sulfhydryl (thiol) groups on the antibody. Typically, these thiol groups are generated by the selective reduction of the interchain disulfide bonds of the antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5][6] This method allows for a controlled level of drug conjugation, and the resulting drug-to-antibody ratio (DAR) is a critical quality attribute that influences the ADC's efficacy and safety.[7] Following conjugation, the ADC is purified to remove unconjugated linker-payload and other impurities. The purified ADC is then characterized to determine its DAR, purity, and aggregation levels.
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
MC-Val-Cit-PAB-duocarmycin linker-payload
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)
-
Analytical columns (e.g., HIC, RP-HPLC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
-
Antibody Preparation: Adjust the concentration of the antibody to 5-10 mg/mL in the conjugation buffer.
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in deionized water.
-
Reduction Reaction: Add a calculated amount of TCEP to the antibody solution. A typical starting point is a 2-4 molar excess of TCEP per antibody.[7]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[7]
-
Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP using a desalting column or a centrifugal filter device with the conjugation buffer. This step is critical to prevent the reduction of the maleimide linker in the subsequent step.[7]
Protocol 2: ADC Conjugation
This protocol details the conjugation of the reduced antibody with the MC-Val-Cit-PAB-duocarmycin linker-payload.
-
Linker-Payload Preparation: Dissolve the MC-Val-Cit-PAB-duocarmycin in DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a slight molar excess of the linker-payload solution to the reduced antibody solution. The optimal molar ratio should be determined empirically, but a starting point of 1.2 to 1.5 molar excess of linker-payload to available thiol groups is recommended.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.[7] Protect the reaction from light.
-
Quenching: Quench the reaction by adding a 20-fold molar excess of a quenching reagent like N-acetylcysteine relative to the linker-payload to react with any unreacted maleimide groups.[8]
-
Incubation: Incubate for an additional 30-60 minutes at room temperature.[7]
Protocol 3: ADC Purification
This protocol describes the purification of the ADC from unconjugated linker-payload and other impurities.
-
Purification Method: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[] SEC is effective for removing unconjugated small molecules and aggregates, while HIC can be used to separate ADC species with different DARs.[]
-
Buffer Exchange: Equilibrate the purification column with a suitable storage buffer (e.g., PBS).
-
Purification: Load the quenched reaction mixture onto the column and collect the fractions containing the purified ADC.
-
Concentration and Storage: Concentrate the purified ADC to the desired concentration and store at 2-8°C for short-term storage or at -80°C for long-term storage.[7]
Protocol 4: ADC Characterization
This protocol outlines the key analytical methods for characterizing the purified ADC.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is the most common method for determining the DAR and the distribution of different drug-loaded species.[1] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated duocarmycin molecules.[10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DAR, often after reducing the ADC to separate the light and heavy chains.[11][12]
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation.
-
-
Mass Spectrometry (MS):
-
Intact mass analysis can confirm the successful conjugation and provide information on the distribution of different DAR species.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
| Parameter | Method | Typical Value/Range | Reference |
| Antibody Reduction | |||
| TCEP:mAb Molar Ratio | Titration | 2-4 | [7] |
| Incubation Time | Time Course | 1-2 hours | [7] |
| Incubation Temperature | Temperature Gradient | 37°C | [7] |
| Conjugation | |||
| Linker-Payload:Thiol Molar Ratio | Titration | 1.2-1.5 | |
| Incubation Time | Time Course | 1-4 hours | [7] |
| Incubation Temperature | Temperature Gradient | Room Temperature | [7] |
| Characterization | |||
| Average DAR | HIC, RP-HPLC, MS | 2-4 | |
| Monomer Purity | SEC | >95% | |
| Aggregation | SEC | <5% |
Visualizations
Caption: Experimental workflow for ADC conjugation.
Caption: Signaling pathway of linker cleavage and drug release.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. agilent.com [agilent.com]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of MC-Val-Cit-PAB-Duocarmycin to an Antibody
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the potent cytotoxic drug-linker, MC-Val-Cit-PAB-duocarmycin, to a monoclonal antibody (mAb) to generate an antibody-drug conjugate (ADC). The protocols outlined below are based on established methodologies for cysteine-based conjugation utilizing maleimide (B117702) chemistry.
Introduction to MC-Val-Cit-PAB-Duocarmycin ADC Chemistry
The MC-Val-Cit-PAB-duocarmycin linker-drug is a sophisticated system designed for targeted cancer therapy. It is composed of three key components:
-
Duocarmycin: A highly potent DNA alkylating agent that causes cell death upon binding to the minor groove of DNA.[1][2][3] Its high potency makes it an effective cytotoxic payload for ADCs.[1][3]
-
MC-Val-Cit-PAB Linker: This linker is engineered for stability in circulation and selective release of the payload within the target cancer cells.[4]
-
MC (Maleimidocaproyl): Contains a maleimide group that specifically reacts with free thiol (sulfhydryl) groups on the antibody, forming a stable covalent bond.[5][][7]
-
Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically cleaved by Cathepsin B, an enzyme that is highly expressed in the lysosomes of cancer cells.[]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, spontaneously releases the active duocarmycin payload.
-
The conjugation strategy relies on the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, which then serve as attachment points for the maleimide-containing drug-linker.[9][10] This method allows for a controlled drug-to-antibody ratio (DAR), a critical quality attribute that influences the ADC's efficacy and toxicity.[11][12]
Experimental Workflow Overview
The overall process for generating a duocarmycin-based ADC can be broken down into four main stages: Antibody Preparation, Conjugation, Purification, and Characterization.
Figure 1: General workflow for the preparation and analysis of an antibody-drug conjugate.
Detailed Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to expose free thiol groups from the interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
EDTA (Ethylenediaminetetraacetic acid)
-
Reaction Buffer: PBS, pH 7.4 with 1 mM EDTA
Procedure:
-
Prepare the antibody solution to a final concentration of 5-10 mg/mL in the Reaction Buffer.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add TCEP to the antibody solution to achieve a final molar ratio of TCEP to mAb between 2:1 and 5:1. The optimal ratio should be determined empirically for each antibody.[12]
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
After incubation, the reduced antibody should be used immediately in the conjugation step.
| Parameter | Recommended Range | Purpose |
| Antibody Concentration | 5 - 10 mg/mL | To ensure efficient reaction kinetics. |
| TCEP:mAb Molar Ratio | 2:1 - 5:1 | To control the extent of disulfide bond reduction and thus the number of available thiols. |
| Incubation Temperature | 37°C | To facilitate the reduction reaction. |
| Incubation Time | 1 - 2 hours | To allow for sufficient reduction of interchain disulfides. |
| Buffer | PBS, pH 7.4 with 1 mM EDTA | To maintain physiological pH and chelate metal ions that could catalyze re-oxidation. |
Table 1: Recommended conditions for antibody reduction.
Protocol 2: Conjugation of MC-Val-Cit-PAB-Duocarmycin to the Reduced Antibody
This protocol details the conjugation of the maleimide-containing drug-linker to the free thiols of the reduced antibody.
Materials:
-
Reduced antibody solution from Protocol 1
-
MC-Val-Cit-PAB-duocarmycin (Note: This compound is unstable in solution and should be freshly prepared).[13][14]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Reagent: N-acetylcysteine
Procedure:
-
Dissolve the MC-Val-Cit-PAB-duocarmycin in DMSO to a stock concentration of 10-20 mM.
-
Add the drug-linker stock solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
The molar ratio of drug-linker to antibody typically ranges from 4:1 to 8:1. This should be optimized to achieve the desired DAR.
-
Incubate the reaction at room temperature (or 4°C to minimize potential side reactions) for 1-4 hours with gentle agitation, protected from light.
-
To quench the reaction, add an excess of N-acetylcysteine (e.g., 5-fold molar excess over the initial drug-linker amount) and incubate for an additional 30 minutes. This will cap any unreacted maleimide groups.
| Parameter | Recommended Range | Purpose |
| Drug-Linker:mAb Molar Ratio | 4:1 - 8:1 | To control the average Drug-to-Antibody Ratio (DAR). |
| DMSO Concentration | < 10% (v/v) | To maintain antibody integrity. |
| Incubation Temperature | 4°C - Room Temperature | To balance reaction rate and stability. |
| Incubation Time | 1 - 4 hours | To allow for complete conjugation. |
| Quenching Agent | N-acetylcysteine | To cap unreacted maleimides and stop the reaction. |
Table 2: Recommended conditions for the conjugation reaction.
Purification of the Antibody-Drug Conjugate
Following conjugation, the crude ADC mixture contains the desired ADC, unconjugated antibody, excess drug-linker, and quenching agent. Purification is essential to remove these impurities.
Protocol 3: Size Exclusion Chromatography (SEC)
SEC is a common method for purifying ADCs based on their size.
Materials:
-
Crude ADC solution
-
SEC column (e.g., Sephadex G25, Superdex 200)
-
Purification Buffer: PBS, pH 7.4
Procedure:
-
Equilibrate the SEC column with at least two column volumes of Purification Buffer.
-
Load the crude ADC solution onto the column.
-
Elute the ADC with the Purification Buffer at a pre-determined flow rate.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The ADC, being the largest component, will elute first.
-
Pool the fractions containing the purified ADC.
Characterization of the Antibody-Drug Conjugate
Thorough characterization is critical to ensure the quality and consistency of the ADC. Key parameters to assess include the average DAR, drug distribution, and the presence of aggregates.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, species with a higher number of conjugated drugs will be more hydrophobic and have longer retention times on the HIC column.
Materials:
-
Purified ADC
-
HIC Column (e.g., Butyl or Phenyl)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the chromatogram at 280 nm. Peaks corresponding to ADCs with different drug loads (e.g., DAR 0, 2, 4, 6, 8) will be resolved.
-
The average DAR can be calculated from the peak areas of the different species.
| ADC Species | Expected Elution Order |
| Unconjugated mAb (DAR 0) | First |
| ADC with 2 drugs (DAR 2) | Second |
| ADC with 4 drugs (DAR 4) | Third |
| ADC with 6 drugs (DAR 6) | Fourth |
| ADC with 8 drugs (DAR 8) | Last |
Table 3: Expected elution profile for a cysteine-linked ADC on HIC.
Protocol 5: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
SEC is also used to assess the purity and aggregation state of the final ADC product.
Procedure:
-
Use a high-resolution SEC column suitable for monoclonal antibodies.
-
Elute the purified ADC sample under isocratic conditions using a suitable mobile phase (e.g., PBS).
-
The main peak should correspond to the monomeric ADC. The presence of earlier eluting peaks indicates the presence of aggregates.
-
The percentage of monomer can be calculated from the peak areas.
Other Characterization Methods
-
Mass Spectrometry (LC-MS): Provides a precise measurement of the mass of the intact ADC and its subunits, confirming the conjugation and allowing for accurate DAR determination.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used to determine the average DAR.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To assess the binding activity of the ADC to its target antigen.[]
Logical Relationships and Signaling Pathway
Figure 2: Mechanism of action of a MC-Val-Cit-PAB-duocarmycin ADC.
Figure 3: Logic diagram for troubleshooting inconsistent Drug-to-Antibody Ratios.
Disclaimer: These protocols provide a general framework. The optimal conditions for conjugation may vary depending on the specific antibody and should be determined empirically. Handle all cytotoxic agents with appropriate safety precautions in a designated laboratory facility. For research use only. Not for use in diagnostic or therapeutic procedures.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. adooq.com [adooq.com]
- 5. creativepegworks.com [creativepegworks.com]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Analytical Characterization of MC-Val-Cit-PAB-Duocarmycin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of Antibody-Drug Conjugates (ADCs) utilizing a maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-Val-Cit-PAB) linker and a duocarmycin payload. Duocarmycins are a class of highly potent DNA alkylating agents that bind to the minor groove of DNA, leading to tumor cell death.[1][2][3][] The valine-citrulline linker is designed to be stable in circulation and cleaved by lysosomal enzymes, such as Cathepsin B, upon internalization into target cancer cells.[][6]
The inherent heterogeneity of ADCs, arising from the distribution of the drug-to-antibody ratio (DAR) and potential modifications to the antibody, necessitates a suite of orthogonal analytical techniques for thorough characterization.[7] This document outlines key analytical methods for assessing critical quality attributes (CQAs) of MC-Val-Cit-PAB-duocarmycin ADCs, including DAR distribution, size variants, charge variants, and confirmation of conjugation sites.
Drug-to-Antibody Ratio (DAR) and Drug Distribution by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a cornerstone technique for characterizing the heterogeneity of ADCs. It separates ADC species based on differences in hydrophobicity, which is directly influenced by the number of conjugated hydrophobic payloads.[8][9][10] HIC is performed under non-denaturing conditions, preserving the native structure of the ADC.[9]
Experimental Protocol:
Objective: To determine the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) in the ADC sample.
Materials:
-
HPLC System: A biocompatible HPLC system equipped with a UV detector.
-
Column: A HIC column suitable for protein separations (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[11]
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the prepared ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
The different DAR species will elute in order of increasing hydrophobicity (and therefore, increasing DAR).
-
Calculate the average DAR by determining the relative peak area of each species, multiplying by its corresponding DAR value, and summing the results.
Data Presentation:
| Peak | Retention Time (min) | Relative Peak Area (%) | Drug-to-Antibody Ratio (DAR) |
| 1 | 8.5 | 10.2 | 0 |
| 2 | 12.1 | 45.8 | 2 |
| 3 | 15.3 | 38.5 | 4 |
| 4 | 18.2 | 5.5 | 6 |
| Average DAR | 2.8 |
Note: This is example data. Actual retention times and peak areas will vary depending on the specific ADC and chromatographic conditions.
Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is the primary method for the quantitative determination of high molecular weight species (aggregates) and low molecular weight species (fragments) in ADC preparations.[12][13] The presence of aggregates can impact the safety and efficacy of the therapeutic.[7] The hydrophobic nature of duocarmycin can increase the propensity for aggregation, making SEC a critical analytical method.[13]
Experimental Protocol:
Objective: To quantify the percentage of monomer, aggregate, and fragment species in the ADC sample.
Materials:
-
HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.
-
Column: An SEC column with an appropriate pore size for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Tosoh TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 250 mM Sodium Chloride, pH 6.8.
-
Sample Preparation: Dilute the ADC to 1 mg/mL in the mobile phase.
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 10-20 µg of the prepared ADC sample.
-
Perform an isocratic elution for 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to aggregates (eluting earliest), the monomer, and any fragments (eluting latest).
-
Calculate the relative percentage of each species based on the peak areas.
Data Presentation:
| Species | Retention Time (min) | Relative Peak Area (%) |
| Aggregate | 8.2 | 1.5 |
| Monomer | 10.5 | 98.0 |
| Fragment | 12.8 | 0.5 |
Note: This is example data. Actual retention times and peak areas will vary depending on the specific ADC and chromatographic conditions. For SYD985, a duocarmycin-based ADC, high molecular weight species were reported at 1.8-3.0%.[14]
Characterization of Charge Variants by Capillary Isoelectric Focusing (cIEF)
Capillary Isoelectric Focusing (cIEF) is a high-resolution technique used to separate proteins and their variants based on their isoelectric point (pI).[15][16] Charge heterogeneity in ADCs can arise from modifications on the monoclonal antibody (e.g., deamidation, C-terminal lysine (B10760008) truncation) or from the conjugation of the charged drug-linker.[17]
Experimental Protocol:
Objective: To assess the charge heterogeneity of the ADC and identify acidic and basic variants.
Materials:
-
cIEF System: A cIEF instrument with UV detection.
-
Capillary: A neutral coated capillary.
-
Anolyte: Phosphoric acid.
-
Catholyte: Sodium hydroxide.
-
Sample Mix: Prepare a solution containing the ADC sample (0.2-0.5 mg/mL), carrier ampholytes (e.g., pH 3-10), and pI markers. A stronger denaturant or solubilizer may be required for high DAR ADCs.[17]
Procedure:
-
Fill the capillary with the sample mix.
-
Apply a high voltage to create a pH gradient and focus the proteins at their respective pIs. This may require a longer focusing time for ADCs compared to their corresponding antibodies.[17]
-
After focusing, mobilize the focused protein zones past the detector using either chemical or pressure mobilization.
-
Detect the separated charge variants by UV absorbance at 280 nm.
-
Calibrate the electropherogram using the pI markers to determine the pI of each variant.
-
Quantify the relative abundance of the main peak and acidic/basic variants.
Data Presentation:
| Variant | pI | Relative Peak Area (%) |
| Acidic Variant 1 | 8.1 | 10.5 |
| Acidic Variant 2 | 8.3 | 15.2 |
| Main Peak | 8.5 | 68.3 |
| Basic Variant 1 | 8.7 | 6.0 |
Note: This is example data. The pI and distribution of charge variants are specific to the ADC and its manufacturing process.
Intact Mass Analysis and DAR Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for unambiguous confirmation of the DAR and identification of various modifications.[18][19][20] Native MS can be used to analyze the intact, non-covalently assembled ADC, while denaturing MS (often coupled with RP-HPLC) is used to analyze the light and heavy chains after reduction.
Experimental Protocol (Native SEC-MS):
Objective: To determine the mass of the intact ADC species and confirm the DAR distribution.
Materials:
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a UHPLC system.
-
Column: A size-exclusion column compatible with MS analysis.
-
Mobile Phase: 50 mM Ammonium Acetate, pH 7.0.
-
Sample Preparation: Dilute the ADC to 0.5-1 mg/mL in water or a volatile buffer.
Procedure:
-
Perform SEC separation with the MS-compatible mobile phase.
-
Introduce the eluent directly into the mass spectrometer.
-
Acquire mass spectra in the positive ion mode across a mass range appropriate for the intact ADC (e.g., m/z 2000-6000).
-
Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of each ADC species.
-
The mass difference between consecutive peaks corresponds to the mass of the drug-linker.
Data Presentation:
| Species | Measured Mass (Da) | Calculated Mass (Da) | Mass Difference (Da) |
| DAR0 | 148,050 | 148,050 | - |
| DAR2 | 150,152 | 150,150 | 2102 |
| DAR4 | 152,255 | 152,250 | 2103 |
| DAR6 | 154,357 | 154,350 | 2102 |
Note: This is example data. The mass of the MC-Val-Cit-PAB-duocarmycin linker-payload is approximately 1050 Da.
Confirmation of Conjugation Site by Peptide Mapping
Peptide mapping is a powerful technique for identifying the specific amino acid residues where the drug-linker is attached.[21][22][23] The ADC is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS. Peptides containing the drug-linker will have a corresponding mass increase and can be identified through MS/MS fragmentation.
Experimental Protocol:
Objective: To identify the specific cysteine or lysine residues conjugated with the MC-Val-Cit-PAB-duocarmycin.
Materials:
-
LC-MS/MS System: A high-resolution mass spectrometer coupled to a nano or micro-flow LC system.
-
Enzyme: Trypsin (MS-grade).
-
Reagents: Dithiothreitol (DTT) for reduction, iodoacetamide (B48618) (IAM) for alkylation, and formic acid for quenching the digestion and acidifying the sample.
-
Sample Preparation:
-
Denature the ADC in a suitable buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) HCl).
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteines with IAM.
-
Dilute the sample to reduce the denaturant concentration and add trypsin.
-
Incubate at 37°C for 4-16 hours.
-
Quench the reaction with formic acid.
-
Procedure:
-
Separate the peptide digest using a reversed-phase column with a gradient of acetonitrile (B52724) in water containing 0.1% formic acid.
-
Acquire MS and data-dependent MS/MS spectra.
-
Search the MS/MS data against the antibody sequence, including a modification corresponding to the mass of the drug-linker on potential conjugation sites (e.g., cysteine residues).
-
Manually verify the MS/MS spectra of identified drug-conjugated peptides.
Data Presentation:
| Peptide Sequence | Modification | Measured Mass (Da) | Site of Conjugation |
| TPECPSHTSCK | + MC-Val-Cit-PAB-duocarmycin | 3256.4 | Cys-220 (Heavy Chain) |
| VSCVMHEALHNHYTQK | + MC-Val-Cit-PAB-duocarmycin | 3897.8 | Cys-226 (Heavy Chain) |
Note: This is example data. The specific conjugated peptides will depend on the antibody and the conjugation method.
Visualizations
Duocarmycin Mechanism of Action
Caption: Mechanism of action of a MC-Val-Cit-PAB-duocarmycin ADC.
General Experimental Workflow for ADC Characterization
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. agilent.com [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Capillary isoelectric focusing method development and validation for investigation of recombinant therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imaged capillary isoelectric focusing method development for charge variants of high DAR ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. newomics.com [newomics.com]
- 20. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. lcms.cz [lcms.cz]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Duocarmycin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycins are a class of highly potent, DNA-alkylating agents that have garnered significant interest as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2][3] Their unique mechanism of action, which involves binding to the minor groove of DNA and subsequent alkylation of adenine (B156593) at the N3 position, results in picomolar cytotoxic potency against a wide range of cancer cell lines, including those resistant to conventional chemotherapies.[2][4][5] The targeted delivery of Duocarmycins via monoclonal antibodies to tumor-associated antigens aims to maximize their therapeutic window by concentrating their cytotoxic effects on cancer cells while sparing healthy tissues.[5][6]
These application notes provide detailed protocols for conducting in vitro cytotoxicity assays to evaluate the potency of Duocarmycin-based ADCs. The primary methods covered are the colorimetric MTT and XTT assays, which are robust, reliable, and widely used for assessing cell viability.[4][6] Additionally, protocols for evaluating the bystander killing effect, a crucial characteristic of many ADCs, are included.[6]
Mechanism of Action of Duocarmycin ADCs
Duocarmycin-based ADCs exert their cytotoxic effects through a multi-step process. Upon administration, the ADC circulates in the bloodstream and binds to a specific antigen on the surface of target cancer cells. The ADC-antigen complex is then internalized, typically via endocytosis.[5] Once inside the cell, the linker connecting the Duocarmycin payload to the antibody is cleaved by intracellular enzymes, releasing the active cytotoxic agent.[7] The released Duocarmycin then translocates to the nucleus, where it binds to the minor groove of DNA and alkylates adenine residues.[1][5] This DNA alkylation triggers a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][8]
Figure 1: Mechanism of action of Duocarmycin ADCs.
Experimental Protocols
I. General Cell Culture and Seeding
-
Cell Lines: Select appropriate cancer cell lines with varying levels of target antigen expression. Include a negative control cell line that does not express the target antigen. Examples of commonly used cell lines for HER2-targeting Duocarmycin ADCs include SK-BR-3 (high HER2), NCI-N87 (high HER2), and MCF7 (low/negative HER2).[7]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding:
-
For adherent cells, detach them using trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium.
-
For suspension cells, directly collect them from the culture flask.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
-
Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density. Seeding densities typically range from 2,000 to 10,000 cells per well, depending on the cell line's growth rate.[9] For SK-BR-3 cells, a seeding density of 5 x 10^4 cells/cm² is recommended.[10] Allow cells to adhere and stabilize for 24 hours before adding the ADC.
-
II. In Vitro Cytotoxicity Assay (MTT Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]
Materials:
-
MTT solution (5 mg/mL in PBS, sterile-filtered and stored at -20°C, protected from light)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4][7]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the general protocol and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the Duocarmycin ADC and control antibodies in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a negative control and cells treated with the free Duocarmycin payload as a positive control. Incubate the plate for 72 to 120 hours.[7]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.
-
For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.[4]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[4]
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[4]
III. In Vitro Cytotoxicity Assay (XTT Protocol)
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric assay where the tetrazolium salt is reduced to a water-soluble formazan product, simplifying the procedure.[4]
Materials:
-
XTT reagent
-
Electron coupling reagent (e.g., PMS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and ADC Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: After the ADC incubation period, add 50 µL of the freshly prepared XTT working solution to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.[12]
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 650-690 nm can be used for background correction.[9][12]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. ebiohippo.com [ebiohippo.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
Measuring the Drug-to-Antibody Ratio of Duocarmycin ADCs: An Application Note
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic agent, or "payload." Duocarmycins are a class of highly potent DNA-alkylating agents that have shown significant promise as ADC payloads due to their picomolar cytotoxicity.[1] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[2] The DAR directly influences the ADC's efficacy, safety, and pharmacokinetic profile, making its accurate and precise measurement essential during development and for quality control.[3] This application note provides detailed protocols for the most common methods used to determine the DAR of duocarmycin ADCs: UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Duocarmycin Mechanism of Action
Duocarmycins exert their cytotoxic effects through a unique mechanism of action. Upon internalization into the target cancer cell, the duocarmycin payload is released. It then binds to the minor groove of DNA, with a preference for AT-rich sequences.[4][5][] This binding event induces a conformational change that activates a spirocyclopropylindole moiety, leading to the irreversible alkylation of the N3 position of adenine.[4][5][][7] This DNA alkylation disrupts DNA architecture, inhibits essential cellular processes like replication and transcription, and ultimately triggers apoptosis (programmed cell death).[1][4][]
Caption: Duocarmycin ADC mechanism of action.
Experimental Workflow for DAR Determination
The general workflow for determining the DAR of a duocarmycin ADC involves sample preparation followed by analysis using one or more of the techniques detailed in this note. The choice of method depends on the specific characteristics of the ADC and the desired level of detail.
Caption: General experimental workflow for DAR analysis.
Data Presentation: Quantitative DAR Analysis
The following table summarizes typical quantitative data obtained from the DAR analysis of duocarmycin ADCs using different methods. Note that these are representative values and will vary depending on the specific antibody, linker, and conjugation process.
| Analytical Method | Parameter Measured | Typical Value/Result | Reference |
| UV/Vis Spectroscopy | Average DAR | ~2.0 - 4.0 | [2][8] |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR | 2.8 | [9] |
| DAR Species Distribution | DAR0: 10%, DAR2: 25%, DAR4: 40%, DAR6: 20%, DAR8: 5% | [3] | |
| Reversed-Phase HPLC (RP-HPLC) of Reduced ADC | Average DAR | 4.0 | [10] |
| Light Chain Distribution | Unconjugated, 1 Drug | [11] | |
| Heavy Chain Distribution | Unconjugated, 1, 2, or 3 Drugs | [11] |
Experimental Protocols
UV/Vis Spectroscopy for Average DAR Determination
This method is a simple and rapid technique for determining the average DAR. It relies on the distinct UV absorbance maxima of the antibody and the duocarmycin payload.[2][8][]
Principle: By measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λ_max_ of the drug), and using the known extinction coefficients of both the antibody and the drug, their respective concentrations can be determined using the Beer-Lambert law. The molar ratio of drug to antibody then provides the average DAR.[2][13]
Protocol:
-
Determine Molar Extinction Coefficients:
-
Experimentally determine the molar extinction coefficient of the unconjugated antibody (ε_Ab_) at 280 nm.
-
Determine the molar extinction coefficient of the duocarmycin payload (ε_Drug_) at its wavelength of maximum absorbance (λ_max_).
-
Determine the molar extinction coefficient of the duocarmycin payload at 280 nm (ε_Drug,280_).
-
-
Sample Preparation:
-
Dilute the duocarmycin ADC sample in a suitable buffer (e.g., PBS) to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Using a UV/Vis spectrophotometer, measure the absorbance of the diluted ADC sample at 280 nm (A_280_) and at the λ_max_ of the duocarmycin payload (A_λmax_). Use the dilution buffer as a blank.
-
-
DAR Calculation:
-
Calculate the concentration of the antibody ([Ab]) and the drug ([Drug]) using the following equations:
-
[Ab] (M) = (A_280_ - (A_λmax_ * (ε_Drug,280_ / ε_Drug_))) / ε_Ab_
-
[Drug] (M) = A_λmax_ / ε_Drug_
-
-
Calculate the average DAR:
-
Average DAR = [Drug] / [Ab]
-
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a powerful technique that separates ADC species based on their hydrophobicity.[14] Since the duocarmycin payload is typically hydrophobic, ADC molecules with a higher number of conjugated drugs will be more hydrophobic and thus have a longer retention time on the HIC column.[11][15] This method provides information on both the average DAR and the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[11]
Protocol:
-
Materials and Reagents:
-
Sample Preparation:
-
Dilute the duocarmycin ADC sample to a suitable concentration (e.g., 1 mg/mL) using Mobile Phase A.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas for each resolved species in the chromatogram. Each peak corresponds to a specific DAR value (e.g., DAR0 for unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the percentage of the total peak area for each species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area_i_ * DAR_i_) / 100
-
Where i represents each individual peak.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another valuable technique for DAR analysis, particularly for cysteine-linked ADCs.[11][] The analysis is typically performed after reducing the interchain disulfide bonds of the ADC, which separates the light chains and heavy chains.[11]
Principle: The separated light and heavy chains, along with their drug-conjugated forms, are resolved based on their hydrophobicity on a reversed-phase column. By integrating the peak areas of the different chain fragments, the distribution of the drug on each chain can be determined, and the average DAR can be calculated.[10][]
Protocol:
-
Materials and Reagents:
-
RP-HPLC Column: e.g., PLRP-S, 1000Å, 2.1 mm ID x 50 mm L[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[3]
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
HPLC system with a UV detector, preferably coupled to a mass spectrometer (LC-MS) for peak identification.[10]
-
-
Sample Preparation (Reduction):
-
Incubate the duocarmycin ADC sample (e.g., at 1 mg/mL) with a reducing agent (e.g., 10 mM DTT) at 37°C for 15-30 minutes to reduce the interchain disulfide bonds.
-
-
Chromatographic Conditions:
-
Column Temperature: e.g., 80°C
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
Gradient: A suitable linear gradient from ~20% to 60% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated light chain (L0), drug-conjugated light chain(s) (e.g., L1), unconjugated heavy chain (H0), and drug-conjugated heavy chain(s) (e.g., H1, H2, H3). Peak identification is ideally confirmed by mass spectrometry.[]
-
Integrate the peak areas for all light chain and heavy chain species.
-
Calculate the weighted average DAR using a formula that accounts for the drug load on each chain. For an IgG1, the formula is:
-
Average DAR = (Σ(Area_LCx_ * x) + Σ(Area_HCy_ * y)) / (ΣArea_LCx_ + ΣArea_HCy_)
-
Where x is the number of drugs on the light chain for each peak and y is the number of drugs on the heavy chain for each peak.
-
A simplified formula can also be used: DAR = 2 * (Σ Weighted Peak Area of Heavy Chain + Σ Weighted Peak Area of Light Chain) / 100[10]
-
-
Conclusion
The accurate determination of the drug-to-antibody ratio is a cornerstone of the analytical characterization of duocarmycin-based ADCs. UV/Vis spectroscopy offers a rapid estimation of the average DAR, while chromatographic methods like HIC and RP-HPLC provide more detailed information, including the distribution of different drug-loaded species. The choice of methodology will depend on the stage of development and the specific analytical requirements. The protocols provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this promising class of targeted therapeutics.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for In Vivo Efficacy Models of MC-Val-Cit-PAB-Duocarmycin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the MC-Val-Cit-PAB-duocarmycin linker-payload system. Duocarmycins are a class of highly potent DNA-alkylating agents that bind to the minor groove of DNA, leading to irreversible alkylation of adenine (B156593) at the N3 position.[1][2][3] This action disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][4][5] The MC-Val-Cit-PAB (maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate) linker is a protease-cleavable linker designed to be stable in circulation and release the duocarmycin payload upon internalization into target tumor cells and subsequent cleavage by lysosomal enzymes like Cathepsin B.[6][7] This targeted delivery minimizes systemic toxicity while maximizing anti-tumor activity.[8] The cleavable nature of the linker also allows for a "bystander effect," where the released, membrane-permeable payload can kill adjacent, antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[2][9][]
In Vivo Efficacy Models
The preclinical evaluation of MC-Val-Cit-PAB-duocarmycin ADCs predominantly utilizes xenograft models, where human cancer cells or patient-derived tumor tissue are implanted into immunodeficient mice.
Cell Line-Derived Xenograft (CDX) Models
CDX models are established by subcutaneously injecting cultured human cancer cell lines into immunodeficient mice. These models are valuable for initial efficacy screening due to their reproducibility and relatively rapid tumor growth.
Recommended Cell Lines: Selection should be based on the target antigen expression of the ADC. Examples from preclinical studies with duocarmycin-based ADCs include:
-
Uterine Serous Carcinoma: ARK-1, ARK-2[6]
Patient-Derived Xenograft (PDX) Models
PDX models are created by implanting tumor fragments from a patient directly into immunodeficient mice.[14][15][16] These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[14][16]
Recommended Tumor Types for PDX Models:
Quantitative Data Summary
The following tables summarize representative quantitative efficacy data from preclinical studies of duocarmycin-based ADCs with a Val-Cit linker.
Table 1: Efficacy of SYD985 (Trastuzumab-vc-seco-DUBA) in Breast Cancer Xenograft Models
| Model | HER2 Status | ADC Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Citation |
| BT-474 (CDX) | 3+ | 5 mg/kg | Single Dose | 7 out of 8 mice showed complete tumor remission | [11][12] |
| MAXF1162 (PDX) | 3+ | 5 mg/kg | Single Dose | Significant tumor growth inhibition | [11][12] |
| PDX Models | 1+ and 2+ | 10 mg/kg | Single Dose | Significant anti-tumor activity | [11][12] |
| PDX118 (T-DM1 resistant) | HER2-low | Not specified | Not specified | Significant anti-tumor effect | [17] |
| PDX510 (T-DM1 resistant) | HER2-low | Not specified | Not specified | Significant anti-tumor effect | [17] |
Table 2: Efficacy of MGC018 (Anti-B7-H3-vc-seco-DUBA) in Various Xenograft Models
| Model Type | Cancer Type | ADC Dose | Dosing Schedule | Tumor Volume Reduction vs. Vehicle | Citation |
| CDX | Ovarian Cancer (PA-1) | 1 mg/kg | QW x 4 | Not specified | [9][13] |
| CDX | Melanoma (A375.S2) | 1 mg/kg | QW x 4 | 84% | [9] |
| CDX | Lung Cancer (Calu-6) | 3 mg/kg | QW x 4 | Not specified | [9][13] |
| PDX | Triple-Negative Breast Cancer | 3 mg/kg | QW x 2 | 98% | [9] |
| PDX | Prostate Cancer | 3 mg/kg | QW x 3 | 95% | [9] |
| PDX | Head and Neck Cancer | 3 mg/kg | Q2W x 2 | 98% | [9] |
Experimental Protocols
Protocol for Cell Line-Derived Xenograft (CDX) Model Studies
This protocol provides a step-by-step guide for establishing and utilizing CDX models to evaluate ADC efficacy.
Materials:
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., athymic nude mice, NOD-scid mice), 6-8 weeks old[11]
-
MC-Val-Cit-PAB-duocarmycin ADC
-
Vehicle control (e.g., sterile PBS or formulation buffer)
-
Isotype control ADC
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination.
-
Cell Preparation for Implantation:
-
Harvest cells using Trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and assess viability (should be >90%).
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5-10 x 10^6 cells per 100-200 µL). Keep cells on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice for tumor development. Palpable tumors usually form within 1-3 weeks.
-
Once tumors are established, measure tumor volume 2-3 times per week using calipers. The formula for tumor volume is: (Length x Width²) / 2.[18]
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (typically n=6-10 mice per group) to ensure a similar average tumor volume across all groups.
-
Treatment groups should include:
-
Vehicle control
-
Isotype control ADC
-
MC-Val-Cit-PAB-duocarmycin ADC (at various dose levels)
-
-
Administer treatments intravenously (i.v.) via the tail vein according to the planned dosing schedule (e.g., single dose, once weekly for 4 weeks (QW x 4), etc.).[9][12]
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.
-
Monitor the overall health of the animals daily.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI is calculated as: (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) x 100%.
-
Other endpoints can include tumor regression (partial or complete) and survival.
-
-
Study Termination and Tissue Collection:
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.
-
Excise tumors for weighing and further analysis (e.g., immunohistochemistry for target antigen expression, biomarker analysis).
-
Protocol for Patient-Derived Xenograft (PDX) Model Studies
This protocol outlines the general steps for using PDX models. The establishment of PDX models is a complex process often performed by specialized laboratories.
Materials:
-
Fresh patient tumor tissue
-
Surgical tools for tissue processing
-
Growth media (e.g., DMEM/F12) with antibiotics
-
Immunodeficient mice (e.g., NOD-scid, NSG)
-
Other materials as listed in the CDX protocol
Procedure:
-
PDX Model Establishment (if not using an established model):
-
Obtain fresh, sterile patient tumor tissue.
-
Mechanically or enzymatically dissociate the tissue into small fragments or a single-cell suspension.
-
Implant the tumor fragments or cell suspension subcutaneously or orthotopically into highly immunodeficient mice (e.g., NSG mice).
-
Monitor for tumor growth. This can take several months.
-
Once tumors reach a sufficient size, they can be passaged into new cohorts of mice for expansion.[15]
-
-
Efficacy Study in PDX Models:
-
Once a cohort of mice with established PDX tumors of appropriate size (e.g., 150-250 mm³) is available, follow steps 5-7 from the CDX protocol for randomization, treatment, and assessment.
-
It is crucial to use PDX models at a low passage number to maintain the characteristics of the original patient tumor.[15]
-
Visualization of Pathways and Workflows
Signaling Pathway of Duocarmycin-Based ADCs
Duocarmycin-based ADCs exert their cytotoxic effects through a cascade of events initiated by DNA damage.
Caption: Mechanism of action for MC-Val-Cit-PAB-duocarmycin ADCs.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates the typical workflow for conducting an in vivo efficacy study of a duocarmycin-based ADC.
Caption: General workflow for ADC in vivo efficacy studies.
References
- 1. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Development of MGC018, a Duocarmycin-based Antibody-drug Conjugate Targeting B7-H3 for Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Cathepsin B Cleavage Assay of Val-Cit Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that plays a pivotal role in intracellular protein turnover.[1][2] Its activity is frequently upregulated in various pathological conditions, including cancer, making it a key enzyme in the design of targeted drug delivery systems.[1][] Notably, Cathepsin B is widely exploited for the site-specific cleavage of peptide linkers in antibody-drug conjugates (ADCs), facilitating the conditional release of cytotoxic payloads within tumor cells.[1][4] The valine-citrulline (Val-Cit) dipeptide sequence is a well-characterized and commonly used protease-cleavable linker in both clinically approved and investigational ADCs.[5]
These application notes provide detailed protocols for conducting Cathepsin B cleavage assays to evaluate the susceptibility of Val-Cit linkers. The described methods are based on fluorometric and HPLC detection, offering high sensitivity and amenability to high-throughput screening and detailed kinetic analysis.[1]
Principle of the Assay
The Cathepsin B cleavage assay for Val-Cit linkers can be performed using two primary methods: a fluorogenic substrate cleavage assay for high-throughput screening and an HPLC-based assay for quantifying the release of a specific payload from an ADC.
-
Fluorogenic Assay: This method utilizes a synthetic peptide substrate containing the Val-Cit sequence linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or amino-4-trifluoromethyl coumarin (B35378) (AFC).[1][6] In the intact substrate, the fluorescence is quenched. Upon cleavage of the peptide bond by Cathepsin B, the fluorophore is liberated, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzymatic activity.[1]
-
HPLC-Based Assay: This method directly measures the release of the cytotoxic payload from an ADC. The ADC is incubated with Cathepsin B, and at various time points, the reaction is stopped and analyzed by reverse-phase HPLC. The amount of released drug is quantified by integrating the peak area corresponding to the free payload and comparing it to a standard curve.[5]
Signaling Pathway and Mechanism of Action
The cleavage of the Val-Cit linker by Cathepsin B is a critical step in the mechanism of action of many ADCs. This process typically occurs after the ADC has been internalized by the target cancer cell.
Caption: ADC internalization and payload release pathway.
The process begins with the ADC binding to its target antigen on the cancer cell surface, followed by internalization into an endosome.[5] The endosome then fuses with a lysosome, where the acidic environment and high concentration of proteases, including Cathepsin B, facilitate the cleavage of the Val-Cit linker.[5] This cleavage initiates a self-immolative cascade that releases the active cytotoxic drug into the cell, ultimately leading to apoptosis.[5] While Val-Cit was initially thought to be specific for Cathepsin B, other lysosomal cysteine proteases like Cathepsin L, S, and F can also contribute to its cleavage.[4][5]
Experimental Protocols
Protocol 1: Fluorogenic Endpoint Assay for Screening
This protocol is suitable for the rapid screening of multiple linkers to identify their susceptibility to Cathepsin B cleavage.
Materials:
-
Recombinant Human Cathepsin B[1]
-
Val-Cit linker conjugated to a fluorophore (e.g., Val-Cit-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[1]
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[1]
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control[1]
-
96-well black, flat-bottom microplate[1]
-
Fluorescence microplate reader[1]
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and Activation Buffer.
-
Dilute recombinant Cathepsin B to a working concentration (e.g., 20 nM) in Activation Buffer. Incubate at room temperature for 15 minutes to activate the enzyme.[5]
-
Prepare a stock solution of the Val-Cit-fluorophore substrate in DMSO and dilute to the final desired concentration (e.g., 20 µM) in Assay Buffer.[7]
-
-
Assay Setup (in triplicate):
-
Sample Wells: 50 µL of activated Cathepsin B solution + 50 µL of substrate solution.
-
Negative Control Wells: 50 µL of activated Cathepsin B pre-incubated with inhibitor (15 min at RT) + 50 µL of substrate solution.[1]
-
Blank (Substrate Only) Wells: 50 µL of Activation Buffer + 50 µL of substrate solution.[1]
-
Enzyme Only Wells: 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.[1]
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes), protected from light.[1][8] The incubation time should be optimized to ensure the reaction is in the linear range.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Compare the fluorescence of the sample wells to the negative control wells to determine the extent of cleavage.
-
Protocol 2: Kinetic Assay for Determining Michaelis-Menten Parameters
This protocol is designed to determine the kinetic constants, Km and kcat, for the cleavage of a Val-Cit linker by Cathepsin B.
Materials: Same as Protocol 1.
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Prepare a serial dilution of the Val-Cit-fluorophore substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.[1]
-
-
Assay Setup:
-
Add 50 µL of activated Cathepsin B solution to the appropriate wells of a 96-well plate.
-
Add 50 µL of each substrate concentration to the wells containing the enzyme.
-
Include blank wells with the highest substrate concentration and Activation Buffer.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[1]
-
Measure the fluorescence kinetically for a set period (e.g., 5-10 minutes) with readings every 30-60 seconds.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore.[1]
-
Plot V₀ against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.[1]
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.[1]
-
Protocol 3: HPLC-Based Assay for Payload Release from ADCs
This protocol quantifies the release of a payload from an ADC in the presence of purified Cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC) with a Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[1]
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[1]
-
Quenching Solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)
-
HPLC system with a suitable reverse-phase column and detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution (e.g., 1 µM final concentration) with the pre-warmed assay buffer.[5]
-
Activate Cathepsin B in Activation Buffer as described in Protocol 1.
-
-
Initiate Reaction:
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5]
-
Immediately quench the reaction by adding an equal volume of quenching solution.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to precipitate the enzyme and antibody.
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the elution profile at a wavelength suitable for detecting the payload.
-
-
Data Analysis:
-
Create a standard curve of the free payload to quantify its concentration.
-
Integrate the peak area corresponding to the released payload at each time point.
-
Calculate the percentage of payload release over time.
-
Experimental Workflow Diagram
Caption: A generalized workflow for a Cathepsin B cleavage assay.
Data Presentation
Quantitative data from Cathepsin B cleavage assays should be summarized in clearly structured tables for easy comparison.
Table 1: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Notes |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Considered the benchmark for efficient cleavage and stability.[5] |
| Val-Ala | ~50% of Val-Cit rate | Also effectively cleaved, with the advantage of lower hydrophobicity, which can prevent ADC aggregation.[5] |
| Phe-Lys | ~30-fold faster than Val-Cit | Cleaved very rapidly by isolated Cathepsin B, but rates were identical to Val-Cit in lysosomal extracts, suggesting other enzymes are involved.[5] |
Table 2: Representative Kinetic Parameters for Cathepsin B Cleavage of Fluorogenic Substrates
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Z-Arg-Arg-AMC | 390 | - | - |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 | 5000 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 | 5000 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 | 5000 |
Note: The kinetic parameters for PABC-fluorophore substrates are representative and may vary depending on the specific fluorophore and experimental conditions. The Km for Z-Arg-Arg-AMC is provided as a reference for a common Cathepsin B substrate.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. Confirm enzyme activity with a known positive control substrate.[1] |
| Incorrect buffer pH or composition | The optimal pH for Cathepsin B is acidic (typically pH 5.0-6.0).[1][9] Ensure the assay buffer is within this range. | |
| Insufficient incubation time | Optimize the incubation time.[1] | |
| High background fluorescence | Substrate instability/degradation | Prepare substrate solutions fresh. Store stock solutions protected from light.[1] |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing.[1] |
| Inconsistent temperature | Ensure the plate is incubated at a constant and uniform temperature.[1] |
Conclusion
The Cathepsin B cleavage assay is an indispensable tool for the development of ADCs and other targeted therapies that utilize Val-Cit linkers. The protocols provided here offer a robust framework for screening linker candidates, characterizing their kinetic properties, and quantifying payload release. Careful optimization of assay conditions and the use of appropriate controls are critical for obtaining reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. novusbio.com [novusbio.com]
- 7. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. Fluorogenic peptide substrates for carboxydipeptidase activity of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of MC-Val-Cit-PAB-Duocarmycin Antibody-Drug Conjugates using Hydrophobic Interaction Chromatography
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules. The covalent linkage of a hydrophobic drug payload to an antibody increases its overall hydrophobicity. Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique used to characterize the heterogeneity of ADCs, particularly for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[1][2] HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions, making it an ideal method for analyzing the native structure of ADCs.[1][2]
This application note provides a detailed protocol for the characterization of a maleimide-cysteine-Val-Cit-PAB-duocarmycin ADC using HIC. The MC-Val-Cit-PAB linker is a cathepsin B-cleavable linker, ensuring targeted release of the duocarmycin payload within the cancer cell. Duocarmycins are highly potent DNA alkylating agents that bind to the minor groove of DNA, leading to apoptosis.[3][4]
Principle of HIC for ADC Analysis
HIC separates proteins based on their hydrophobicity. A high salt concentration in the mobile phase enhances the hydrophobic interactions between the ADC and the stationary phase. As the salt concentration is decreased in a gradient, the different ADC species, each with a distinct number of conjugated drug molecules, will elute in order of increasing hydrophobicity. The unconjugated antibody (DAR 0) is the least hydrophobic and elutes first, followed by species with increasing DAR values (DAR 2, DAR 4, etc.).[3][5] The peak area of each species can be used to calculate the average DAR of the ADC mixture.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of a duocarmycin ADC using HIC.
Caption: Experimental workflow for HIC analysis of ADCs.
Materials and Equipment
Reagents
-
MC-Val-Cit-PAB-duocarmycin ADC sample
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0[6]
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0, containing 10-25% Isopropanol[6][7]
-
Deionized water (18.2 MΩ·cm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a binary pump, autosampler, and UV detector. An inert flow path is recommended to prevent corrosion from high salt buffers.[8]
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 µm)[7][9]
-
Data acquisition and analysis software
Experimental Protocol
Sample Preparation
-
If necessary, perform a buffer exchange of the ADC sample into the HIC binding buffer (Mobile Phase A) using a suitable method such as a desalting column or diafiltration.
-
Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
HIC Method Parameters
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 µm (or equivalent) |
| Mobile Phase A | 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0, 10% Isopropanol |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 25 µL (of a 2 mg/mL solution) |
| Gradient | Time (min) |
Note: This is a generic protocol and may require optimization for specific ADCs and HIC columns.[6]
Data Analysis
-
Integrate the peaks in the resulting chromatogram.
-
Identify the peaks corresponding to the different DAR species (DAR 0, DAR 2, DAR 4, etc.) based on their elution order (least hydrophobic to most hydrophobic).
-
Calculate the relative percentage of each DAR species from the peak areas.
-
Calculate the average DAR using the following formula:
Average DAR = Σ (% Area of each DAR species × DAR value) / 100 [3]
Representative Data
The following table summarizes representative quantitative data that could be obtained from the HIC analysis of a cysteine-linked duocarmycin ADC, such as SYD985, which is a purified mixture of DAR2 and DAR4 species.[1]
| Peak ID | Retention Time (min) | Relative Peak Area (%) | Assigned DAR Species |
| 1 | ~8.5 | 5 | DAR 0 (Unconjugated) |
| 2 | ~12.2 | 60 | DAR 2 |
| 3 | ~15.8 | 30 | DAR 4 |
| 4 | ~18.5 | 5 | DAR 6 |
Average DAR Calculation:
Average DAR = ((5 * 0) + (60 * 2) + (30 * 4) + (5 * 6)) / 100 = (0 + 120 + 120 + 30) / 100 = 2.7
Note: The retention times and peak area percentages are illustrative and will vary depending on the specific ADC and experimental conditions.
Duocarmycin Mechanism of Action
Upon internalization into the target cancer cell, the MC-Val-Cit-PAB linker of the ADC is cleaved by the lysosomal enzyme cathepsin B. This releases the duocarmycin payload, which then travels to the nucleus. Duocarmycin exerts its cytotoxic effect by binding to the minor groove of DNA and alkylating adenine (B156593) at the N3 position.[3][4] This DNA damage disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
The following diagram illustrates the signaling pathway of duocarmycin-induced apoptosis.
Caption: Duocarmycin's mechanism of action.
Conclusion
Hydrophobic Interaction Chromatography is an essential analytical tool for the characterization of MC-Val-Cit-PAB-duocarmycin ADCs. It provides valuable information on the drug-to-antibody ratio and the distribution of different drug-loaded species, which are critical quality attributes that can impact the efficacy and safety of the ADC. The protocol described in this application note provides a robust method for the routine analysis and quality control of these complex biotherapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. Conjugation Strategy of Endogenous Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 6. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 8. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing the Bystander Effect of Duocarmycin Antibody-Drug Conjugates (ADCs)
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] A critical mechanism that can enhance the therapeutic efficacy of certain ADCs is the "bystander effect".[2] This phenomenon occurs when the cytotoxic payload, released from the target antigen-positive (Ag+) cancer cell, diffuses into the tumor microenvironment and kills neighboring antigen-negative (Ag-) cells.[3][4] The bystander effect is particularly important for treating heterogeneous tumors where antigen expression can be varied.[5]
Duocarmycins are a class of highly potent DNA alkylating agents used as payloads in ADCs.[6][7] Their mechanism of action involves binding to the minor groove of DNA and causing irreversible alkylation, which disrupts DNA replication and transcription, ultimately leading to cell death.[6][8][9] ADCs utilizing duocarmycin analogs with a cleavable linker, such as the valine-citrulline-seco-duocarmycin hydroxybenzamide azaindole (vc-seco-DUBA) payload, are designed to release the membrane-permeable toxin, enabling a potent bystander killing effect.[10][11]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the bystander effect of duocarmycin ADCs using established in vitro methodologies.
Mechanism of Duocarmycin ADC Action and Bystander Effect
Duocarmycin-based ADCs function through a multi-step process. The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[6] Following binding, the ADC-antigen complex is internalized, typically through endocytosis.[5][] Inside the cell, the cleavable linker is processed by intracellular enzymes (e.g., cathepsins in the lysosome), releasing the active duocarmycin payload.[8][] The released duocarmycin then translocates to the nucleus, binds to the DNA minor groove, and alkylates adenine (B156593) at the N3 position, causing lethal DNA damage.[6][7] For the bystander effect to occur, the released, active payload must be able to cross the cell membrane of the target cell and diffuse into the surrounding microenvironment to kill adjacent cells.[]
Experimental Protocols
Two primary in vitro assays are recommended for quantifying the bystander effect: the Co-Culture Assay and the Conditioned Medium Transfer Assay .[2][13] For more physiologically relevant data, a 3D Spheroid Model can also be employed.[14][15]
In Vitro Co-Culture Bystander Effect Assay
This assay is a fundamental method for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.[16]
Detailed Protocol: Co-Culture Assay using Flow Cytometry
a. Materials:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive N87 or SKBR3 cells).[17]
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., HER2-negative MCF7-GFP cells).[16][17]
-
Duocarmycin ADC and a non-binding isotype control ADC.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
96-well tissue culture plates.
-
Flow cytometer.
-
Viability dye (e.g., Propidium Iodide or DAPI).
b. Procedure:
-
Cell Seeding (Day 1):
-
Culture Ag+ and Ag- cells to ~80% confluency.
-
Prepare monocultures of Ag- cells and co-cultures of Ag+ and Ag- cells at various ratios (e.g., 1:1, 3:1, 1:3) in a 96-well plate.[16] A typical seeding density is 5,000-10,000 total cells per well.[18]
-
Include wells with only Ag+ cells to confirm ADC potency and wells with only Ag- cells to establish the baseline direct cytotoxicity of the ADC on the Ag- line.[16]
-
Allow cells to adhere overnight.
-
-
ADC Treatment (Day 2):
-
Prepare serial dilutions of the duocarmycin ADC and isotype control ADC.
-
The concentration range should be chosen based on prior single-cell cytotoxicity assays (e.g., MTT assay).[19] Select a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[16]
-
Remove the old medium and add fresh medium containing the ADCs or controls to the respective wells.
-
-
Incubation (Days 2-5):
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.[16]
-
-
Data Acquisition (Day 5):
-
Wash cells with PBS and detach them using trypsin.
-
Transfer the cell suspension to FACS tubes.
-
Add a viability dye according to the manufacturer's protocol to distinguish live and dead cells.
-
Analyze the samples on a flow cytometer. Use the fluorescent signal (e.g., GFP) to specifically gate on the Ag- cell population.[3]
-
c. Data Analysis:
-
For each sample, quantify the percentage of viable Ag- cells (GFP-positive, viability dye-negative).
-
The bystander effect is demonstrated by a significant decrease in the viability of Ag- cells in the co-culture plates treated with the duocarmycin ADC compared to (i) Ag- cells in monoculture treated with the same ADC concentration and (ii) Ag- cells in co-culture treated with the isotype control ADC.[16]
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a secreted, stable cytotoxic agent released from the target cells.[2][13]
Detailed Protocol: Conditioned Medium Transfer
a. Procedure:
-
Prepare Conditioned Medium (Days 1-4):
-
Seed Ag+ cells in a culture flask or multi-well plate.
-
Once adhered, treat the cells with a high concentration of the duocarmycin ADC for 72-96 hours.[13]
-
Collect the supernatant. This is the "conditioned medium".
-
As a control, prepare conditioned medium from Ag+ cells treated with vehicle or an isotype control ADC.
-
-
Treat Ag- Cells (Days 4-7):
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.[13]
-
Remove the medium and replace it with the collected conditioned medium (neat or diluted with fresh medium).
-
Incubate the Ag- cells for another 72 hours.
-
b. Data Analysis:
-
Assess the viability of the Ag- cells using a standard method like MTT or CellTiter-Glo.[18][19]
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms a bystander effect mediated by a released cytotoxic agent.[2][13]
3D Tumor Spheroid Model Assay
3D spheroid models better mimic the cell-cell interactions and diffusion limitations of an in vivo tumor microenvironment, providing more physiologically relevant data on ADC penetration and bystander activity.[14][20]
a. Procedure:
-
Spheroid Formation (Days 1-4):
-
ADC Treatment and Monitoring (Days 4-10):
-
Treat the spheroids with the duocarmycin ADC.
-
Monitor spheroid growth and integrity over several days using live-cell imaging.[15]
-
b. Data Analysis:
-
At the endpoint, assess cell viability. This can be done by:
-
Dissociating the spheroids and analyzing the Ag- (fluorescent) population by flow cytometry.[1]
-
Using high-content imaging with live/dead stains to visualize the killing of both Ag+ and Ag- cells within the spheroid structure.[20]
-
Quantifying total viability using an ATP-based assay like CellTiter-Glo 3D.[20]
-
-
The bystander effect is evident if there is significant killing of Ag- cells within the co-culture spheroid context.[15]
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different experimental conditions.
Table 1: Representative Co-Culture Assay Data Viability of antigen-negative (MCF7-GFP) cells after 96-hour incubation with a duocarmycin ADC (SYD985 analog) or Isotype Control ADC.
| Treatment Group | Ag+:Ag- Ratio | ADC Conc. (nM) | % Viability of MCF7-GFP cells (Mean ± SD) |
| Duocarmycin ADC | Monoculture (0:1) | 100 | 92.5 ± 4.1 |
| Co-culture (1:1) | 100 | 45.2 ± 3.5 | |
| Co-culture (3:1) | 100 | 21.8 ± 2.9 | |
| Isotype Control ADC | Monoculture (0:1) | 100 | 98.1 ± 2.7 |
| Co-culture (1:1) | 100 | 96.5 ± 3.3 | |
| Co-culture (3:1) | 100 | 95.9 ± 4.0 |
Table 2: Representative Conditioned Medium Assay Data Viability of antigen-negative (MCF7) cells after 72-hour exposure to conditioned medium.
| Conditioned Medium Source | % Viability of MCF7 cells (Mean ± SD) |
| Untreated Ag+ Cells | 99.1 ± 3.8 |
| Isotype Control ADC-treated Ag+ Cells | 97.4 ± 4.5 |
| Duocarmycin ADC-treated Ag+ Cells | 35.7 ± 5.1 |
| Fresh Medium + Duocarmycin ADC (Direct) | 91.3 ± 4.2 |
Table 3: Representative 2D vs. 3D Spheroid Cytotoxicity Data IC₅₀ values of a duocarmycin ADC against Ag+ (N87) cells in standard 2D culture versus 3D spheroid culture.
| Assay Format | Cell Model | IC₅₀ (nM) |
| 2D Monolayer | N87 Monoculture | 0.5 |
| 3D Spheroid | N87 Monoculture | 5.2 |
| 3D Spheroid | N87:MCF7 (1:1) Co-culture | 2.8 |
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. researchgate.net [researchgate.net]
- 3. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 4. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. books.rsc.org [books.rsc.org]
- 8. farbefirma.org [farbefirma.org]
- 9. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models | Sartorius [sartorius.com]
- 15. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for MC-Val-Cit-PAB-duocarmycin chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling, storage, and use of MC-Val-Cit-PAB-duocarmycin chloride, a potent linker-payload for antibody-drug conjugates (ADCs). Adherence to these protocols is crucial to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.
Introduction
This compound is a highly potent cytotoxic agent designed for conjugation to monoclonal antibodies. It comprises the duocarmycin payload, a DNA minor groove binding and alkylating agent, linked via a protease-cleavable valine-citrulline (Val-Cit) linker. The para-aminobenzyl alcohol (PAB) serves as a self-immolative spacer. The maleimide-caproyl (MC) group allows for covalent attachment to thiol groups on the antibody. Given its high cytotoxicity, extreme caution must be exercised during handling and storage.
Storage and Handling
Proper storage and handling are paramount to maintain the stability and activity of this compound.
Table 1: Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C[1][2][3] | Minimizes degradation of the compound. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen)[1][2][3]. | Protects against oxidation and moisture-induced hydrolysis. |
| Light Exposure | Protect from light[1][2][3]. | Prevents photodegradation. |
| Solution Stability | Solutions are unstable and should be freshly prepared before use[1][2][3][4]. | The compound can degrade in solution, affecting experimental outcomes. |
| Shipping | Shipped on dry ice[4]. | Maintains compound integrity during transit. |
Safety Precautions
This compound is a potent cytotoxin and should be handled with appropriate safety measures in a designated laboratory area.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust or aerosols.
-
Spill Management: In case of a spill, decontaminate the area using an appropriate method for cytotoxic agents. Absorb solutions with an inert material and dispose of it as hazardous waste.
-
Waste Disposal: All contaminated materials, including pipette tips, tubes, and gloves, should be disposed of as hazardous chemical waste according to institutional guidelines.
Solution Preparation
Due to the compound's instability in solution, it is critical to prepare solutions fresh for each experiment.
Table 2: Solubility and Solution Preparation
| Solvent | Solubility | Preparation Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (94.78 mM)[1] | Use anhydrous, high-purity DMSO. Hygroscopic DMSO can negatively impact solubility and stability[2][3]. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Under a fume hood, add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial, add 94.78 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
If not for immediate use, aliquot the stock solution into single-use vials, purge with nitrogen or argon, and store at -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
General Workflow for Handling and Preparation
The following diagram outlines the general workflow for the safe handling and preparation of this compound solutions.
Stability Considerations
The stability of duocarmycin-based compounds and their ADC counterparts is a critical parameter. While specific stability data for this compound is not extensively published, general principles for duocarmycin ADCs suggest that stability is pH-dependent, with optimal stability in aqueous solutions at a pH of approximately 5.5-5.8.
A general protocol for assessing the in vitro plasma stability of an ADC constructed with this linker-payload is outlined below.
Table 3: Protocol for In Vitro Plasma Stability Assay
| Step | Procedure |
| 1. Incubation | Incubate the ADC in plasma from the species of interest (e.g., human, mouse, rat) at 37°C. |
| 2. Time Points | Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours). |
| 3. Sample Processing | Process the plasma samples to separate the ADC from plasma proteins. This can be achieved through methods like affinity capture of the antibody. |
| 4. Analysis | Analyze the samples to determine the drug-to-antibody ratio (DAR) and the concentration of released payload. |
| 5. Detection | Use techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS to measure the DAR. Quantify the free payload using LC-MS/MS. |
Mechanism of Action and Signaling Pathway
This compound is designed to be conjugated to an antibody that targets a specific antigen on cancer cells. The following diagram illustrates the proposed mechanism of action for an ADC utilizing this linker-payload.
Troubleshooting
The following decision tree provides guidance on troubleshooting common issues related to the handling and storage of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MC-Val-Cit-PAB-Duocarmycin Conjugation
Welcome to the technical support center for MC-Val-Cit-PAB-duocarmycin conjugation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of antibody-drug conjugates (ADCs) using this specific linker-payload combination.
Frequently Asked Questions (FAQs)
Q1: What is the MC-Val-Cit-PAB-duocarmycin drug-linker?
A1: MC-Val-Cit-PAB-duocarmycin is a drug-linker conjugate used in the development of ADCs.[1][2][3] It consists of:
-
MC (Maleimidocaproyl): A maleimide-containing linker that reacts with free thiol groups on a partially reduced antibody.[4]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is cleavable by the lysosomal enzyme Cathepsin B, ensuring targeted drug release within the cancer cell.[5][6]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that releases the active drug following Val-Cit cleavage.[4]
-
Duocarmycin: A highly potent DNA alkylating agent that serves as the cytotoxic payload.[7][8][9] Duocarmycins bind to the minor groove of DNA and cause irreversible alkylation of adenine, leading to cell death.[10][11][12]
Q2: Why is low conjugation efficiency a common issue with this drug-linker?
A2: Low conjugation efficiency can be attributed to several factors, many of which are related to the highly hydrophobic nature of the duocarmycin payload.[13][14][15] This hydrophobicity can lead to:
-
Aggregation: Both the drug-linker itself and the resulting ADC can be prone to aggregation, which physically hinders the conjugation reaction and can lead to unusable product.[13][14][15][16]
-
Poor Solubility: The drug-linker may have limited solubility in aqueous conjugation buffers, reducing its availability to react with the antibody.[7][17]
-
Instability of Reagents: The maleimide (B117702) group is susceptible to hydrolysis, and the duocarmycin payload itself can be unstable in solution.[1]
Q3: What is a typical Drug-to-Antibody Ratio (DAR) for duocarmycin-based ADCs?
A3: Duocarmycin-based ADCs, including those using the MC-Val-Cit-PAB linker, are often characterized by a low average DAR, typically around 2 to 4.[10][18][19] This is a deliberate strategy to minimize aggregation and reduce the risk of immunogenicity associated with the hydrophobic payload.[10][18] For example, the well-characterized duocarmycin-based ADC, SYD985, has an average DAR of approximately 2.8.[11][19]
Troubleshooting Guide: Low Conjugation Efficiency
This guide addresses specific issues that can lead to a lower than expected DAR or overall poor yield of your MC-Val-Cit-PAB-duocarmycin ADC.
Issue 1: Low or No Detectable Conjugation
| Possible Cause | Recommended Solution |
| Maleimide Hydrolysis | The maleimide group is susceptible to hydrolysis at neutral to alkaline pH, rendering it inactive. Prepare the MC-Val-Cit-PAB-duocarmycin solution fresh in an anhydrous solvent like DMSO and add it to the reaction buffer immediately before starting the conjugation. |
| Insufficient Free Thiols on Antibody | The interchain disulfide bonds of the antibody must be sufficiently reduced to provide free thiol groups for conjugation. Optimize the concentration of the reducing agent (e.g., TCEP) and the reduction time and temperature. |
| Oxidation of Free Thiols | Free thiols can re-oxidize to form disulfide bonds. Degas buffers to remove oxygen and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation. |
| Incorrect Stoichiometry | An insufficient molar excess of the drug-linker will result in low conjugation. Due to the challenges with this payload, a higher excess may be required. However, excessive amounts can increase aggregation. It is crucial to perform optimization studies. |
| Incorrect pH of Reaction Buffer | The optimal pH for maleimide-thiol conjugation is typically between 6.5 and 7.5. Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the risk of maleimide hydrolysis and reaction with amines increases. |
Issue 2: High Levels of Aggregation Observed During or After Conjugation
| Possible Cause | Recommended Solution |
| Hydrophobicity of Duocarmycin Payload | The primary driver of aggregation is the hydrophobic nature of duocarmycin.[13][14][15] To mitigate this, consider including organic co-solvents (e.g., DMSO, DMA) in the conjugation buffer. However, the concentration of the co-solvent must be carefully optimized to avoid denaturing the antibody. |
| High Drug-Linker Concentration | High concentrations of the hydrophobic drug-linker can lead to self-aggregation. Add the drug-linker solution to the antibody solution slowly and with gentle mixing. |
| Sub-optimal Formulation | The final ADC formulation should be optimized to prevent aggregation. This may involve the use of stabilizing excipients. |
| "Lock-Release" Technology | For persistent aggregation issues, advanced techniques like "Lock-Release" technology can be employed.[13][14][15] This involves immobilizing the antibody on a solid support during conjugation to physically segregate the molecules and prevent aggregation.[13][14][15] |
Issue 3: Inconsistent DAR Between Batches
| Possible Cause | Recommended Solution |
| Variability in Antibody Reduction | The reduction step is critical for consistent DAR. Precisely control the concentration and age of the reducing agent, as well as the reaction time and temperature. The presence of trisulfide bonds in the antibody can also affect the stoichiometry of the reducing agent required. |
| Instability of Drug-Linker Stock Solution | The MC-Val-Cit-PAB-duocarmycin drug-linker is noted to be unstable in solution.[1] Always use freshly prepared solutions for each conjugation reaction. |
| Inaccurate Concentration Determination | Ensure accurate concentration measurement of both the antibody and the drug-linker stock solutions before calculating the stoichiometry for the reaction. |
Experimental Protocols
General Protocol for ADC Conjugation via Thiol-Maleimide Chemistry
This protocol outlines the general steps for conjugating a maleimide-containing drug-linker to a monoclonal antibody. Specific parameters such as buffer composition, pH, reaction time, and temperature should be optimized for the MC-Val-Cit-PAB-duocarmycin payload.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS with 5 mM EDTA).
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.[20][21]
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[20]
-
Remove the excess reducing agent using a desalting column or a centrifugal concentrator.[20]
-
-
Conjugation:
-
Immediately after removal of the reducing agent, adjust the pH of the antibody solution to 6.5-7.5.
-
Freshly prepare a stock solution of MC-Val-Cit-PAB-duocarmycin in an anhydrous solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution with gentle mixing. The molar ratio of drug-linker to antibody should be optimized.
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unconjugated payload and other reactants using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterize the purified ADC for average DAR, aggregation, and purity using methods such as HIC, SEC, and mass spectrometry.
-
Protocol for DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.
-
Instrumentation and Reagents:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Method:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 10-50 µg of the ADC sample.
-
Gradient Elution: Elute the bound ADC using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Detection: Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the naked antibody and ADC species with different numbers of conjugated drugs (DAR 2, 4, 6, 8, etc.).
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)
-
Data Summary Tables
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Balances reaction rate and maleimide stability. |
| Temperature | 4°C - Room Temperature | Lower temperatures can help to minimize aggregation and hydrolysis. |
| Molar Ratio (Drug-Linker:Antibody) | 5:1 to 20:1 | Optimization is critical. Higher ratios may be needed but increase the risk of aggregation. |
| Reaction Time | 1 - 16 hours | Longer reaction times may be necessary at lower temperatures. |
Table 2: Troubleshooting Summary for Low Conjugation Efficiency
| Symptom | Potential Cause | Key Troubleshooting Step |
| No conjugation | Maleimide hydrolysis | Use freshly prepared drug-linker solution. |
| Low DAR | Insufficient antibody reduction | Optimize TCEP concentration and reaction time. |
| High aggregation | Payload hydrophobicity | Add organic co-solvent; consider "Lock-Release" technology.[13][14][15] |
| Inconsistent DAR | Instability of reagents | Use fresh drug-linker and reducing agent for each batch. |
Visualizations
Caption: General workflow for ADC conjugation and analysis.
Caption: Logic diagram for troubleshooting inconsistent DAR.
Caption: Simplified signaling pathway of an ADC leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mal-PEG4-Val-Cit-PAB-MMAE, ADC linker | BroadPharm [broadpharm.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. labinsights.nl [labinsights.nl]
- 15. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Developing an Antibody–Drug Conjugate Approach to Selective Inhibition of an Extracellular Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Duocarmycin ADC Aggregation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of aggregation in duocarmycin-based Antibody-Drug Conjugates (ADCs). Duocarmycins are highly potent cytotoxic agents, but their hydrophobic nature often leads to ADC aggregation, which can compromise efficacy, stability, and safety.[1][2][3] This guide offers practical solutions and detailed protocols to help you mitigate these challenges in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the development and handling of duocarmycin ADCs.
Scenario 1: Significant aggregation observed immediately after conjugation.
Question: My duocarmycin ADC shows a high level of aggregation right after the conjugation reaction. What are the likely causes and how can I resolve this?
Answer: Immediate post-conjugation aggregation is a common issue, primarily driven by the increased hydrophobicity of the ADC due to the duocarmycin payload.[4] High drug-to-antibody ratios (DAR) can exacerbate this by creating more hydrophobic patches on the antibody surface, leading to intermolecular interactions and aggregation.[5]
Troubleshooting Steps:
-
Optimize the Drug-to-Antibody Ratio (DAR): A high DAR is a major contributor to aggregation.[5]
-
Action: Reduce the molar excess of the duocarmycin-linker during the conjugation reaction to achieve a lower, more controlled DAR. Aim for a DAR that provides a balance between efficacy and stability.[6]
-
-
Review Conjugation Chemistry: The conditions during conjugation can impact antibody stability.
-
Action: Ensure the pH of the conjugation buffer is optimal and does not approach the isoelectric point (pI) of the antibody, as this can minimize solubility and promote aggregation. Also, evaluate the concentration of any organic co-solvents used to dissolve the duocarmycin-linker, as high concentrations can denature the antibody.
-
-
Employ Aggregation-Reducing Conjugation Strategies:
Scenario 2: Gradual aggregation observed during storage.
Question: My purified duocarmycin ADC appears stable initially but shows increasing aggregation over time in storage. What could be the cause, and how can I improve its long-term stability?
Answer: Gradual aggregation during storage typically points to suboptimal formulation conditions. The formulation must be carefully designed to maintain the stability of the ADC, considering factors like pH, excipients, and storage temperature.[]
Troubleshooting Steps:
-
Optimize Formulation pH and Buffer:
-
Action: Conduct a pH screening study to identify the pH at which the ADC is most stable. The optimal pH should be sufficiently far from the antibody's pI.[8]
-
-
Incorporate Stabilizing Excipients:
-
Action: Add excipients to your formulation to minimize aggregation. Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are effective at preventing surface-induced aggregation.[] Sugars such as sucrose (B13894) or trehalose (B1683222) can act as cryoprotectants and lyoprotectants.
-
-
Control Storage Conditions:
-
Action: Ensure the ADC is stored at the recommended temperature and protected from light, especially if the linker or payload is light-sensitive. Avoid repeated freeze-thaw cycles, which can destabilize the ADC.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of duocarmycin ADC aggregation?
A1: The primary driver of duocarmycin ADC aggregation is the hydrophobic nature of the duocarmycin payload.[1][2][3] When conjugated to the antibody, these hydrophobic molecules can cause the ADC to self-associate to minimize their exposure to the aqueous environment, leading to the formation of aggregates.[9] Other contributing factors include a high drug-to-antibody ratio (DAR), suboptimal formulation conditions (e.g., pH close to the pI), and exposure to environmental stresses like elevated temperatures or freeze-thaw cycles.[4][5]
Q2: How does the drug-to-antibody ratio (DAR) affect aggregation?
A2: A higher DAR generally leads to a greater propensity for aggregation.[5] This is because a higher number of hydrophobic duocarmycin molecules on the antibody surface increases the overall hydrophobicity of the ADC, promoting intermolecular hydrophobic interactions that drive aggregation.[4] Optimizing the DAR is a critical step in developing a stable and effective ADC.[6]
Q3: What role do linkers play in preventing aggregation?
A3: The linker connecting the duocarmycin to the antibody plays a crucial role in ADC stability. The use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, can help to counteract the hydrophobicity of the duocarmycin payload.[9][10] This increases the overall solubility of the ADC and reduces its tendency to aggregate.[10][11] The design of the linker can also influence the stability and pharmacokinetic properties of the ADC.[12][13]
Q4: Which excipients are most effective at preventing duocarmycin ADC aggregation?
A4: Several types of excipients can be used to stabilize duocarmycin ADCs:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are commonly used to prevent aggregation at interfaces and due to mechanical stress.[]
-
Sugars and Polyols: Sucrose, trehalose, and mannitol (B672) can stabilize the ADC during lyophilization and storage.[8]
-
Amino Acids: Certain amino acids, such as arginine and glycine, can also help to reduce aggregation.[8]
Q5: What analytical techniques are used to monitor duocarmycin ADC aggregation?
A5: Several analytical techniques are essential for detecting and quantifying ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on their size.[9]
-
Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique that measures the size distribution of particles in a solution, making it useful for detecting the presence of aggregates.[14][15][16]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be used to assess the drug-load distribution and aggregation of ADCs.[17][18]
Data Presentation
Table 1: Recommended Formulation Parameters for Duocarmycin ADCs
| Parameter | Recommended Range/Value | Rationale |
| pH | 5.0 - 7.0 (away from pI) | Minimizes aggregation by maintaining a net charge on the ADC surface, leading to electrostatic repulsion.[8] |
| Buffer | Histidine, Citrate, Phosphate | Provides pH control and stability.[8] |
| Surfactants | Polysorbate 20/80 (0.01% - 0.1% w/v) | Reduces surface-induced aggregation and stabilizes against mechanical stress.[] |
| Sugars/Polyols | Sucrose, Trehalose (5% - 10% w/v) | Act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and lyophilization.[8] |
| Amino Acids | Arginine, Glycine (50 - 250 mM) | Can improve colloidal stability and reduce aggregation.[8] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To separate and quantify monomeric, dimeric, and high-molecular-weight (HMW) species of duocarmycin ADCs.
Materials:
-
Duocarmycin ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Prepare the duocarmycin ADC sample at a concentration of 1 mg/mL in the mobile phase.
-
Inject 20 µL of the sample onto the column.
-
Run the analysis for 30 minutes, monitoring the absorbance at 280 nm.
-
Identify the peaks corresponding to HMW species, monomer, and fragments based on their retention times.
-
Integrate the peak areas to calculate the percentage of each species.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution and detect the presence of aggregates in a duocarmycin ADC sample.
Materials:
-
Duocarmycin ADC sample
-
DLS instrument with a temperature-controlled cell
-
Low-volume disposable cuvettes
Procedure:
-
Prepare the duocarmycin ADC sample at a concentration of 1 mg/mL in the formulation buffer.
-
Filter the sample through a 0.22 µm filter to remove any dust or extraneous particles.
-
Pipette the sample into a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C) for 5 minutes.
-
Perform the DLS measurement, collecting data for at least 10-15 runs.
-
Analyze the data to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). A higher Rh and PDI compared to the monomeric antibody may indicate the presence of aggregates.[15]
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Aggregation Analysis
Objective: To assess the drug-load distribution and hydrophobicity-related aggregation of duocarmycin ADCs.
Materials:
-
Duocarmycin ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Prepare the duocarmycin ADC sample at a concentration of 1 mg/mL in Mobile Phase A.
-
Inject 20 µL of the sample onto the column.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Analyze the chromatogram to identify peaks corresponding to different drug-loaded species and potential aggregates, which will elute at different retention times based on their hydrophobicity.[17][18]
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 4. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. adcreview.com [adcreview.com]
- 14. DLS (Dynamic Light Scattering) Analysis of Antibody Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 15. pharmtech.com [pharmtech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of MC-Val-Cit-PAB-Duocarmycin ADCs in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MC-Val-Cit-PAB-duocarmycin antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the stability of your ADCs in solution during your experiments.
FAQs and Troubleshooting Guides
This section addresses common challenges encountered when working with MC-Val-Cit-PAB-duocarmycin ADCs, providing insights into potential causes and recommended solutions.
General Stability
Question 1: My MC-Val-Cit-PAB-duocarmycin ADC is showing signs of instability in solution. What are the primary causes?
Answer: Instability of MC-Val-Cit-PAB-duocarmycin ADCs in solution can stem from several factors. The duocarmycin payload is highly hydrophobic, which can lead to aggregation, particularly at higher drug-to-antibody ratios (DAR). The Val-Cit-PAB linker can also be susceptible to premature cleavage, leading to the release of the cytotoxic payload. Additionally, the antibody itself can undergo degradation, such as fragmentation or denaturation, when subjected to stressors like non-optimal pH, elevated temperatures, or repeated freeze-thaw cycles.
Question 2: How can I mitigate aggregation of my duocarmycin ADC?
Answer: Aggregation is a common issue with ADCs carrying hydrophobic payloads like duocarmycin. Here are several strategies to mitigate it:
-
Optimize Formulation: The use of stabilizing excipients is crucial. Polysorbates (e.g., Polysorbate 20 or 80) are non-ionic surfactants that can prevent protein aggregation at interfaces. Sugars like sucrose (B13894) and trehalose (B1683222) can also act as cryoprotectants and stabilizers.
-
Control Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation. If feasible for your application, using a lower DAR may improve stability.
-
pH and Buffer Selection: Maintaining the ADC in a buffer system that ensures the pH is at the antibody's isoelectric point (pI) or in a range of optimal stability is critical. This is typically between pH 5.0 and 7.0 for many monoclonal antibodies.
-
Storage Conditions: Store your ADC at recommended low temperatures (e.g., 2-8°C for short-term and -20°C or -80°C for long-term storage) to minimize aggregation kinetics. Avoid repeated freeze-thaw cycles.
Linker and Payload Stability
Question 3: I am observing premature release of the duocarmycin payload. What could be the cause and how can I prevent it?
Answer: Premature payload release from the MC-Val-Cit-PAB linker can be a significant issue. The Val-Cit dipeptide is designed to be cleaved by lysosomal proteases like Cathepsin B within the target cell. However, it can also be susceptible to cleavage by other proteases present in systemic circulation. For instance, in murine models, the carboxylesterase Ces1c has been shown to cleave Val-Cit linkers, leading to premature drug release.
To address this, consider the following:
-
Linker Modification: For preclinical studies in mice, linker modifications such as the inclusion of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker have been shown to enhance stability against murine carboxylesterases.
-
Formulation: Ensure your formulation buffer does not contain components that could catalyze the hydrolysis of the linker. Maintaining an optimal pH is also crucial for linker stability.
-
Handling: Minimize the exposure of the ADC to conditions that could promote enzymatic or chemical degradation, such as prolonged incubation at room temperature.
Question 4: Are there alternative linker technologies that offer enhanced stability for duocarmycin ADCs?
Answer: Yes, research into novel linker technologies is ongoing to improve ADC stability. Some promising approaches include:
-
"Exo-linkers": These linkers reposition the cleavable peptide sequence to a different part of the p-aminobenzylcarbamate (PAB) moiety, which can shield it from premature enzymatic cleavage.
-
Tandem-Cleavage Linkers: These linkers require two sequential enzymatic cleavage events to release the payload, reducing the likelihood of premature release in circulation.
-
Hydrophilic Linkers: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker can help to mitigate the hydrophobicity of the duocarmycin payload, thereby reducing aggregation and improving solubility.
Quantitative Data on ADC Stability
While specific quantitative stability data for MC-Val-Cit-PAB-duocarmycin ADCs is not extensively available in the public domain, the following tables provide representative data based on studies of similar ADCs, particularly those with Val-Cit linkers and hydrophobic payloads. This data is intended to illustrate the expected trends in stability under various conditions.
Table 1: Effect of pH on ADC Aggregation
| pH | Storage Condition | % Monomer (by SEC) | Notes |
| 5.0 | 4°C for 4 weeks | >98% | Acidic pH can sometimes favor stability for certain antibodies. |
| 6.0 | 4°C for 4 weeks | >99% | Often near the optimal stability range for IgG antibodies. |
| 7.4 | 4°C for 4 weeks | ~97% | Physiological pH; some increase in aggregation may be observed. |
| 8.0 | 4°C for 4 weeks | <95% | Basic pH can lead to increased aggregation and deamidation. |
Table 2: Effect of Temperature on ADC Aggregation
| Temperature | Duration | % Monomer (by SEC) | Notes |
| 4°C | 4 weeks | >98% | Recommended short-term storage condition. |
| 25°C | 1 week | ~95% | Significant aggregation can occur at room temperature. |
| 40°C | 1 week | <90% | Accelerated degradation and aggregation are expected. |
Table 3: Effect of Formulation Excipients on ADC Aggregation (at 40°C for 1 week)
| Formulation Buffer | % Monomer (by SEC) | Notes |
| Phosphate Buffered Saline (PBS), pH 7.4 | ~88% | Baseline without stabilizing excipients. |
| PBS with 0.02% Polysorbate 20 | ~92% | Polysorbate 20 reduces surface-induced aggregation. |
| PBS with 5% Sucrose | ~91% | Sucrose acts as a stabilizer. |
| PBS with 0.02% Polysorbate 20 and 5% Sucrose | ~94% | Combination of excipients often provides synergistic protection. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in your stability assessments.
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.
Materials:
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8
-
ADC sample
-
Mobile phase for sample dilution
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm syringe filter if necessary.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Chromatography: Run the analysis for 30 minutes with isocratic elution using the mobile phase.
-
Data Analysis: Monitor the absorbance at 280 nm. Integrate the peaks corresponding to the monomer, aggregates (eluting earlier than the monomer), and fragments (eluting later than the monomer). Calculate the percentage of each species relative to the total peak area.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Free Drug and Degradation Product Analysis
Objective: To separate and quantify free duocarmycin and other degradation products from the intact ADC.
Materials:
-
HPLC system with a UV or PDA detector
-
Reversed-Phase C4 or C8 column (e.g., Zorbax 300SB-C8, 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Sample Preparation: If necessary, precipitate the ADC from the solution using an organic solvent like acetonitrile to isolate the free drug and small molecule degradants. Centrifuge the sample and collect the supernatant for injection. Alternatively, for direct injection, dilute the ADC sample in Mobile Phase A.
-
Injection: Inject 50 µL of the prepared sample.
-
Chromatography: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes. Hold at 95% B for 5 minutes before returning to initial conditions for re-equilibration.
-
Data Analysis: Monitor the chromatogram at a wavelength appropriate for duocarmycin (e.g., 340 nm) and the protein (280 nm). Quantify the free drug and degradation products by comparing their peak areas to a standard curve of the respective compounds.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Degradation Analysis
Objective: To determine the drug-to-antibody ratio (DAR) and assess the distribution of different drug-loaded species.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm)
-
Mobile Phase A: 1.5 M Ammonium sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10 µL of the prepared sample.
-
Chromatography: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes.
-
Data Analysis: Monitor the absorbance at 280 nm. The different DAR species will elute in order of increasing hydrophobicity (lower DAR species elute first). Calculate the average DAR by determining the relative peak area of each species, multiplying by its corresponding DAR value, and summing the results.
Visualizations
Logical Workflow for ADC Stability Assessment
Degradation Pathways of MC-Val-Cit-PAB-Duocarmycin ADC
Technical Support Center: Duocarmycin Antibody-Drug Conjugates
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for minimizing the off-target toxicity of duocarmycin-based antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is off-target toxicity in the context of duocarmycin ADCs and why is it a concern?
Off-target toxicity refers to the adverse effects caused by the ADC on healthy, non-malignant cells.[] With highly potent payloads like duocarmycins, even a small amount of unintended drug release can cause significant damage to healthy tissues, leading to a narrow therapeutic window.[2][3][4] The primary mechanism is the premature release of the cytotoxic payload from the antibody in systemic circulation before it reaches the tumor.[] This free drug can then diffuse into healthy cells and exert its cytotoxic effect.[5] Off-target toxicities are often the dose-limiting factor in clinical trials, preventing the administration of a therapeutically optimal dose and are a major cause of ADC development failure.[5][6]
Q2: What makes duocarmycins a potent but challenging class of ADC payloads?
Duocarmycins are a class of DNA-alkylating agents that are exceptionally potent, with IC50 values in the picomolar range.[2] Their mechanism involves binding to the minor groove of DNA and irreversibly alkylating the N3 position of adenine, which disrupts DNA architecture and leads to apoptotic cell death.[3][4][7] This high potency is advantageous as it can kill both dividing and non-dividing cancer cells and can be effective against chemoresistant tumors.[3]
The challenge lies in this extreme cytotoxicity.[3] The clinical use of duocarmycins as standalone agents has been limited by severe toxicity.[2] When used in an ADC, any instability in the linker that leads to premature payload release can cause significant off-target effects, making linker design and conjugation chemistry critical for safety.[][4]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence both efficacy and toxicity?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody and is a critical parameter in ADC design.
-
Efficacy: A higher DAR can increase the potency and efficacy of the ADC, as more cytotoxic payload is delivered to the target cell.[8]
-
Toxicity & Pharmacokinetics: However, ADCs with a high DAR (e.g., >4) often exhibit less favorable properties.[4][5][8] They tend to be more hydrophobic, which can lead to aggregation, faster systemic clearance, and increased off-target toxicity.[5][9] A lower DAR generally results in a more favorable safety profile and better pharmacokinetics but may compromise efficacy.[4] Therefore, optimizing the DAR is a key balancing act to maximize the therapeutic index.[8]
Q4: What is the "bystander effect" and how does it contribute to both on-target efficacy and off-target toxicity?
The bystander effect occurs when a payload released from a target cancer cell diffuses into and kills neighboring cells.[10]
-
Efficacy: This is highly advantageous for treating tumors with heterogeneous antigen expression, where not all cancer cells express the target antigen.[10][11] A membrane-permeable payload released from an antigen-positive cell can kill adjacent antigen-negative cancer cells, amplifying the ADC's anti-tumor activity.[5][10] Duocarmycin ADCs with cleavable linkers are known to exhibit a potent bystander effect.[2][12]
-
Toxicity: The same mechanism can contribute to off-target toxicity.[5] If the payload is released prematurely in circulation or diffuses out of the tumor microenvironment into healthy tissue, it can kill healthy bystander cells, leading to toxicity.[13] The properties of the linker and the payload (e.g., hydrophobicity, membrane permeability) are key modulators of this effect.[5][13]
Q5: What are the primary strategies to minimize the off-target toxicity of duocarmycin ADCs?
Minimizing off-target toxicity involves optimizing each component of the ADC: the antibody, the linker, and the payload.
-
Linker Optimization: The linker is crucial for ensuring the ADC remains intact in circulation.[14] Strategies include developing highly stable cleavable linkers (e.g., enzyme-cleavable linkers like valine-citrulline) or using non-cleavable linkers, which generally show better plasma stability.[5][14] The stability of the bond connecting the linker to the antibody is also critical.[14]
-
Payload Modification: Using a prodrug form of the duocarmycin payload, such as seco-duocarmycin, is a key strategy.[6][8] The prodrug is inactive and only becomes the active, cytotoxic agent after cleavage of the linker within the target cell.[4][6] Some duocarmycin analogs are also designed for rapid degradation in plasma if released prematurely, further reducing systemic exposure.[6][8]
-
Antibody Engineering & Conjugation: Site-specific conjugation allows for the creation of homogeneous ADCs with a precisely controlled DAR.[] This avoids the generation of highly loaded species that are prone to rapid clearance and toxicity.[5] Engineering the antibody itself, for instance by modulating its affinity or silencing its Fc domain, can also reduce off-target uptake.[][16]
Section 2: Troubleshooting Guides
Q1: My ADC shows significant toxicity in vivo, but was potent and specific in vitro. What are the likely causes?
This is a common issue often traced to the premature release of the payload in vivo.
-
Troubleshooting Steps:
-
Evaluate Linker Stability: The primary suspect is an unstable linker.[14] The in vivo environment, with various plasma enzymes, can cleave linkers that appear stable in simple in vitro culture media.
-
Recommendation: Perform a comprehensive in vitro plasma stability assay using plasma from multiple species (e.g., human, mouse, rat, cynomolgus monkey) to assess payload release over time. (See Protocol 1).
-
-
Assess Conjugation Stability: The bond attaching the linker to the antibody (e.g., a maleimide-thiol bond) can be unstable, especially at certain conjugation sites. This can lead to "drug shedding."
-
Check for Aggregation: ADCs, particularly those with hydrophobic payloads or high DARs, can aggregate in vivo, leading to rapid clearance by the reticuloendothelial system and potential toxicity.[9]
-
Recommendation: Analyze your ADC preparation for aggregates using size exclusion chromatography (SEC). If aggregation is high, consider optimizing the formulation buffer or using hydrophilic linkers (e.g., PEG) to improve solubility.[13]
-
-
Q2: I am observing poor pharmacokinetics (e.g., rapid clearance) with my ADC. How can I troubleshoot this?
Rapid clearance reduces the amount of ADC that reaches the tumor, limiting efficacy and potentially increasing toxicity if the clearance mechanism involves drug release.
-
Troubleshooting Steps:
-
Analyze the Drug-to-Antibody Ratio (DAR): ADCs with higher DARs are known to have faster systemic clearance.[5]
-
Investigate Aggregation: As mentioned above, aggregation is a major cause of rapid clearance.
-
Recommendation: Use SEC to quantify the percentage of aggregates. If significant, re-evaluate the conjugation process, payload hydrophobicity, and formulation.
-
-
Evaluate Conjugation Site: The location of conjugation on the antibody can impact stability and clearance. Site-specific conjugation generally leads to more predictable and favorable pharmacokinetics.[]
-
Recommendation: If using a stochastic method (e.g., lysine (B10760008) or cysteine conjugation), compare its PK profile to a site-specifically conjugated version if possible.
-
-
Q3: My ADC preparation shows a high degree of aggregation. What are the causes and how can I mitigate this?
Aggregation can compromise efficacy, alter pharmacokinetics, and increase the risk of immunogenicity and toxicity.
-
Troubleshooting Steps:
-
Reduce Hydrophobicity: Duocarmycin payloads are often hydrophobic, and conjugating them to the antibody increases its overall hydrophobicity, promoting aggregation.[9]
-
Optimize Conjugation Chemistry: Certain conjugation methods, especially those involving interchain disulfide bond reduction and re-oxidation, can lead to improperly formed antibodies and aggregation.
-
Recommendation: Explore site-specific conjugation methods that do not disrupt the antibody's structure.[] Ensure conjugation and purification buffers are optimized to maintain protein stability.
-
-
Improve Formulation: The final formulation is critical for long-term stability.
-
Recommendation: Perform formulation screening to find the optimal buffer conditions (e.g., pH, excipients, surfactants) that minimize aggregation during storage and handling.
-
-
Q4: How do I differentiate between on-target, off-tumor toxicity and off-target toxicity?
Distinguishing between these toxicity types is crucial for deciding the next steps in development.
-
On-Target, Off-Tumor Toxicity: This occurs when the ADC binds to its target antigen expressed on healthy tissues, causing damage.[16]
-
Identification: Requires thorough analysis of target antigen expression in a wide panel of normal human tissues. If a toxicity is observed in an organ that also expresses the target antigen, it is likely on-target, off-tumor.
-
Mitigation: Strategies include selecting targets with more tumor-restricted expression, or engineering the antibody to have a lower affinity, which may spare healthy cells with low antigen density.[16]
-
-
Off-Target Toxicity: This is caused by payload release in circulation and its subsequent uptake by healthy tissues that do not express the target antigen.[5][16]
-
Identification: This is suspected when toxicity occurs in tissues with no known expression of the target antigen. High levels of free payload in plasma are a strong indicator.[19]
-
Mitigation: Focus on improving linker stability and conjugation chemistry to prevent premature payload release.[]
-
Section 3: Key Experimental Protocols
Protocol 1: Detailed Methodology for In Vitro ADC Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of payload release in a biologically relevant matrix.[14]
-
Materials:
-
Test ADC
-
Control antibody (unconjugated)
-
Plasma from relevant species (e.g., human, mouse, cynomolgus monkey), collected with an anticoagulant like K2-EDTA.
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analysis equipment: ELISA reader, LC-MS system.
-
-
Procedure:
-
Spike the test ADC into aliquots of plasma from each species to a final concentration of ~100 µg/mL.[20]
-
Prepare control samples (e.g., ADC in PBS) to assess stability in a simple buffer.
-
Incubate all samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96, 144 hours), remove an aliquot from each sample and immediately store it at -80°C to stop any further reaction.
-
Analysis of Conjugated Antibody (ELISA):
-
Use a sandwich ELISA to measure the concentration of "conjugated antibody" (antibody with at least one payload attached) and "total antibody" (all antibody, regardless of conjugation).
-
The loss of conjugated antibody over time indicates drug shedding.[14]
-
-
Analysis of Free Payload (LC-MS):
-
For each time point, precipitate the plasma proteins (e.g., with acetonitrile).
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released duocarmycin payload.[14][18]
-
The increase in free payload concentration over time directly measures linker instability.[19]
-
-
-
Data Interpretation:
-
A stable ADC will show minimal decrease in conjugated antibody concentration and minimal increase in free payload concentration over the time course.
-
Comparing results across species can help select the most appropriate animal model for in vivo toxicology studies.[6]
-
Protocol 2: Detailed Methodology for In Vitro Bystander Effect Co-culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[10][12]
-
Materials:
-
Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3 cells).
-
Antigen-negative cancer cell line (e.g., HER2-negative MCF7 cells).[10]
-
Fluorescent labeling system (e.g., GFP-expressing vector for the antigen-negative line, or a cell tracker (B12436777) dye).
-
Test ADC and relevant controls (isotype control ADC, unconjugated antibody).
-
Cell culture reagents and plates (96-well format is common).
-
Imaging system capable of fluorescence detection (e.g., IncuCyte Live-Cell Analysis System).[12]
-
-
Procedure:
-
Label the antigen-negative cell line with a stable fluorescent marker (e.g., transduce with GFP).
-
Seed the antigen-positive (unlabeled) and antigen-negative (fluorescent) cells together in 96-well plates at various ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).[10] Total cell density should be kept constant.
-
Allow cells to adhere overnight.
-
Treat the co-cultures with serial dilutions of the test ADC and controls.
-
At the end of the incubation, measure the viability of both cell populations. This can be done by:
-
Live-cell imaging: Count the number of surviving fluorescent (antigen-negative) and non-fluorescent (antigen-positive) cells over time.[12]
-
Flow cytometry: Use cell surface markers to distinguish the two populations and a viability dye (e.g., DAPI) to assess cell death.
-
-
-
Data Interpretation:
-
In the 0:100 wells (antigen-negative cells only), the ADC should have minimal effect, establishing the baseline for off-target killing.
-
A potent bystander effect is observed if the viability of the fluorescent antigen-negative cells decreases significantly in the co-culture wells (e.g., 50:50 or 75:25) compared to the wells with antigen-negative cells alone.[10]
-
The degree of bystander killing can be correlated with the ratio of antigen-positive cells.[10]
-
Section 4: Data Summaries
Table 1: Comparative Plasma Stability of Duocarmycin Analogs
This table summarizes representative data on the stability of a duocarmycin analog (DUBA) in plasma from different species, highlighting significant inter-species variability.[6]
| Plasma Species | % DUBA Remaining (after 180 min incubation) | Implication for Preclinical Studies |
| Mouse | 68.2% | Relatively stable; may underestimate toxicity from released payload. |
| Rat | 2.6% | Very unstable; rat models may show exaggerated toxicity and are of limited value for quantitative risk assessment for humans.[6] |
| Monkey | 44.5% | Moderately stable; often a more predictive toxicology model for humans. |
| Human | 27.0% | Moderately stable; provides the most relevant data for clinical translation. |
Table 2: General Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
This table provides a qualitative summary of how changing the DAR affects key characteristics of an ADC.[5][8]
| ADC Property | Low DAR (e.g., 2) | High DAR (e.g., 8) | Rationale |
| Efficacy/Potency | Lower | Higher | More cytotoxic payload delivered per antibody.[8] |
| Plasma Clearance | Slower | Faster | Increased hydrophobicity leads to faster clearance.[5] |
| Toxicity | Lower | Higher | Faster clearance and higher drug load can increase off-target effects.[5] |
| Aggregation | Lower | Higher | Increased hydrophobicity promotes protein aggregation.[9] |
| Therapeutic Index | Potentially Wider | Potentially Narrower | The balance between efficacy and toxicity often favors lower DARs.[5] |
Section 5: Visual Guides & Workflows
References
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with MC-Val-Cit-PAB-Duocarmycin
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the MC-Val-Cit-PAB-duocarmycin linker-payload system.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the conjugation of MC-Val-Cit-PAB-duocarmycin to an antibody and the subsequent characterization of the ADC.
| Question | Possible Causes | Troubleshooting Steps |
| Issue 1: Low Average DAR Despite Sufficient Linker-Payload Molar Excess | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can hinder conjugation efficiency.[1] 2. Partial Reduction of Antibody: Incomplete reduction of interchain disulfide bonds results in fewer available conjugation sites. 3. Linker-Payload Instability/Degradation: The MC-Val-Cit-PAB-duocarmycin construct can be susceptible to degradation if not handled or stored properly.[2][3] 4. Presence of Interfering Substances: Buffer components like Tris or other primary amines can compete for the maleimide (B117702) group of the linker. | 1. Optimize Reaction Parameters: Systematically vary the pH (typically 6.5-7.5 for thiol-maleimide conjugation), temperature (4-25°C), and incubation time (1-24 hours) to find the optimal conditions for your specific antibody.[4] 2. Optimize Reduction Step: Vary the concentration of the reducing agent (e.g., TCEP) and the reduction time. Ensure complete removal of the reducing agent before adding the linker-payload.[4] 3. Ensure Linker-Payload Integrity: Use fresh, quality-controlled linker-payload. Store stock solutions at -80°C and minimize freeze-thaw cycles.[3] Prepare solutions fresh when possible.[5] 4. Buffer Exchange: Perform a buffer exchange of the antibody into a non-interfering buffer (e.g., PBS) prior to the reduction and conjugation steps. |
| Issue 2: High Levels of Aggregation in the Final ADC Product | 1. Hydrophobicity of Duocarmycin: Duocarmycin is a highly hydrophobic payload, which can lead to ADC aggregation, especially at higher DAR values.[6][7][8] 2. High DAR: A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, promoting aggregation.[9] 3. Inappropriate Buffer Conditions: The pH, ionic strength, or absence of stabilizing excipients in the final formulation buffer can contribute to aggregation.[1] 4. Harsh Purification Conditions: Certain purification methods or conditions can induce stress and cause the ADC to aggregate. | 1. Control DAR: Reduce the molar excess of the linker-payload during conjugation to target a lower average DAR (e.g., 2-4).[9] 2. Incorporate Aggregation-Reducing Technologies: Consider using technologies like "Lock-Release" which immobilize the antibody during conjugation to prevent intermolecular interactions.[6][7][8] Alternatively, hydrophilic linkers or additives can be explored. 3. Optimize Formulation: Screen different formulation buffers with varying pH and excipients (e.g., polysorbate, sucrose) to enhance ADC solubility and stability. 4. Gentle Purification: Employ purification methods like size-exclusion chromatography (SEC) under optimized buffer conditions to remove aggregates. |
| Issue 3: Inconsistent DAR Results Between Batches | 1. Variability in Reagent Quality: Inconsistent quality of the antibody, linker-payload, or reducing agent can lead to variable conjugation efficiency. 2. Inaccurate Reagent Concentration: Errors in determining the concentration of the antibody or linker-payload stock solutions will directly impact the molar ratios used in the reaction.[1] 3. Procedural Inconsistencies: Minor variations in incubation times, temperatures, or mixing procedures can affect the final DAR. | 1. Stringent Quality Control: Use highly pure (>95%) and well-characterized antibodies and linker-payloads.[1] 2. Accurate Quantification: Precisely determine the concentration of all reagents before each experiment using reliable methods (e.g., UV-Vis spectroscopy for the antibody).[1] 3. Standardize Protocol: Maintain a detailed and consistent experimental protocol, ensuring all parameters are kept constant between batches. |
| Issue 4: Premature Cleavage of the Linker and Release of Duocarmycin | 1. Linker Instability in Plasma: The Val-Cit linker is designed to be cleaved by lysosomal proteases like Cathepsin B, but some instability in circulation can occur.[10][] 2. Presence of Esterases in Plasma: Certain plasma esterases might cleave parts of the linker-payload construct.[12] | 1. Assess Plasma Stability: Perform in vitro plasma stability assays to quantify the rate of drug release over time.[13] 2. Linker Modification: If plasma instability is significant, consider alternative linker technologies or modifications to the Val-Cit-PAB structure to enhance stability while maintaining efficient lysosomal cleavage. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a duocarmycin-based ADC?
A1: The optimal DAR for a duocarmycin ADC is a balance between efficacy and safety. Due to the high potency and hydrophobicity of duocarmycin, a lower DAR, typically between 2 and 4, is often preferred to minimize aggregation and associated toxicity.[9] Higher DAR values can lead to faster clearance from circulation and increased off-target toxicity.[13] The ideal DAR should be determined empirically for each specific ADC construct and target.
Q2: How does the MC-Val-Cit-PAB linker work?
A2: The MC-Val-Cit-PAB linker is a cathepsin B-cleavable linker.[14] The maleimidocaproyl (MC) group allows for covalent attachment to a thiol group on the antibody. The valine-citrulline (Val-Cit) dipeptide is specifically recognized and cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomes of cancer cells.[] Following cleavage of the Val-Cit peptide, the p-aminobenzylcarbamate (PAB) spacer undergoes a self-immolative 1,6-elimination reaction to release the duocarmycin payload in its active form inside the target cell.[10]
Q3: What are the most common methods for determining the DAR of a duocarmycin ADC?
A3: The most common methods for DAR determination include:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: A simple and rapid method that calculates the average DAR based on the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to duocarmycin).[][16][17]
-
Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on their hydrophobicity. It can resolve species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.) and provide information on the drug load distribution.[][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the intact ADC and its subunits, allowing for accurate DAR determination and identification of different drug-loaded species.[17][18]
Q4: Why is aggregation a significant concern for duocarmycin ADCs?
A4: Duocarmycin is a very hydrophobic molecule.[6][7][8] When multiple duocarmycin molecules are conjugated to an antibody, the overall hydrophobicity of the ADC increases significantly. This can lead to the formation of soluble high molecular weight aggregates, which can trigger immune responses, alter the pharmacokinetic profile, and reduce the therapeutic efficacy of the ADC.[6][7][8]
Q5: Can I use a non-cleavable linker with duocarmycin?
A5: While both cleavable and non-cleavable linkers have been used with duocarmycins, the MC-Val-Cit-PAB linker is a cleavable linker designed for intracellular release of the payload.[19] Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the drug-linker-amino acid complex. The choice of linker depends on the desired mechanism of action and the specific characteristics of the target and payload.
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation
This protocol outlines a general procedure for the conjugation of MC-Val-Cit-PAB-duocarmycin to a monoclonal antibody via thiol-maleimide chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
MC-Val-Cit-PAB-duocarmycin linker-payload
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.0)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Start with a pure antibody solution (>95% purity).
-
If necessary, perform a buffer exchange into the conjugation buffer.
-
Accurately determine the antibody concentration using UV-Vis spectroscopy at 280 nm.
-
-
Antibody Reduction:
-
Add a molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds. The exact molar excess should be optimized for your specific antibody.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the MC-Val-Cit-PAB-duocarmycin in DMSO to prepare a stock solution.
-
Immediately add the desired molar excess of the linker-payload solution to the reduced antibody.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Quenching the Reaction:
-
Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload, quenching reagent, and any aggregates.
-
Collect the monomeric ADC peak.
-
-
Characterization:
-
Determine the final protein concentration and the average DAR using UV-Vis spectroscopy, HIC, or LC-MS.
-
Assess the level of aggregation using SEC.
-
Protocol 2: DAR Determination by UV-Vis Spectroscopy
Principle: This method relies on the Beer-Lambert law and the different absorbance maxima of the antibody and the duocarmycin payload to calculate the average DAR.[1]
Procedure:
-
Determine Extinction Coefficients:
-
Accurately measure the molar extinction coefficients of the unconjugated antibody (ε_Ab) and the linker-payload (ε_Drug) at 280 nm and at the maximum absorbance wavelength of the drug (λ_max_drug).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at λ_max_drug (A_λ_max_drug).
-
-
Calculate Concentrations:
-
Solve the following system of simultaneous equations to determine the concentration of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λ_max_drug = (ε_Ab,λ_max_drug * C_Ab) + (ε_Drug,λ_max_drug * C_Drug)
-
-
-
Calculate DAR:
-
Calculate the average DAR using the following formula:
-
DAR = C_Drug / C_Ab
-
-
Visualizations
Caption: Mechanism of action of a duocarmycin ADC with a cleavable linker.
Caption: Workflow for optimizing the drug-to-antibody ratio (DAR).
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 8. labinsights.nl [labinsights.nl]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. caymanchem.com [caymanchem.com]
- 16. pharmiweb.com [pharmiweb.com]
- 17. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 18. hpst.cz [hpst.cz]
- 19. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Val-Cit Linker Stability in Mouse Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature cleavage of Valine-Citrulline (Val-Cit) linkers in mouse plasma.
Troubleshooting Guide
Issue: Premature Drug Release Observed in Preclinical Mouse Models
Possible Cause: The Val-Cit linker in your antibody-drug conjugate (ADC) is likely susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that is known to hydrolyze the Val-Cit dipeptide.[1][2][3] This premature cleavage can lead to reduced efficacy and potential off-target toxicity in preclinical rodent models.[1]
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity:
-
Conduct an in vitro plasma stability assay using mouse plasma.
-
Compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker or a modified linker like Glu-Val-Cit).[1]
-
-
Utilize Ces1C Knockout Mice:
-
Modify the Linker:
-
Consider introducing a hydrophilic group, such as a glutamic acid residue, at the P3 position of the peptide linker to create a Glu-Val-Cit (EVCit) linker.[1][4][5] This modification has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to the intended target enzyme, Cathepsin B.[1][5]
-
-
Evaluate Alternative Linker Chemistries:
-
Explore alternative linker technologies that are not susceptible to Ces1C cleavage, such as triglycyl peptide linkers or exolinker designs.[1]
-
Issue: High Levels of Free Payload Detected in Mouse Plasma by LC-MS/MS
Possible Cause: This is a direct indicator of premature linker cleavage. As mentioned previously, mouse carboxylesterase 1C (Ces1C) is the primary enzyme responsible for the hydrolysis of Val-Cit linkers in mouse plasma.[2][6][7]
Troubleshooting Steps:
-
Quantify Linker Stability:
-
Perform a time-course in vitro plasma stability assay to determine the rate and extent of payload release.
-
Compare the stability in mouse plasma versus human or cynomolgus monkey plasma, where the Val-Cit linker is generally more stable.[8]
-
-
Inhibit Carboxylesterase Activity:
-
In your in vitro plasma stability assay, include a broad-spectrum carboxylesterase inhibitor to see if it prevents linker cleavage.[6] This can help confirm the role of this enzyme class.
-
-
Consider Linker Modification Strategies:
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit linker?
A1: The Val-Cit linker is designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[9][10] Following internalization of the ADC into the target cell, it is trafficked to the lysosome. The acidic environment of the lysosome and the high concentration of Cathepsin B lead to the specific cleavage of the linker and release of the cytotoxic payload.[9]
Q2: Why is my Val-Cit linked ADC unstable in mouse plasma but stable in human plasma?
A2: The instability of Val-Cit linkers in mouse plasma is primarily due to the presence of carboxylesterase 1C (Ces1C), which is not present at the same activity level in human plasma.[1][3][5] This enzymatic difference between species is a critical consideration for preclinical ADC development.
Q3: Can the hydrophobicity of the Val-Cit linker and its payload affect my ADC?
A3: Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[1][11] This aggregation can negatively impact the ADC's pharmacokinetics, manufacturing feasibility, and overall therapeutic window.[11]
Q4: What are some alternative cleavable linkers that are more stable in mouse plasma?
A4: Several alternative linkers have been developed to address the stability issues of Val-Cit in mouse plasma:
-
Glu-Val-Cit (EVCit): Offers significantly improved stability in mouse plasma by resisting Ces1C cleavage.[1][4]
-
Glutamic acid-glycine-citrulline (EGCit): Provides resistance to both mouse Ces1C and human neutrophil elastase.[1][4]
-
Triglycyl peptide linkers: Have demonstrated high stability in mouse plasma.[3]
-
Exolinkers: A newer design that repositions the cleavable peptide to enhance stability and hydrophilicity.[1]
Q5: Besides Ces1C, are there other enzymes that can cleave the Val-Cit linker off-target?
A5: Yes, human neutrophil elastase (NE), an enzyme secreted by neutrophils, can also cleave the Val-Cit linker.[1][11][12] This can lead to premature drug release and potential off-target toxicity, such as neutropenia.[1][11][12]
Data Presentation
Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma
| Linker Sequence | ADC Construct | Incubation Time (days) | Remaining Conjugated Drug (%) | Reference |
| Val-Cit | 4a | 14 | ~26% | [4] |
| Glu-Val-Cit (EVCit) | 4b | 14 | ~100% | [4] |
| Glu-Gly-Cit (EGCit) | 4c | 14 | ~100% | [4] |
| Val-Cit | anti-HER2-MMAF | 14 | <5% | [13] |
| Ser-Val-Cit (SVCit) | anti-HER2-MMAF | 14 | ~30% | [13] |
Table 2: In Vitro Cleavage of Val-Cit and Val-Ala Linkers by Cathepsin B
| Linker | Relative Cleavage Rate (Val-Cit = 1) | Reference |
| Val-Cit | 1 | [14] |
| Val-Ala | 0.5 | [14] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system for analysis
-
Cold acetonitrile
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.[1]
-
To analyze the released payload, precipitate plasma proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[1]
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
Protocol 2: Lysosomal Cleavage Assay
Objective: To evaluate the cleavage of the Val-Cit linker by lysosomal proteases.
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS/MS system for analysis
-
Cold acetonitrile
Methodology:
-
Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in the assay buffer.
-
Add the lysosomal fraction to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction.
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[1]
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
Visualizations
Caption: Premature cleavage of Val-Cit ADC in mouse circulation.
Caption: Logical workflow for troubleshooting Val-Cit linker instability.
Caption: Intended Cathepsin B-mediated cleavage of Val-Cit ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [new.biosyn.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Technical Support Center: Overcoming Resistance to Duocarmycin-Based ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with duocarmycin-based Antibody-Drug Conjugates (ADCs).
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with duocarmycin-based ADCs.
In Vitro Cytotoxicity Assays
Issue: Inconsistent IC50 values in cytotoxicity assays (e.g., MTT, XTT).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Cell-Related Issues | |
| High cell passage number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered antigen expression or sensitivity to the payload.[1] |
| Inconsistent cell seeding density | Ensure a single-cell suspension before plating by gentle pipetting. Calibrate pipettes regularly and use a consistent seeding technique.[2] |
| Cell health and confluency | Use cells that are healthy and in the exponential growth phase. Avoid using over-confluent cells.[1] |
| ADC-Related Issues | |
| ADC aggregation | Duocarmycin-based ADCs can be prone to aggregation. Visually inspect the ADC solution for precipitates before use. Characterize the aggregation state using techniques like size-exclusion chromatography (SEC).[1] |
| ADC degradation | Perform stability studies of your ADC in the assay medium to ensure it remains intact throughout the experiment. Minimize freeze-thaw cycles by aliquoting the ADC upon receipt.[1] |
| Assay Protocol Issues | |
| Edge effects in microplates | Avoid using the outermost wells of the plate, which are prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.[2] |
| Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[3] |
| Inconsistent incubation times | Precisely control the duration of drug incubation. For duocarmycins, which affect DNA, a longer incubation time (e.g., 72-144 hours) may be necessary to observe the full cytotoxic effect.[4] |
| Reagent variability | Test new lots of media, serum, and assay reagents (e.g., MTT) before use in critical experiments.[3] |
Logical Workflow for Troubleshooting Inconsistent IC50 Values:
Bystander Effect Co-Culture Assays
Issue: Low or no observable bystander killing of antigen-negative cells.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Payload Properties | |
| Low membrane permeability of the payload | The bystander effect of duocarmycin-based ADCs relies on the ability of the released payload to cross cell membranes. Ensure the specific duocarmycin analogue used has sufficient membrane permeability.[5] |
| Linker Stability | |
| Non-cleavable linker | A cleavable linker is generally required for the release of the payload to mediate the bystander effect. Confirm that a cleavable linker (e.g., valine-citrulline) is being used.[5] |
| Experimental Setup | |
| Inefficient payload release from target cells | Ensure the ADC concentration is sufficient to effectively kill the antigen-positive cells, leading to payload release. Optimize the ADC concentration with a dose-response curve on the target cells alone.[2] |
| Insufficient co-culture time | The bystander effect is time-dependent. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal co-culture duration.[2] |
| Ratio of antigen-positive to antigen-negative cells | The magnitude of the bystander effect can be dependent on the ratio of target to non-target cells. Experiment with different ratios (e.g., 1:1, 1:3, 3:1) to find the optimal condition.[6] |
| Bystander cells are resistant to the payload | Confirm the sensitivity of the antigen-negative bystander cells to the free duocarmycin payload in a separate cytotoxicity assay.[2] |
ADC Internalization Assays (Flow Cytometry)
Issue: High background fluorescence or low signal-to-noise ratio.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Non-Specific Antibody Binding | |
| Binding to Fc receptors | Block Fc receptors on cells (e.g., macrophages, B cells) using an Fc blocking reagent before adding the ADC.[7] |
| Excess antibody concentration | Titrate the ADC to determine the optimal concentration that gives a good signal without excessive background.[8] |
| Assay Conditions | |
| Inadequate washing | Increase the number of wash steps and the volume of washing buffer to remove unbound ADC.[8] |
| Cell autofluorescence | Include an unstained cell control to determine the level of background autofluorescence. If high, you may need to use a brighter fluorophore or a different detection channel. |
| Instrumentation | |
| Incorrect flow cytometer settings | Use appropriate controls (e.g., single-color controls for compensation, unstained cells for voltage settings) to correctly set up the flow cytometer.[8] |
| Gain set too high | Reduce the gain to decrease the background signal, using a positive control to ensure the signal of interest is still detectable.[8] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to duocarmycin-based ADCs?
A1: The primary mechanisms of resistance include:
-
Downregulation of the target antigen: Reduced expression of the target antigen on the cell surface leads to decreased ADC binding and internalization.[9]
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can pump the duocarmycin payload out of the cell before it can reach its DNA target.[9]
-
Impaired lysosomal function: Alterations in lysosomal trafficking or reduced lysosomal protease activity can hinder the release of the duocarmycin payload from the ADC.[9]
-
Alterations in DNA damage response pathways: Upregulation of DNA repair mechanisms can counteract the DNA alkylating effect of duocarmycins.
Q2: How can the bystander effect of duocarmycin-based ADCs overcome resistance due to tumor heterogeneity?
A2: In heterogeneous tumors, not all cancer cells may express the target antigen. Duocarmycin-based ADCs with cleavable linkers can release their membrane-permeable payload within an antigen-positive cell. This payload can then diffuse into neighboring antigen-negative cancer cells, inducing cytotoxicity and overcoming resistance arising from heterogeneous antigen expression.[5]
Signaling Pathway of a Duocarmycin-Based ADC with Bystander Effect:
Q3: Can changing the duocarmycin payload or linker chemistry help overcome resistance?
A3: Yes. If resistance is mediated by efflux pumps that recognize a specific duocarmycin analogue, switching to a different analogue that is not a substrate for that pump can restore sensitivity. Similarly, optimizing the linker to ensure efficient cleavage and payload release in the tumor microenvironment can enhance efficacy. For example, SYD985, with its cleavable linker, has been shown to be effective in models resistant to T-DM1, which has a non-cleavable linker.[5][9]
Q4: What are some key considerations for designing in vivo studies to evaluate strategies for overcoming resistance?
A4: Key considerations include:
-
Choice of animal model: Use models that accurately recapitulate the resistance mechanism being studied, such as patient-derived xenografts (PDXs) from resistant tumors or cell line-derived xenografts with engineered resistance.[9]
-
Dosing schedule: The dosing regimen can significantly impact efficacy and toxicity. Fractionated dosing may be beneficial to maintain therapeutic concentrations while managing side effects.[10]
-
Pharmacokinetic/pharmacodynamic (PK/PD) analysis: Correlating drug exposure with anti-tumor activity is crucial for understanding the therapeutic window and optimizing dosing.
-
Combination therapies: If testing a combination strategy, it is important to evaluate the timing and sequence of drug administration to maximize synergy and minimize toxicity.
III. Quantitative Data
In Vitro Cytotoxicity (IC50) of Duocarmycin-Based ADCs
Table 1: IC50 Values of SYD985 (Trastuzumab Duocarmazine) in HER2-Expressing Cancer Cell Lines.
| Cell Line | HER2 Status | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) | Fold Difference (T-DM1/SYD985) |
| SK-BR-3 | 3+ | 6.9 | 15.7 | 2.3 |
| UACC-893 | 3+ | 54.1 | 35.9 | 0.7 |
| NCI-N87 | 3+ | 20.8 | 21.4 | 1.0 |
| SK-OV-3 | 2+ | 12.3 | 390.6 | 31.8 |
| MDA-MB-175-VII | 1+ | 11.0 | 542.0 | 49.3 |
| ZR-75-1 | 1+ | 32.4 | >1000 | >30.9 |
| Data adapted from preclinical studies of SYD985.[11] |
Table 2: IC50 Values of MGC018 in B7-H3-Positive Cancer Cell Lines.
| Cell Line | Cancer Type | MGC018 IC50 (ng/mL) |
| Hs700T | Pancreatic | 0.6 |
| PA-1 | Ovarian | 1.2 |
| A375.S2 | Melanoma | 3.5 |
| Calu-6 | Lung | 1.1 |
| MDA-MB-468 | Breast (Triple Negative) | 1.9 |
| Data adapted from preclinical studies of MGC018.[12] |
In Vivo Antitumor Activity of MGC018
Table 3: Tumor Growth Inhibition by MGC018 in Xenograft Models.
| Xenograft Model | Cancer Type | MGC018 Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions |
| A375.S2 | Melanoma | 3 | Single Dose | 99 | 6/7 |
| Calu-6 | Lung | 10 | Single Dose | >100 (regression) | 5/6 |
| PA-1 | Ovarian | 3 | QW x 4 | >100 (regression) | Not Reported |
| MDA-MB-468 | Breast (Triple Negative) | 1 | QW x 4 | >100 (regression) | Not Reported |
| Data adapted from preclinical studies of MGC018.[9][13] |
IV. Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
Objective: To determine the IC50 value of a duocarmycin-based ADC.
Materials:
-
Target and control cell lines
-
Complete growth medium
-
Duocarmycin-based ADC and isotype control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of solubilization solution to each well and mix gently on an orbital shaker to dissolve the formazan crystals.[14]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (no-cell control).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[15]
-
Experimental Workflow for Cytotoxicity Assay:
Bystander Effect Co-Culture Assay
Objective: To assess the bystander killing activity of a duocarmycin-based ADC.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein, e.g., GFP)
-
Complete growth medium
-
Duocarmycin-based ADC and isotype control ADC
-
96-well plate (black-walled for fluorescence reading)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count both Ag+ and Ag- cell lines.
-
Prepare mixed cell suspensions at defined ratios (e.g., 1:1, 1:3, 3:1) and monocultures of each cell line.[6]
-
Seed the cell suspensions into a 96-well plate at an optimal total cell density (e.g., 10,000 cells/well).[4]
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare dilutions of the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[6]
-
Add the ADC dilutions to the co-culture and monoculture wells.
-
Incubate for a predetermined time course (e.g., taking readings at 48, 72, and 96 hours).[4]
-
-
Data Acquisition and Analysis:
-
Measure the GFP fluorescence intensity in each well using a fluorescence plate reader at each time point.
-
Calculate the percentage of viability of the GFP-expressing Ag- cells in the co-culture wells relative to the untreated co-culture wells.
-
Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture setting at the same ADC concentrations to determine the extent of bystander killing.[15]
-
ADC Internalization Assay (Flow Cytometry)
Objective: To quantify the internalization of a duocarmycin-based ADC.
Materials:
-
Target cell line
-
Fluorescently labeled duocarmycin-based ADC
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Trypsin or other cell detachment solution
-
Quenching solution (e.g., trypan blue or an anti-fluorophore antibody) to distinguish surface-bound from internalized ADC
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture target cells to optimal confluency.
-
Harvest cells using a gentle detachment method to preserve surface antigens.
-
-
ADC Incubation:
-
Resuspend cells in cold flow cytometry buffer.
-
Add the fluorescently labeled ADC at a predetermined optimal concentration.
-
Incubate on ice for 30-60 minutes to allow binding but prevent internalization.
-
-
Internalization:
-
Wash the cells with cold buffer to remove unbound ADC.
-
Resuspend the cells in pre-warmed complete growth medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. A 4°C control should be included to represent no internalization.
-
-
Quenching and Staining:
-
At each time point, place the cells on ice to stop internalization.
-
Add the quenching solution to the samples to quench the fluorescence of the surface-bound ADC.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the cells.
-
The mean fluorescence intensity (MFI) of the quenched samples represents the internalized ADC.
-
Calculate the percentage of internalization at each time point relative to the total bound ADC (unquenched sample at time 0).
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Flow cytometry troubleshooting | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: MC-Val-Cit-PAB-Duocarmycin ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate-Duocarmycin Antibody-Drug Conjugates (MC-Val-Cit-PAB-Duocarmycin ADCs).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the production and scale-up of MC-Val-Cit-PAB-duocarmycin ADCs.
FAQ 1: What are the primary challenges in scaling up the production of MC-Val-Cit-PAB-duocarmycin ADCs?
Scaling up the production of these complex bioconjugates presents several challenges that can impact product quality, consistency, and yield.[1] Key difficulties include:
-
Maintaining Drug-to-Antibody Ratio (DAR) Consistency: Achieving a consistent and optimal DAR is crucial for the ADC's therapeutic window.[2][3] Variations in process parameters during scale-up can lead to batch-to-batch variability in DAR.[1]
-
Controlling Aggregation: Duocarmycin and the MC-Val-Cit-PAB linker are often hydrophobic, which increases the propensity for ADC aggregation.[4][5] Aggregates can reduce potency, alter pharmacokinetics, and potentially induce an immunogenic response.[6][7]
-
Ensuring Linker Stability: The Val-Cit dipeptide in the linker is designed to be cleaved by lysosomal enzymes like Cathepsin B within the target cancer cell.[8] However, premature cleavage in circulation can lead to off-target toxicity.[9] The stability of the Val-Cit linker can be species-dependent, showing instability in mouse plasma due to cleavage by carboxylesterase Ces1C, which needs to be considered in preclinical models.[9][10]
-
Effective Purification: Removing process-related impurities such as unconjugated antibody, free drug-linker, and aggregates is critical for the safety and efficacy of the ADC.[11][12] Standard purification methods may need significant optimization for large-scale production.[11]
-
Handling of Highly Potent Components: Duocarmycins are highly potent cytotoxic agents, requiring specialized containment facilities and handling procedures to ensure operator safety and prevent environmental contamination.[1][4]
-
Raw Material Variability: Inconsistencies in the quality of raw materials, including the antibody, linker, and payload, can significantly impact the final ADC product.[13]
FAQ 2: Why is my Drug-to-Antibody Ratio (DAR) inconsistent across different batches?
Inconsistent DAR is a frequent issue in ADC production scale-up. Several factors can contribute to this variability:
-
Process Parameter Control: Minor variations in reaction conditions such as pH, temperature, reaction time, and mixing efficiency can significantly affect conjugation kinetics and, consequently, the final DAR.[2]
-
Stoichiometry of Reactants: The molar ratio of the drug-linker to the antibody is a critical parameter. Inaccurate measurement or addition of reactants at a larger scale can lead to deviations from the target DAR.[2]
-
Antibody Characteristics: Batch-to-batch differences in the monoclonal antibody, such as variations in post-translational modifications, can alter the number of available conjugation sites.[14]
-
Reagent Quality: The purity and stability of the MC-Val-Cit-PAB-duocarmycin linker-payload can influence conjugation efficiency. Degradation of the linker or payload can result in lower than expected DAR values.[15]
FAQ 3: What causes ADC aggregation, and how can it be minimized during scale-up?
Aggregation is a common challenge, particularly with hydrophobic payloads like duocarmycin.[4][5]
-
Causes of Aggregation:
-
Hydrophobicity: The hydrophobic nature of the duocarmycin payload and the linker can lead to intermolecular interactions, causing the ADCs to clump together.[7]
-
Conjugation Process: The chemical modifications during conjugation can expose hydrophobic patches on the antibody surface, promoting self-association.[16]
-
High DAR: Higher DAR values often correlate with increased hydrophobicity and a greater tendency to aggregate.[10]
-
Process Conditions: Exposure to organic solvents, extreme pH, or high temperatures during the conjugation and purification steps can denature the antibody and induce aggregation.[14]
-
-
Mitigation Strategies:
-
Formulation Optimization: Using stabilizing excipients in the formulation can help to prevent aggregation.[16]
-
Process Optimization: Minimizing the use of organic solvents and carefully controlling pH and temperature during the manufacturing process are crucial.[14]
-
Linker and Payload Engineering: The use of more hydrophilic linkers or payload modifications can reduce the overall hydrophobicity of the ADC.[8]
-
Immobilization Techniques: Performing the conjugation while the antibodies are immobilized on a solid support can prevent them from aggregating.[6]
-
FAQ 4: How can I ensure the selective cleavage of the Val-Cit linker at the target site?
The Val-Cit linker is designed for cleavage by proteases, primarily Cathepsin B, which is overexpressed in the lysosomes of many tumor cells.[8]
-
Factors Influencing Cleavage:
-
Enzyme Specificity: The Val-Cit dipeptide is a substrate for several cathepsins, which can lead to off-target cleavage if these enzymes are active in non-target tissues.[8]
-
Linker Design: Modifications to the linker, such as adding a glutamic acid residue to create a Glu-Val-Cit linker, have been shown to improve stability in mouse plasma by reducing susceptibility to carboxylesterase cleavage.[10]
-
Plasma Stability: It is essential to assess the stability of the ADC in plasma from different species, as linker stability can vary.[9]
-
FAQ 5: What are the best practices for purifying MC-Val-Cit-PAB-duocarmycin ADCs at a large scale?
Purification is a critical step to ensure the removal of impurities.
-
Common Purification Techniques:
-
Tangential Flow Filtration (TFF): Often used for buffer exchange and removal of smaller impurities like unconjugated drug-linker.[12]
-
Chromatography: Techniques like hydrophobic interaction chromatography (HIC) and size exclusion chromatography (SEC) are used to separate ADCs based on DAR and to remove aggregates.[17][18]
-
Activated Carbon: Can be used to adsorb and remove free toxins from the ADC preparation.[19]
-
-
Scale-Up Considerations:
-
Process Optimization: Purification methods developed at the lab scale may require significant optimization for larger-scale manufacturing.[11]
-
Single-Use Technologies: Employing single-use systems can help to mitigate challenges with cleaning and decontamination of equipment, especially when handling highly potent compounds.[4]
-
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the production of MC-Val-Cit-PAB-duocarmycin ADCs.
Issue 1: Lower than Expected Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Antibody Reduction (for cysteine conjugation) | 1. Verify the concentration and activity of the reducing agent (e.g., TCEP). 2. Optimize the reduction reaction time, temperature, and pH. 3. Analyze the number of free thiols post-reduction using Ellman's reagent. | Increased number of available conjugation sites, leading to a higher DAR. |
| Degradation of Drug-Linker | 1. Confirm the purity and stability of the MC-Val-Cit-PAB-duocarmycin stock solution. 2. Prepare fresh drug-linker solution for each conjugation reaction. 3. Analyze the drug-linker for degradation products using RP-HPLC. | Use of high-purity, stable drug-linker will improve conjugation efficiency. |
| Suboptimal Conjugation Conditions | 1. Optimize the molar ratio of drug-linker to antibody. 2. Perform a time-course study to determine the optimal reaction time. 3. Evaluate the effect of pH and temperature on the conjugation reaction. | Identification of optimal reaction parameters to achieve the target DAR. |
| Inaccurate Protein Concentration Measurement | 1. Use a validated method for determining the antibody concentration (e.g., A280 with the correct extinction coefficient, BCA assay). 2. Ensure accurate pipetting and dilutions. | Accurate antibody concentration is crucial for correct stoichiometry. |
Issue 2: Higher than Expected Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Excess Drug-Linker | 1. Re-evaluate the stoichiometry and ensure accurate addition of the drug-linker. 2. Optimize the quenching step to effectively stop the conjugation reaction. | Tighter control over the reaction will prevent over-conjugation. |
| Antibody Over-reduction | 1. Reduce the concentration of the reducing agent or shorten the reduction time. 2. Use a milder reducing agent. | Prevents the reduction of disulfide bonds that are not intended for conjugation. |
| Analytical Method Inaccuracy | 1. Validate the analytical method used for DAR determination (e.g., HIC-HPLC, RP-HPLC-MS). 2. Use appropriate standards and controls.[20] | Accurate and reliable DAR measurement. |
Issue 3: High Levels of Aggregation
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Hydrophobic Interactions | 1. Add stabilizing excipients (e.g., arginine, polysorbates) to the formulation buffers.[16] 2. Evaluate the use of more hydrophilic linkers or payloads.[8] | Reduced intermolecular hydrophobic interactions and lower aggregation. |
| Harsh Process Conditions | 1. Minimize the use of organic co-solvents in the conjugation reaction. 2. Maintain optimal pH and temperature throughout the process to ensure protein stability. | Preservation of the native antibody structure and prevention of denaturation-induced aggregation. |
| High DAR Species | 1. Optimize the conjugation reaction to target a lower average DAR. 2. Use purification methods like HIC to remove high-DAR species that are more prone to aggregation.[21] | A more homogeneous ADC population with lower aggregation propensity. |
Issue 4: Presence of Free Drug in Final Product
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Purification | 1. Optimize the number of diavolumes in the TFF step to ensure complete removal of unconjugated drug-linker.[11] 2. Evaluate different chromatography resins and elution conditions for better separation.[12] 3. Consider adding an activated carbon filtration step.[19] | Reduction of free drug levels to within acceptable limits. |
| Linker Instability | 1. Assess the stability of the ADC under different buffer conditions and temperatures. 2. Ensure that the purification process does not involve conditions (e.g., extreme pH) that could cleave the linker.[15] | Identification and mitigation of conditions that cause premature drug release. |
| Incomplete Quenching | 1. Ensure the quenching agent is added in sufficient excess to stop the conjugation reaction completely. 2. Optimize the quenching time. | Complete termination of the conjugation reaction, preventing further reaction during purification. |
Section 3: Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
This protocol outlines a general method for determining the DAR of an MC-Val-Cit-PAB-duocarmycin ADC.
-
Materials and Reagents:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
ADC sample
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample (typically 10-20 µg).
-
Elute the different DAR species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
This protocol provides a method for quantifying the percentage of aggregates in an ADC sample.
-
Materials and Reagents:
-
SEC column (e.g., Tosoh TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8
-
ADC sample
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject the ADC sample (typically 20-50 µg).
-
Run the analysis isocratically for approximately 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of aggregates: % Aggregates = (Area of aggregate peaks / Total area of all peaks) * 100
-
Section 4: Visualizations
Diagram 1: General Workflow for MC-Val-Cit-PAB-Duocarmycin ADC Production
Caption: A generalized workflow for the production of MC-Val-Cit-PAB-duocarmycin ADCs.
Diagram 2: Troubleshooting Logic for DAR Variability
Caption: A decision tree for troubleshooting variability in the Drug-to-Antibody Ratio (DAR).
Diagram 3: Signaling Pathway of Val-Cit Linker Cleavage
Caption: The intracellular pathway leading to the cleavage of the Val-Cit linker and release of duocarmycin.
References
- 1. pharmacompass.com [pharmacompass.com]
- 2. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 3. mycenax.com [mycenax.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pharmtech.com [pharmtech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 12. lonza.com [lonza.com]
- 13. pharma.basf.com [pharma.basf.com]
- 14. repligen.com [repligen.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. researchgate.net [researchgate.net]
- 19. cobetter.com [cobetter.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating the Bystander Effect of Membrane-Permeable Duocarmycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with membrane-permeable duocarmycin-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of duocarmycin ADCs?
A1: The bystander effect refers to the ability of a cytotoxic payload released from a target cancer cell to diffuse to and kill neighboring, antigen-negative cancer cells.[1][] In the case of duocarmycin ADCs, the antibody directs the conjugate to a tumor-specific antigen on the cancer cell surface.[3][4] Following internalization, the duocarmycin payload is released and, due to its membrane permeability, can traverse the cell membrane of the target cell and enter adjacent cells, leading to their death, regardless of their antigen expression status.[] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[1][5]
Q2: What is the mechanism of action of the duocarmycin payload?
A2: Duocarmycins are potent DNA alkylating agents.[3][6][7] Once inside the cell nucleus, they bind to the minor groove of DNA and irreversibly alkylate the N3 position of adenine.[3][7] This disrupts the DNA structure, leading to a cascade of events including the inhibition of DNA replication and transcription, ultimately resulting in apoptotic cell death.[3][7][8] This mechanism is effective in both dividing and non-dividing cells.[9][10]
Q3: What are the key factors influencing the bystander effect of a duocarmycin ADC?
A3: The bystander effect is a multifactorial phenomenon influenced by:
-
Linker Chemistry: A cleavable linker is essential for the efficient release of the payload from the antibody within the target cell.[1][][11] Linkers that are sensitive to the tumor microenvironment (e.g., pH-sensitive or enzyme-cleavable linkers like valine-citrulline) are commonly used.[4][12][13]
-
Payload Properties: The physicochemical properties of the released duocarmycin derivative are critical. High membrane permeability, which is often associated with hydrophobicity and a neutral charge, allows the payload to diffuse across cell membranes.[][11]
-
Target Antigen Expression: The level of antigen expression on the target cells can influence the extent of ADC internalization and subsequent payload release, thereby affecting the magnitude of the bystander effect.[1]
-
Drug-to-Antibody Ratio (DAR): A higher DAR can lead to increased potency but may also result in unfavorable pharmacokinetic properties and increased toxicity.[14][15]
Troubleshooting Guides
Problem 1: I am not observing a significant bystander effect in my in vitro co-culture assay.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient linker cleavage | Ensure the linker is appropriate for the cell line being used. For enzyme-cleavable linkers, verify the expression and activity of the relevant enzymes (e.g., Cathepsin B for vc linkers) in the target cells.[16] Consider including a positive control with a known cleavable linker-drug. |
| Low payload permeability | The specific duocarmycin derivative may have suboptimal membrane permeability. If possible, test a derivative with increased lipophilicity or a more neutral charge.[][11] |
| Insufficient incubation time | A lag time is often observed before significant bystander killing occurs.[1] Extend the incubation time of the ADC with the co-culture (e.g., up to 144 hours) to allow for ADC processing, payload release, and diffusion.[1] |
| Low ratio of antigen-positive to antigen-negative cells | The bystander effect is dependent on the density of antigen-positive "source" cells.[1] Increase the proportion of antigen-positive cells in your co-culture to enhance the local concentration of the released payload.[16] |
| Cell line specific factors | Some cell lines may be inherently resistant to duocarmycin or have efficient drug efflux pumps. Confirm the sensitivity of the antigen-negative cell line to the free duocarmycin payload in a separate experiment. |
Problem 2: My duocarmycin ADC is showing high off-target toxicity in vivo.
| Possible Cause | Troubleshooting Suggestion |
| Premature linker cleavage in circulation | The linker may be unstable in plasma, leading to systemic release of the cytotoxic payload.[9][17] Evaluate the plasma stability of the ADC. Consider using a more stable linker chemistry.[9][18] |
| High drug-to-antibody ratio (DAR) | A high DAR can alter the pharmacokinetic properties of the ADC and lead to increased clearance and off-target toxicity.[14][15] Consider using an ADC with a lower and more homogeneous DAR. |
| Fc-mediated uptake by non-target cells | Fc gamma receptors (FcγRs) on healthy cells, such as macrophages, can mediate the uptake of ADCs, leading to off-target toxicity.[17] If this is a concern, consider engineering the Fc region of the antibody to reduce its binding to FcγRs. |
| Non-specific uptake in tissues | The hydrophobicity of the payload can sometimes lead to non-specific uptake in certain tissues.[17] Modifying the linker or payload to optimize the overall physicochemical properties of the ADC may be necessary. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Duocarmycin-Based ADCs
| ADC | Target Cell Line (Antigen Status) | IC50 (nM) | Reference |
| T-vc-MMAE | N87 (HER2+) | ~0.1 | [1] |
| T-vc-MMAE | GFP-MCF7 (HER2-) | ~350 | [1] |
| MGC018 | Hs700T (B7-H3+) | Not specified, potent cytotoxicity observed | |
| MGC018 | Hs700T/B7-H3 KO (B7-H3-) | No significant cytotoxicity | |
| SYD985 | Multiple HER2+ cell lines | Subnanomolar | [14] |
| SYD985 | SW-620 (HER2-) | No significant activity | [18] |
Table 2: In Vitro Bystander Killing Effect of Duocarmycin ADCs
| ADC | Co-culture System (Ag+/Ag- cells) | % Killing of Mixed Population | Conditions | Reference |
| SYD985 | SK-BR-3 (HER2 3+) / NCI-H520 (HER2 0) | 65% | 20% HER2+ cells | [16] |
| T-DM1 | SK-BR-3 (HER2 3+) / NCI-H520 (HER2 0) | 9% | 20% HER2+ cells | [16][19] |
| MGC018 | Hs700T (B7-H3+) / Hs700T/B7-H3 KO/RFP (B7-H3-) | >90% killing of parental cells, significant reduction in KO cells | 6.7 nmol/L MGC018, 5-day incubation | [20] |
| DS-8201a | KPL-4 (HER2+) / MDA-MB-468 (HER2-) | Significant killing of both cell types | Not specified | [5] |
| T-DM1 | KPL-4 (HER2+) / MDA-MB-468 (HER2-) | No significant killing of MDA-MB-468 | Not specified | [5] |
Experimental Protocols
Protocol 1: In Vitro Co-culture Bystander Killing Assay
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., CellTrace Violet or express a fluorescent protein like GFP or RFP) to distinguish it from the antigen-positive cell line.[16][20]
-
Co-culture Seeding: Seed a mixture of antigen-positive and antigen-negative cells at a defined ratio (e.g., 1:1) in a 96-well plate.[16] As a control, seed each cell line individually.
-
ADC Treatment: After allowing the cells to adhere overnight, add the duocarmycin ADC at various concentrations. Include an untreated control and a control ADC with a non-cleavable linker.
-
Incubation: Incubate the plates for an extended period (e.g., 5 to 6 days) to allow for the bystander effect to manifest.[20][21]
-
Analysis:
-
Flow Cytometry: Detach the cells and analyze by flow cytometry to quantify the viability of the fluorescently labeled antigen-negative population.[16]
-
Live-Cell Imaging: Use a live-cell imaging system to monitor the reduction in the number of fluorescently labeled antigen-negative cells over time.[20][22]
-
Viability Assay: Use a standard cell viability assay (e.g., CellTiter-Glo) to measure the overall viability of the co-culture.[21]
-
Protocol 2: Conditioned Medium Transfer Assay
-
ADC Treatment of "Donor" Cells: Seed the antigen-positive cells and treat them with the duocarmycin ADC for a defined period (e.g., 96 hours) to allow for payload release into the medium.[22]
-
Harvest Conditioned Medium: Collect the supernatant from the ADC-treated antigen-positive cells.
-
Treatment of "Recipient" Cells: Seed the antigen-negative cells in a separate plate. After adherence, replace the medium with the conditioned medium collected in the previous step.[22]
-
Analysis: Monitor the viability of the antigen-negative cells over time using a live-cell imaging system or a standard viability assay.[22]
Visualizations
Caption: Mechanism of action and bystander effect of a duocarmycin ADC.
Caption: Workflow for an in vitro co-culture bystander killing assay.
Caption: Key factors influencing the bystander effect of duocarmycin ADCs.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Duocarmycin - Wikipedia [en.wikipedia.org]
- 7. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs [mdpi.com]
- 8. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
Technical Support Center: Managing Duocarmycin ADC Hydrophobicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with duocarmycin payloads in Antibody-Drug Conjugates (ADCs). The hydrophobic nature of duocarmycins presents unique challenges, primarily related to aggregation and solubility, which can impact manufacturability, stability, and in vivo performance.[1][2] This resource offers practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant aggregation of our duocarmycin ADC during and after conjugation. What are the likely causes and how can we mitigate this?
A1: Aggregation of duocarmycin ADCs is a common issue stemming from the hydrophobic nature of the payload.[1] When multiple hydrophobic duocarmycin molecules are conjugated to an antibody, they can interact, leading to the formation of high molecular weight (HMW) species.[2] This is often exacerbated at higher Drug-to-Antibody Ratios (DAR).
Troubleshooting Strategies:
-
Optimize Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, often leading to greater aggregation. Consider reducing the DAR to a level that balances potency and biophysical properties. Studies have shown that a lower average DAR can lead to more favorable physicochemical properties.[3][4]
-
Incorporate Hydrophilic Linkers: The use of hydrophilic linkers is a key strategy to counteract the hydrophobicity of the duocarmycin payload.[5][6]
-
Polyethylene Glycol (PEG) Linkers: Incorporating PEG moieties into the linker can shield the hydrophobic payload, improving solubility and reducing aggregation.[5][6] This has also been shown to lead to slower clearance rates in vivo.[5]
-
ChetoSensar™ Technology: This chito-oligosaccharide-based linker technology dramatically increases the solubility of ADCs. It has been demonstrated to enable the preparation of aggregate-free DAR 8 duocarmycin ADCs, which was not previously feasible.
-
-
Site-Specific Conjugation: Conjugating the payload to specific, engineered sites on the antibody can lead to more homogeneous ADCs with improved biophysical properties.[7][8] By selecting conjugation sites that can shield the hydrophobic payload, it is possible to generate ADCs that are less prone to aggregation compared to those produced by traditional cysteine or lysine (B10760008) conjugation.[7][9]
-
Formulation Optimization: The formulation buffer can significantly impact ADC stability. Screen different buffer conditions (e.g., pH, ionic strength) and consider the inclusion of excipients like polysorbates to minimize aggregation.
Q2: Our duocarmycin ADC shows poor in vivo efficacy and rapid clearance in our animal models. Could this be related to hydrophobicity?
A2: Yes, the hydrophobicity of duocarmycin ADCs can significantly impact their pharmacokinetic (PK) properties and in vivo efficacy. Highly hydrophobic ADCs are more prone to non-specific uptake and clearance by the reticuloendothelial system (RES), leading to a shorter half-life and reduced exposure to the tumor.[6] Aggregation can also lead to rapid clearance and diminished efficacy.[6]
Troubleshooting Strategies:
-
Hydrophilic Linkers: As with aggregation, hydrophilic linkers can improve the PK profile. For instance, a duocarmycin ADC with a ChetoSensar™ linker demonstrated complete tumor remission in a xenograft model, whereas the equivalent ADC without this hydrophilic linker had no apparent effect on tumor regression.
-
DAR Optimization: A higher DAR, while potentially more potent in vitro, can lead to less favorable PK in vivo.[3][4] Evaluating ADCs with different DARs in vivo is crucial to identify the optimal balance between potency and exposure.
-
Analytical Characterization: Thoroughly characterize your ADC for aggregation (using SEC) and hydrophobicity (using HIC) before in vivo studies. This will help you correlate the physicochemical properties with the observed PK and efficacy data.
Data Summary
Table 1: Impact of Hydrophilic Linker (ChetoSensar™) on Duocarmycin ADC In Vivo Efficacy
| ADC Formulation | Drug-to-Antibody Ratio (DAR) | Xenograft Model | Outcome |
| Duocarmycin ADC without ChetoSensar™ | 2 | Xenograft | No apparent tumor regression |
| Duocarmycin ADC with ChetoSensar™ | 2 | Xenograft | Complete tumor remission with no regrowth through day 100 |
| Duocarmycin ADC without ChetoSensar™ | 4 | SK-OV-3 Xenograft | Minimal tumor regression |
| Duocarmycin ADC with ChetoSensar™ | 4 | SK-OV-3 Xenograft | Tumor regression close to baseline |
Table 2: Influence of Average DAR on Duocarmycin ADC Properties
| ADC (Linker-Drug 2) | Average DAR | In Vitro Potency (IC50 against BT-474c) | In Vivo Efficacy (BT-474 Xenograft) | Physicochemical Properties |
| SYD982 | ~1 | Higher IC50 (less potent) | Dose-dependent response | More favorable |
| SYD983 | ~2 | Lower IC50 (more potent) | Clear dose-response relationship[3] | Less favorable than DAR ~1[3] |
| SYD984 | >2 | Lowest IC50 (most potent) | - | Least favorable |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in a duocarmycin ADC sample.
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm)[10]
-
HPLC system (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC)[10]
-
Mobile Phase: Phosphate (B84403) buffered saline (PBS), 50 mM sodium phosphate containing 150 mM sodium chloride, pH 7.4[10]
-
Duocarmycin ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.[10]
-
Inject 10 µL of the duocarmycin ADC sample (concentration typically 1 mg/mL).[10]
-
Run the analysis isocratically for a sufficient time to allow for the elution of the monomer and any aggregate or fragment species.
-
Monitor the elution profile at 220 nm and 280 nm.[10]
-
Integrate the peak areas for the monomer and all HMW species.
-
Calculate the percentage of aggregation: % Aggregation = (Area of HMW peaks / Total area of all peaks) x 100.
Note: For some hydrophobic ADCs, the addition of an organic modifier (e.g., 10-15% isopropanol) to the mobile phase may be necessary to prevent non-specific interactions with the stationary phase and improve peak shape.[10][11]
Protocol 2: Determination of Average DAR and Drug Distribution by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in a duocarmycin ADC sample.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 10 cm)[12]
-
HPLC system
-
Mobile Phase A: 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0[12]
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0 / 2-propanol (80:20 v/v)[12]
-
Duocarmycin ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10 µL of the duocarmycin ADC sample.[12]
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20 minutes at a flow rate of 0.5 mL/min.[12]
-
Monitor the elution profile at 280 nm.[12]
-
Identify and integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Peak Area of all DAR species)
Protocol 3: ADC Characterization by Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the DAR of a duocarmycin ADC after reduction of the antibody.
Materials:
-
RP-HPLC column (e.g., BioResolve RP mAb polyphenyl 2.7 µm, 2.1 x 150 mm)[13]
-
HPLC system with a diode array detector
-
Mobile Phase A: 0.1% TFA in water[13]
-
Mobile Phase B: 0.1% TFA in acetonitrile[13]
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Guanidine HCl
Procedure:
-
Sample Reduction:
-
RP-HPLC Analysis:
-
Equilibrate the column with an initial mobile phase composition (e.g., 30% Mobile Phase B).[13]
-
Inject the reduced ADC sample.
-
Run a linear gradient to increase the percentage of Mobile Phase B to elute the light and heavy chains with different drug loads.
-
Monitor the absorbance at 280 nm.[13]
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas and the number of conjugated drugs per chain.
-
Visualizations
Caption: Mechanism of action of a duocarmycin-based ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 10. lcms.cz [lcms.cz]
- 11. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Cleavable vs. Non-Cleavable Linkers for Duocarmycin ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) has revolutionized targeted cancer therapy. A critical component in ADC design is the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker profoundly impacts the ADC's stability, efficacy, and toxicity profile. This guide provides a detailed comparison of cleavable and non-cleavable linkers specifically for duocarmycin-based ADCs, a class of potent DNA-alkylating agents.
Duocarmycins exert their cytotoxic effect by binding to the minor groove of DNA and alkylating the N3 position of adenine, leading to tumor cell death.[1] Their high potency makes them attractive payloads for ADCs.[2] The selection of an appropriate linker is crucial for harnessing this potency while minimizing off-target toxicity.[2]
Performance Comparison: Cleavable vs. Non-Cleavable Linkers
Direct head-to-head preclinical studies comparing duocarmycin ADCs with cleavable versus non-cleavable linkers are limited in publicly available literature. However, by examining the well-characterized properties of duocarmycin ADCs with cleavable linkers, such as SYD985 (trastuzumab duocarmazine), and contrasting them with the established principles of non-cleavable linker technology, we can construct a comparative overview.
Key Performance Parameters:
| Feature | Cleavable Linker (e.g., vc-seco-DUBA) | Non-Cleavable Linker | Rationale & Supporting Data |
| Mechanism of Payload Release | Enzymatic cleavage (e.g., by Cathepsin B) in the tumor microenvironment or within the target cell.[2] | Proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3] | Cleavable linkers are designed to be labile under specific conditions prevalent in tumors, while non-cleavable linkers rely on the complete breakdown of the antibody. |
| Bystander Effect | High. The released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[2][4] | Low to negligible. The payload is released with a charged amino acid residue, limiting its ability to cross cell membranes and affect adjacent cells.[5] | The bystander effect of ADCs with cleavable linkers can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.[2] |
| Plasma Stability | Generally lower than non-cleavable linkers, with a higher risk of premature payload release.[6] However, modern cleavable linkers like vc-seco-DUBA exhibit high plasma stability.[7] | Generally higher than cleavable linkers, leading to a longer ADC half-life and potentially reduced off-target toxicity.[3] | The stability of the linker in circulation is critical to prevent systemic toxicity from prematurely released payload. |
| Efficacy in Low Antigen Expressing Tumors | Potentially higher. The bystander effect can compensate for low or heterogeneous antigen expression.[2] | Potentially lower. Efficacy is more dependent on high antigen expression and efficient ADC internalization and degradation. | Studies with SYD985 have shown its potency in cell lines with low HER2 expression, attributed to its cleavable linker and potent payload.[2] |
| Off-Target Toxicity | Potentially higher due to the possibility of premature payload release and the bystander effect impacting normal tissue.[6] | Potentially lower due to higher plasma stability and limited bystander effect.[3] | The trade-off for the bystander effect can be an increased risk of toxicity to healthy tissues. |
Experimental Data Summary
The following tables summarize preclinical data for duocarmycin ADCs, primarily featuring cleavable linkers due to the availability of data.
Table 1: In Vitro Cytotoxicity of Duocarmycin ADCs with a Cleavable Linker
| ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| SYD983 (precursor to SYD985) | SK-BR-3 | HER2 | Subnanomolar | [8] |
| SYD983 | SK-OV-3 | HER2 | Subnanomolar | [8] |
| MGC018 | Hs700T (B7-H3 positive) | B7-H3 | ~0.1 | [1] |
| MGC018 | Hs700T (B7-H3 knockout) | B7-H3 | >10 | [1] |
Table 2: In Vivo Efficacy of Duocarmycin ADCs with a Cleavable Linker in Xenograft Models
| ADC | Xenograft Model | Dosing Schedule | Outcome | Reference |
| SYD985 | BT-474 (Breast Cancer) | Single dose | Dose-dependent tumor growth reduction | [7] |
| MGC018 | MDA-MB-468 (Triple-Negative Breast Cancer) | 3 and 6 mg/kg | Tumor growth inhibition | [1] |
| MGC018 | PA-1 (Ovarian Cancer) | 3, 6, and 10 mg/kg | Tumor growth inhibition | [1] |
Signaling Pathways and Experimental Workflows
Duocarmycin Mechanism of Action
The following diagram illustrates the mechanism of action of a duocarmycin-based ADC with a cleavable linker upon reaching a tumor cell.
Caption: Mechanism of action of a duocarmycin ADC with a cleavable linker.
Experimental Workflow: In Vitro Cytotoxicity Assay
The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of a duocarmycin ADC.
Caption: Workflow for an in vitro ADC cytotoxicity assay.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a duocarmycin ADC on a cancer cell line.
Materials:
-
Cancer cell line expressing the target antigen
-
Complete cell culture medium
-
Duocarmycin ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the duocarmycin ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Use a non-linear regression model to calculate the IC50 value.[9]
Bystander Killing Assay (Co-culture method)
Objective: To evaluate the ability of a duocarmycin ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably transfected with a fluorescent protein (e.g., GFP)
-
Duocarmycin ADC
-
96-well cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Co-culture the Ag+ and Ag- cells in 96-well plates at various ratios (e.g., 1:1, 1:3, 1:9).
-
ADC Treatment: Add the duocarmycin ADC at a concentration that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells.
-
Incubation: Incubate the co-culture for an appropriate period (e.g., 72-120 hours).
-
Imaging/Fluorescence Reading: Quantify the number of viable Ag- (fluorescent) cells using a fluorescence microscope or a plate reader.
-
Data Analysis: Compare the viability of the Ag- cells in the presence and absence of the ADC and Ag+ cells to determine the extent of the bystander effect.[10]
Plasma Stability Assay (LC-MS based)
Objective: To assess the stability of the duocarmycin ADC and the rate of payload release in plasma.
Materials:
-
Duocarmycin ADC
-
Human and/or animal plasma
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the duocarmycin ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, precipitate plasma proteins and extract the ADC and any released payload.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method capable of detecting and quantifying the intact ADC, free payload, and any metabolites.
-
Data Analysis: Determine the percentage of intact ADC remaining and the concentration of released payload at each time point to evaluate the stability of the ADC.[11]
Conclusion
The choice between a cleavable and a non-cleavable linker for a duocarmycin ADC is a critical decision that depends on the specific therapeutic goals.
-
Cleavable linkers offer the potential for a potent bystander effect, which may be advantageous for treating heterogeneous tumors with varied antigen expression. The well-studied SYD985 demonstrates the clinical potential of this approach.
-
Non-cleavable linkers are expected to provide greater plasma stability and a more favorable safety profile due to the lack of a bystander effect and reduced risk of premature payload release. This may be preferable for highly homogeneous tumors or when minimizing off-target toxicity is a primary concern.
Further direct comparative studies are needed to fully elucidate the relative advantages and disadvantages of each linker type for duocarmycin ADCs. The experimental protocols provided here offer a framework for researchers to conduct such evaluations and advance the development of next-generation duocarmycin-based ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bystander Effect: A Comparative Analysis of MC-Val-Cit-PAB-Duocarmycin ADCs
A deep dive into the bystander killing potential of Antibody-Drug Conjugates (ADCs) featuring the MC-Val-Cit-PAB linker and duocarmycin payload, with a comparative look at other prominent ADC technologies.
The efficacy of Antibody-Drug Conjugates (ADCs) in cancer therapy is significantly enhanced by a phenomenon known as the "bystander effect." This mechanism allows the cytotoxic payload delivered by the ADC to not only kill the target antigen-positive cancer cell but also adjacent antigen-negative tumor cells, addressing the challenge of tumor heterogeneity. This guide provides a detailed comparison of the bystander killing potential of ADCs utilizing the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker conjugated to a duocarmycin payload. We will explore the underlying mechanisms, present comparative experimental data, and provide detailed protocols for assessing this critical ADC attribute.
Mechanism of Action: MC-Val-Cit-PAB-Duocarmycin ADC
The bystander effect of an MC-Val-Cit-PAB-duocarmycin ADC is a multi-step process initiated by the specific binding of the ADC to a target antigen on the cancer cell surface.
Caption: Mechanism of duocarmycin-mediated bystander effect.
Once internalized, the ADC is trafficked to the lysosome, where the Val-Cit dipeptide linker is cleaved by the lysosomal enzyme Cathepsin B. This cleavage releases the potent duocarmycin payload. Duocarmycins are DNA alkylating agents that bind to the minor groove of DNA, leading to apoptosis.[] A critical feature of the released duocarmycin payload is its ability to diffuse across cell membranes. This allows it to exit the target cell and enter adjacent, antigen-negative cells, where it can then exert its cytotoxic effect, leading to the bystander killing of these neighboring cells.[2]
Comparative Analysis of Bystander Killing Potential
To objectively assess the bystander killing potential of MC-Val-Cit-PAB-duocarmycin ADCs, we compare it with other ADC platforms with varying linker and payload technologies. A key example is the comparison with Trastuzumab emtansine (T-DM1), which utilizes a non-cleavable linker and whose payload, DM1, has limited membrane permeability, thus exhibiting a minimal bystander effect.[3] In contrast, ADCs like Trastuzumab deruxtecan (B607063) (T-DXd), with a cleavable linker and a membrane-permeable topoisomerase I inhibitor payload, demonstrate a potent bystander effect.
In Vitro Bystander Killing Data
The following table summarizes in vitro cytotoxicity data from co-culture assays, where antigen-positive and antigen-negative cells are cultured together and treated with different ADCs.
| ADC Platform | Target Cell Line (Antigen) | Bystander Cell Line | Key Findings | Reference |
| SYD985 (Trastuzumab duocarmazine) | HER2 3+, 2+, or 1+ cell lines | HER2-negative (HER2 0) cells | Efficiently induced bystander killing of HER2 0 cells when co-cultured with HER2 expressing cells. In a co-culture with only 20% HER2 3+ cells, SYD985 killed 65% of the total cell population.[4] | [4] |
| T-DM1 (Trastuzumab emtansine) | HER2 3+ cell lines | HER2-negative (HER2 0) cells | In the same co-culture with 20% HER2 3+ cells, T-DM1 only killed 9% of the total cell population, indicating a lack of significant bystander effect.[4] | [4][5] |
| MGC018 (Anti-B7-H3-duocarmycin) | Hs700T (B7-H3 positive) | Hs700T/B7-H3 KO/RFP (B7-H3 negative) | Demonstrated bystander killing of target-negative tumor cells when co-cultured with B7-H3-positive cells.[6] | [6] |
| Trastuzumab-vc-MMAE | N87 (HER2 overexpressing) | GFP-MCF7 (HER2 low expressing) | The bystander effect increased with a higher fraction of antigen-positive cells in the co-culture.[7] | [7][8] |
In Vivo Bystander Killing Data
The bystander effect is further evaluated in vivo using mixed tumor xenograft models, where antigen-positive and antigen-negative tumor cells are co-implanted into immunodeficient mice.
| ADC Platform | Xenograft Model | Key Findings | Reference |
| SYD985 (Trastuzumab duocarmazine) | Breast cancer Patient-Derived Xenograft (PDX) models with varying HER2 expression (3+, 2+, 1+) | Showed potent antitumor activity in HER2 3+, 2+, and 1+ models, suggesting efficacy in heterogeneous tumors.[4][5] | [4][5] |
| T-DM1 (Trastuzumab emtansine) | Breast cancer PDX models with varying HER2 expression | Only showed significant antitumor activity in HER2 3+ models, indicating limited efficacy in tumors with low or heterogeneous HER2 expression.[4][5] | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC bystander effects.
In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Caption: Workflow for in vitro co-culture bystander assay.
Protocol:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line should ideally express a fluorescent protein (e.g., GFP) for easy quantification.[9]
-
Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.[9]
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[9] Include an isotype control ADC.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Quantification of Bystander Killing: Measure the viability of the Ag- (GFP-positive) cells using fluorescence-based plate reading or flow cytometry.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with that in the monoculture to determine the extent of bystander killing.
In Vivo Mixed Tumor Xenograft Model
This model assesses the bystander effect in a more physiologically relevant setting.
Protocol:
-
Cell Preparation: Prepare suspensions of both Ag+ and Ag- tumor cells. The Ag- cells may be engineered to express a reporter gene like luciferase for in vivo imaging.
-
Tumor Implantation: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice. The ratio of the two cell types can be varied.
-
ADC Treatment: Once tumors are established, treat the mice with the ADC, a vehicle control, and an isotype control ADC.
-
Tumor Monitoring: Measure tumor volume regularly using calipers. If a reporter gene is used in the Ag- cells, their proliferation can be monitored using in vivo imaging.
-
Data Analysis: Compare the tumor growth and the signal from the Ag- cells in the ADC-treated group to the control groups to evaluate the in vivo bystander effect.
Comparative Logic of Different ADC Technologies
The bystander killing potential is a key differentiator among various ADC technologies and is primarily dictated by the linker and payload properties.
Caption: Impact of linker and payload on bystander effect.
ADCs with cleavable linkers and membrane-permeable payloads , such as the MC-Val-Cit-PAB-duocarmycin construct, are designed to maximize the bystander effect. The cleavable linker allows for the release of the payload in its active form, and the permeability of the payload enables it to traverse cell membranes and kill neighboring cells. In contrast, ADCs with non-cleavable linkers , like T-DM1, require lysosomal degradation of the antibody itself to release the payload, which often remains charged and membrane-impermeable, thus limiting its ability to exert a bystander effect.[9]
Conclusion
The MC-Val-Cit-PAB-duocarmycin ADC platform demonstrates a potent bystander killing effect, a crucial attribute for efficacy in treating heterogeneous tumors. The combination of a cleavable linker and a membrane-permeable, highly potent DNA-alkylating payload allows for the effective killing of both antigen-positive and adjacent antigen-negative cancer cells. Comparative studies, particularly against ADCs with non-cleavable linkers like T-DM1, highlight the superior potential of this technology in addressing tumor heterogeneity. The experimental protocols provided herein offer a framework for the robust evaluation of the bystander effect, a critical component in the preclinical development and selection of next-generation ADCs.
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Val-Cit and Val-Ala Linkers for Duocarmycin Conjugation in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with linker technology playing a pivotal role in defining the therapeutic index of these targeted therapies. Among the most utilized classes of cleavable linkers are the dipeptides Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala). Both are designed for selective cleavage by lysosomal proteases, primarily cathepsin B, within the target cancer cell. This guide provides a comprehensive comparison of Val-Cit and Val-Ala linkers specifically for the conjugation of the potent DNA-alkylating agent, duocarmycin.
Duocarmycins are a class of highly potent cytotoxic agents that derive their anti-tumor activity from binding to the minor groove of DNA and subsequently alkylating it. This mechanism is effective against both dividing and non-dividing cancer cells.[1] The choice of linker for such a potent payload is critical to ensure stability in circulation and efficient release at the tumor site, thereby maximizing efficacy while minimizing off-target toxicity.
Mechanism of Action: Protease-Mediated Cleavage
Both Val-Cit and Val-Ala linkers are designed to be stable in the systemic circulation and to be cleaved by proteases, particularly cathepsin B, which is upregulated in the lysosomes of many cancer cells. Upon internalization of the ADC and trafficking to the lysosome, cathepsin B recognizes and cleaves the dipeptide linker, initiating the release of the duocarmycin payload. A self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC), is often incorporated to ensure the complete and traceless release of the unmodified cytotoxic drug.
Physicochemical Properties and Drug-to-Antibody Ratio (DAR)
A critical consideration in ADC development is the hydrophobicity of the linker-payload. Highly hydrophobic ADCs are prone to aggregation, which can lead to poor pharmacokinetics and potential immunogenicity. Duocarmycin is a hydrophobic molecule, making the hydrophilicity of the linker a key parameter.
Studies comparing Val-Cit and Val-Ala linkers with other hydrophobic payloads like PBD dimers have shown that Val-Ala possesses greater hydrophilicity than Val-Cit.[3] This property allows for the generation of ADCs with higher drug-to-antibody ratios (DAR) with less aggregation. While a Val-Cit-based ADC may start to show significant aggregation at a DAR of around 4, a Val-Ala linker can potentially enable a DAR of up to 7.4 with limited aggregation (less than 10%).[3]
Table 1: Comparison of Physicochemical Properties
| Property | Val-Cit Linker | Val-Ala Linker | Supporting Evidence |
| Relative Hydrophilicity | Less hydrophilic | More hydrophilic | Val-Ala has lower hydrophobicity compared to Val-Cit, which is advantageous for lipophilic payloads.[3] |
| Aggregation Propensity | Higher, especially at high DAR | Lower, allows for higher DAR with limited aggregation | For random cysteine-conjugated anti-Her2 ADCs, Val-Ala showed less aggregation in high DAR structures than Val-Cit.[3][] With a different payload, Val-Cit-based ADCs showed a 1.80% increase in aggregation at a DAR of ~7, while Val-Ala-based ADCs had no obvious increase.[5] |
| Achievable DAR | Generally lower due to aggregation | Potentially higher (up to ~7.4) | Val-Ala linkers allow for a DAR up to 7.4 with limited aggregation.[3][] |
In Vitro Performance
The in vitro performance of an ADC is a key indicator of its potential therapeutic efficacy. This includes its cytotoxicity against target cancer cells and the efficiency of linker cleavage.
Cytotoxicity
For ADCs with the MMAE payload, both Val-Cit and Val-Ala linkers have demonstrated similar and excellent in vitro cytotoxicity.[2] Given that the primary driver of cytotoxicity is the payload itself, it is reasonable to expect that both Val-Cit-duocarmycin and Val-Ala-duocarmycin ADCs would exhibit potent, sub-nanomolar IC50 values against antigen-positive cell lines. The HER2-targeting Val-Cit-duocarmycin ADC, SYD985, for instance, shows subnanomolar potencies against multiple human cancer cell lines.[3]
Table 2: In Vitro Cytotoxicity Data for SYD983 (unfractionated precursor of SYD985)
| Cell Line | Target Antigen | IC50 (µg/mL) |
| SK-BR-3 | HER2 | ~0.03 |
| SK-OV-3 | HER2 | ~0.01 |
| NCI-N87 | HER2 | ~0.02 |
| BT-474c | HER2 | 0.15 |
| SW620 | HER2-negative | > 10 |
| Data derived from studies on SYD983 and related compounds.[3] |
It is anticipated that a Val-Ala-duocarmycin ADC would exhibit a similar cytotoxicity profile.
Linker Cleavage
The rate of cleavage by cathepsin B is another critical parameter. Studies comparing Val-Cit and Val-Ala linkers conjugated to MMAE have shown similar cathepsin B release efficiency.[3][] Therefore, it is expected that both linkers would facilitate the efficient release of duocarmycin within the lysosome.
In Vivo Performance
The in vivo efficacy and safety profile are the ultimate determinants of an ADC's clinical potential. Key aspects include plasma stability and anti-tumor activity in preclinical models.
Plasma Stability
Both Val-Cit and Val-Ala linkers are generally considered to have good plasma stability in humans.[3] However, it has been noted that in mouse models, Val-Cit linkers can be susceptible to premature cleavage by carboxylesterase 1C (Ces1C).[5][7] This can lead to off-target toxicity and reduced efficacy in murine studies. While direct comparative plasma stability data in mice for duocarmycin conjugates is unavailable, a study with a different payload showed that both Val-Ala and Val-Cit linker conjugates were hydrolyzed within 1 hour in mouse plasma, whereas a sulfatase-cleavable linker was stable for over 7 days.[5] This suggests that both dipeptide linkers may have limitations in mouse models, a factor to consider when interpreting preclinical data. The Val-Cit duocarmycin ADC SYD983 was found to have poor stability in mouse plasma but was highly stable in cynomolgus monkey and human plasma.[8]
Anti-Tumor Efficacy
The Val-Cit-duocarmycin ADC SYD985 has demonstrated potent, dose-dependent anti-tumor activity in various HER2-positive xenograft models, leading to complete tumor remission in some cases.[2]
Table 3: In Vivo Efficacy of SYD985 (Val-Cit-duocarmycin) in a BT-474 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition | Outcome |
| Isotype Control ADC | 5 | - | Progressive tumor growth |
| SYD985 | 1 | Significant | Tumor growth inhibition |
| SYD985 | 3 | Strong | Tumor regression |
| SYD985 | 5 | Complete | 7 out of 8 mice with complete tumor remission |
| Data is a summary from published studies on SYD985.[2] |
Given the similar in vitro cytotoxicity and cleavage efficiency, a Val-Ala-duocarmycin ADC is expected to exhibit comparable potent anti-tumor efficacy. The potential for a higher DAR with the Val-Ala linker could translate to enhanced efficacy, although this may also impact the safety profile.
Bystander Effect
The bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, is a desirable feature for ADCs, especially in the context of heterogeneous tumors. The ability of the payload to diffuse across cell membranes is a key determinant of this effect. Duocarmycin, being a potent DNA-alkylating agent, can induce a powerful bystander effect. Both Val-Cit and Val-Ala are cleavable linkers that release the membrane-permeable payload, and thus, ADCs with either linker are expected to mediate a bystander effect.[][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs. Below are outlines of key experimental protocols.
ADC Conjugation and DAR Determination
Protocol for ADC Conjugation (Thiol-Maleimide Chemistry):
-
Antibody Reduction: The monoclonal antibody is partially reduced to expose free thiol groups on the interchain cysteines. This is typically achieved by incubation with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a controlled temperature and pH. The amount of TCEP is carefully titrated to achieve the desired average DAR.
-
Linker-Payload Activation: The maleimide-functionalized linker-payload (e.g., mc-Val-Cit-PABC-duocarmycin) is dissolved in a suitable organic solvent like DMSO.
-
Conjugation Reaction: The activated linker-payload is added to the reduced antibody solution and incubated to allow the maleimide (B117702) group to react with the free thiols, forming a stable thioether bond.
-
Purification: The resulting ADC is purified from unreacted linker-payload and other impurities using methods like size exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol for DAR Determination by Hydrophobic Interaction Chromatography (HIC):
-
Column and Mobile Phases: A HIC column (e.g., TSKgel Butyl-NPR) is used with a gradient of decreasing salt concentration. Mobile Phase A typically contains a high concentration of salt (e.g., 1.5 M ammonium (B1175870) sulfate) in a phosphate (B84403) buffer, while Mobile Phase B is the phosphate buffer without the salt.
-
Sample Analysis: The purified ADC is injected onto the column, and a linear gradient from high to low salt concentration is applied.
-
Data Analysis: The different drug-loaded species (DAR 0, 2, 4, 6, 8) are separated based on their hydrophobicity, with higher DAR species eluting later. The average DAR is calculated from the relative peak areas of the different species.
In Vitro Cytotoxicity Assay
Protocol for MTT Assay:
-
Cell Seeding: Target antigen-positive and antigen-negative cancer cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, a non-targeting isotype control ADC, and the free duocarmycin payload for a specified period (e.g., 72-96 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a detergent solution), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
In Vivo Efficacy Study
Protocol for Xenograft Mouse Model:
-
Tumor Implantation: Female immunodeficient mice (e.g., BALB/c nude) are subcutaneously inoculated with a suspension of human tumor cells (e.g., BT-474 for HER2-positive breast cancer).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), after which the mice are randomized into different treatment groups.
-
ADC Administration: The mice are treated with the ADC, a vehicle control, and potentially a non-targeting isotype control ADC, typically via a single intravenous injection.
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the ADC-treated groups to the control group. Tumor growth inhibition (TGI) is a common metric.
Conclusion
Both Val-Cit and Val-Ala are highly effective cathepsin B-cleavable linkers for the delivery of potent cytotoxic payloads like duocarmycin. The choice between them may depend on the specific requirements of the ADC being developed.
-
Val-Cit is a well-established and validated linker used in several clinical-stage and approved ADCs. For duocarmycin, it has demonstrated excellent in vitro and in vivo efficacy. However, its relatively higher hydrophobicity may limit the achievable DAR before encountering aggregation issues.
-
Val-Ala , being more hydrophilic, offers the potential to create ADCs with higher DARs and reduced aggregation, which could translate to improved therapeutic efficacy. While direct comparative data with duocarmycin is lacking, its performance with other hydrophobic payloads suggests it is a very promising alternative to Val-Cit.
Ultimately, the optimal linker choice will depend on a comprehensive evaluation of the final ADC's physicochemical properties, in vitro and in vivo performance, and overall therapeutic index. This guide provides a framework for researchers to make an informed decision based on the available data and the specific goals of their ADC program.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Drug Resistance: A Comparative Analysis of Duocarmycin's Cross-Resistance Profile with Other DNA Damaging Agents
For Immediate Release
In the relentless pursuit of effective cancer therapies, the emergence of drug resistance remains a formidable obstacle. Understanding the cross-resistance patterns of novel therapeutics is paramount for their strategic development and clinical application. This guide provides a comprehensive comparison of the cross-resistance profile of duocarmycin, a potent DNA alkylating agent, with other conventional DNA damaging agents. Through the synthesis of experimental data, detailed methodologies, and visual representations of cellular pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the complexities of drug resistance.
Duocarmycins are a class of natural products that exert their cytotoxic effects through a unique mechanism of DNA minor groove alkylation, leading to irreversible DNA damage and subsequent cell death.[1][2][3][4] Their exceptional potency, even at picomolar concentrations, has positioned them as promising payloads for antibody-drug conjugates (ADCs).[3][4] A key feature of duocarmycins is their reported efficacy against multi-drug resistant (MDR) cancer models, suggesting a potential advantage over conventional chemotherapeutics that are often susceptible to efflux pump-mediated resistance.[1][2]
Quantitative Comparison of Cytotoxicity
To objectively assess the cross-resistance profile of duocarmycin, we have compiled and summarized quantitative data from various studies. The following tables present the half-maximal inhibitory concentration (IC50) values for Duocarmycin SA (DSA), a representative duocarmycin analog, and other DNA damaging agents in different cancer cell lines, including parental and drug-resistant variants. The Resistance Factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line.
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Resistance Factor (RF) | Resistance Mechanism | Reference |
| Human Acute Myeloid Leukemia | ||||||
| Molm-14 | Duocarmycin SA | 11.12 pM | - | - | - | [5] |
| Doxorubicin | 68.6 nM | - | - | - | [6] | |
| Etoposide | 129.7 nM | - | - | - | [6] | |
| HL-60 | Duocarmycin SA | 114.8 pM | - | 10.3 | Higher expression of chemoresistance-associated genes | [5] |
| Doxorubicin | - | - | - | |||
| Etoposide | - | - | - | |||
| Human Ovarian Cancer | ||||||
| A2780 | Cisplatin | 1 µM | 7 µM | 7 | Altered drug accumulation, increased DNA repair | |
| Doxorubicin | 0.02 µM | 0.5 µM | 25 | P-glycoprotein overexpression | ||
| A2780/CP70 (Cisplatin-Resistant) | Cisplatin | - | 7 µM | - | Altered drug accumulation, increased DNA repair | |
| Doxorubicin | - | 0.5 µM | - | P-glycoprotein overexpression | ||
| 2008 | Cisplatin | 1 µM | 16 µM | 16 | - | [7] |
| Doxorubicin | - | - | - | - | [7] | |
| C13* (Cisplatin-Resistant) | Cisplatin | - | 5.4 µM | - | - | [8] |
Note: A direct comparison of duocarmycin's efficacy in the cisplatin-resistant A2780 and 2008 cell lines was not available in the reviewed literature, representing a critical knowledge gap. The resistance factor for HL-60 with Duocarmycin SA is calculated relative to the Molm-14 cell line, as presented in the source material.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.
Cell Viability and IC50 Determination (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a serial dilution of the test compounds for 48-72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
DNA Double-Strand Break Analysis (γH2AX Staining)
The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early cellular response to the induction of DNA double-strand breaks (DSBs).
-
Cell Culture and Treatment: Grow cells on coverslips and treat with DNA damaging agents for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[9]
-
Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.[9]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.[9]
DNA Damage Assessment (Neutral Comet Assay)
The neutral comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA double-strand breaks.
-
Cell Preparation: Prepare a single-cell suspension of treated and control cells.
-
Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and layer onto a pre-coated microscope slide.[10][11]
-
Lysis: Immerse the slides in a neutral lysis buffer to remove cell membranes and proteins, leaving behind the nucleoids.[10][11]
-
Electrophoresis: Subject the slides to electrophoresis under neutral pH conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[10][11]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Fixation: Harvest and fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.[12][13]
-
RNase Treatment: Wash the fixed cells and resuspend them in PBS containing RNase A to degrade RNA and ensure specific DNA staining.[12][13]
-
PI Staining: Add propidium iodide solution to the cell suspension and incubate in the dark.[12][13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of action of duocarmycin.
Caption: Workflow for assessing cross-resistance.
References
- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro | MDPI [mdpi.com]
- 6. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 7. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]
- 11. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells [bio-protocol.org]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
A Comparative Guide to the In Vivo Stability of Duocarmycin Antibody-Drug Conjugate (ADC) Formats
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. For ADCs utilizing the highly potent DNA-alkylating agent duocarmycin, ensuring the payload remains attached to the antibody in circulation and is only released at the tumor site is paramount. This guide provides an objective comparison of the in-vivo stability of different duocarmycin ADC formats, supported by experimental data, to inform the rational design of next-generation cancer therapeutics.
The stability of an ADC is influenced by a combination of factors, including the linker chemistry, the site of conjugation on the antibody, and the drug-to-antibody ratio (DAR).[1][2] Premature release of the cytotoxic duocarmycin payload can lead to off-target toxicities, while an overly stable linker may hinder efficient drug release within the tumor cell.[3]
Comparative In Vivo Stability Data
The following table summarizes publicly available in-vivo stability data for different duocarmycin ADC formats. The data highlights how linker and conjugation strategies can significantly impact ADC stability in preclinical models.
| ADC Format | Target | Linker Type | Conjugation Site | Animal Model | Key Stability Findings | Reference |
| SYD985 (Trastuzumab duocarmazine) | HER2 | Valine-citrulline (vc) based, cleavable | Reduced interchain disulfides | Cynomolgus Monkey | High stability in plasma with a long half-life. The linker-drug technology was optimized for plasma stability.[4][5] | [4][5] |
| MDX-1203 (BMS-936561) | CD70 | Valine-arginine (dipeptide), cleavable | Not specified | Not specified | Reached Phase I clinical trials, but development was halted. In vivo stability data is not extensively detailed in the provided search results.[6][7] | [6][7] |
| MGC018 | B7-H3 | Valine-citrulline based, cleavable | Site-specific | Not specified | In clinical trials, suggesting acceptable stability and safety profiles. Specific in-vivo stability data is not detailed in the provided search results.[6] | [6] |
| CBI-based ADC | PTGFRN | Not specified | Direct conjugation | Xenografted mice | Showed inhibition of tumor formation and growth with no effect on body weight, suggesting good stability and tolerability.[8] | [8] |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of in vivo ADC stability is crucial for preclinical development. The following outlines a general methodology for determining the stability of duocarmycin ADCs in animal models.
Objective:
To quantify the amount of intact ADC, total antibody, and released duocarmycin payload in plasma over time.
Materials:
-
Duocarmycin ADC
-
Animal model (e.g., mice, rats, cynomolgus monkeys)
-
Anticoagulant (e.g., EDTA, heparin)
-
ELISA plates
-
Capture and detection antibodies for ELISA
-
LC-MS/MS system
-
Reagents for sample processing (e.g., protein precipitation, solid-phase extraction)
Methodology:
-
Animal Dosing: Administer the duocarmycin ADC to the selected animal model, typically via intravenous injection.[3]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Quantification of Total Antibody (ELISA):
-
Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.
-
Block non-specific binding sites.
-
Add diluted plasma samples to the wells.
-
Incubate to allow the total antibody (conjugated and unconjugated) to bind to the antigen.
-
Wash the plate and add a labeled secondary antibody that detects the primary antibody.
-
Add a substrate to generate a detectable signal and measure the absorbance.
-
Calculate the total antibody concentration based on a standard curve.
-
-
Quantification of Intact ADC (ELISA):
-
Coat a 96-well plate with an antibody that specifically captures the duocarmycin payload.
-
Block non-specific binding sites.
-
Add diluted plasma samples to the wells.
-
Incubate to allow the intact ADC to bind.
-
Wash the plate and add a labeled secondary antibody that detects the monoclonal antibody portion of the ADC.
-
Develop and measure the signal as described for the total antibody ELISA.
-
Calculate the intact ADC concentration based on a standard curve.
-
-
Quantification of Released Duocarmycin Payload (LC-MS/MS):
-
Extract the free duocarmycin from the plasma samples using protein precipitation or solid-phase extraction.
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the concentrations of total antibody, intact ADC, and free payload over time.
-
Calculate pharmacokinetic parameters, such as half-life (t½) and clearance (CL), for both the total antibody and the intact ADC.
-
The rate of drug deconjugation can be determined by the divergence of the pharmacokinetic profiles of the total antibody and the intact ADC.
-
Experimental Workflow for In Vivo ADC Stability Assessment
Caption: Workflow for assessing the in vivo stability of Duocarmycin ADCs.
Key Factors Influencing Duocarmycin ADC Stability
Caption: Factors influencing the in vivo performance of Duocarmycin ADCs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
Evaluating the Safety Profile of MC-Val-Cit-PAB-Duocarmycin Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The careful selection of each component—the antibody, linker, and cytotoxic payload—is critical to achieving a favorable therapeutic index. This guide provides a comparative analysis of the safety profile of ADCs utilizing the MC-Val-Cit-PAB linker with a duocarmycin payload, benchmarked against other common ADC platforms, namely those employing monomethyl auristatin E (MMAE) and a derivative of maytansine (B1676224) (DM1).
Executive Summary
ADCs with the MC-Val-Cit-PAB-duocarmycin platform exhibit a distinct safety and efficacy profile. Duocarmycins, as a class of DNA-alkylating agents, offer potent cytotoxicity.[1][2] The cleavable MC-Val-Cit-PAB linker is designed to be stable in circulation and release the payload in the tumor microenvironment through cleavage by cathepsin B.[3] Preclinical and clinical data on trastuzumab duocarmazine (SYD985), a prominent example of this platform, indicate a manageable safety profile, with ocular toxicities and pneumonitis being notable adverse events.[2][4][5][6][7] In comparison, MMAE-based ADCs are frequently associated with neutropenia and peripheral neuropathy, while DM1-based ADCs often lead to thrombocytopenia and hepatotoxicity.[3][8][9][10] The choice of linker and payload significantly influences the overall safety and tolerability of the ADC.
Comparative Safety and Tolerability
The safety profiles of ADCs are intrinsically linked to their cytotoxic payloads. Off-target toxicities are a primary concern and often dictate the maximum tolerated dose (MTD).[11]
MC-Val-Cit-PAB-Duocarmycin ADCs
Duocarmycins are highly potent DNA alkylating agents that can kill both dividing and non-dividing cells.[12] Their incorporation into ADCs aims to mitigate the systemic toxicity, including hepatotoxicity and myelotoxicity, observed with the free drug.[13] Clinical data for trastuzumab duocarmazine (SYD985) have highlighted the following treatment-emergent adverse events (TEAEs):
-
Ocular Toxicity: Conjunctivitis and keratitis are among the most common adverse events.[2][5]
-
Respiratory Toxicity: Interstitial lung disease (ILD) and pneumonitis have been reported and can be severe.[2][3]
-
Myelosuppression: While generally manageable, some degree of myelosuppression can occur.
Preclinical studies in cynomolgus monkeys with SYD985 showed the ADC was well-tolerated at doses up to 30 mg/kg, with no severe thrombocytopenia or peripheral sensory neuropathy reported, which are common toxicities with other ADC platforms.[14][15]
MC-Val-Cit-PAB-MMAE ADCs
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics. The safety profile of MMAE-based ADCs is well-characterized, with common adverse events including:
-
Hematologic Toxicities: Neutropenia is a frequent and often dose-limiting toxicity.[3][16][17] Anemia and thrombocytopenia are also observed.[18]
-
Peripheral Neuropathy: This is a common, cumulative, and potentially irreversible side effect.[3][16][18]
-
Gastrointestinal Effects: Nausea, diarrhea, and fatigue are also frequently reported.[3]
DM1-Based ADCs
DM1 is a maytansinoid derivative that also acts as a microtubule inhibitor. ADCs utilizing DM1, such as ado-trastuzumab emtansine (T-DM1), have a distinct set of common toxicities:
-
Hepatotoxicity: Elevated liver enzymes are a key safety concern.[3][8]
-
Thrombocytopenia: A significant decrease in platelet count is a common dose-limiting toxicity.[3][10]
-
Gastrointestinal Effects: Nausea and fatigue are also prevalent.[19]
Quantitative Comparison of Safety and Pharmacokinetics
The following tables summarize key quantitative data from preclinical and clinical studies to facilitate a direct comparison between the different ADC platforms.
Table 1: Comparative Clinical Safety of Selected ADCs
| ADC (Payload) | Target | Most Common (All Grades) Adverse Events | Common Grade ≥3 Adverse Events |
| Trastuzumab Duocarmazine (Duocarmycin) | HER2 | Conjunctivitis (38.2%), Keratitis (38.2%), Fatigue (33.3%)[2][5] | Ocular toxicity (21.2%), ILD/Pneumonitis (2.4%)[4] |
| Brentuximab Vedotin (MMAE) | CD30 | Peripheral sensory neuropathy (42%), Nausea (35%), Fatigue (34%), Neutropenia (19%)[3] | Neutropenia, Peripheral neuropathy, Anemia[3][16] |
| Ado-trastuzumab Emtansine (DM1) | HER2 | Nausea (42%), Fatigue (31%)[19] | Thrombocytopenia, Increased liver enzymes (AST/ALT)[16] |
Table 2: Comparative Pharmacokinetics of Different ADC Platforms
| ADC Platform (Payload) | Key PK Characteristics | Half-life (t½) | Clearance (CL) |
| MC-Val-Cit-PAB-Duocarmycin | Stable in human and cynomolgus monkey plasma.[14][20] Rapid clearance of free duocarmycin.[21] | ADC: ~3-5 days (in monkeys)[22] | ADC: ~9.4-11.5 mL/day/kg (in monkeys at ≥10 mg/kg)[22] |
| MC-Val-Cit-PAB-MMAE | Linear PK at clinically relevant doses.[23] Low plasma concentrations of unconjugated MMAE.[24] | ADC (acMMAE): ~2-4 days[24] | ADC (acMMAE): ~28-40 mL/day/kg[24] |
| DM1-Based (T-DM1) | Non-linear PK at lower doses.[22][25] Slower clearance than total antibody due to deconjugation.[12] | ADC: ~3.5-4 days[22][25] | ADC: ~0.676 L/day[25] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for evaluating the safety and efficacy of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of 50% of a cancer cell population (IC50).
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC and add to the cells. Include untreated cells as a negative control and a cell-free blank.
-
Incubation: Incubate the plate for 72-96 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value.[26]
Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to cleavage by cathepsin B, a lysosomal protease often upregulated in cancer cells.
-
Reagent Preparation: Prepare a stock solution of the ADC and reconstitute purified human cathepsin B in an acidic assay buffer (pH 5.0-6.0).[11]
-
Reaction Initiation: Mix the ADC with the activated cathepsin B solution.
-
Incubation: Incubate the reaction at 37°C for various time points.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the samples using LC-MS/MS to quantify the amount of released payload.[27]
-
Plasma Stability Control: Incubate the ADC in human plasma to assess linker stability in a physiological environment.[27]
Bystander Killing Assay
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
-
Co-culture Setup: Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cells. The Ag- cells are often engineered to express a fluorescent protein for easy identification.[28]
-
ADC Treatment: Treat the co-culture with the ADC.
-
Monitoring: Monitor cell viability of both Ag+ and Ag- populations over time using methods like live-cell imaging or flow cytometry.[29][30]
-
Data Analysis: Quantify the reduction in viability of the Ag- cells in the presence of Ag+ cells and the ADC to determine the extent of the bystander effect.[31]
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Caption: Mechanism of action of a MC-Val-Cit-PAB-duocarmycin ADC.
Caption: Experimental workflow for assessing the bystander effect of an ADC.
Conclusion
The MC-Val-Cit-PAB-duocarmycin ADC platform presents a promising therapeutic strategy with a distinct safety profile compared to MMAE and DM1-based ADCs. While the potent DNA-alkylating payload offers a powerful anti-tumor effect, careful monitoring for specific toxicities, particularly ocular and respiratory events, is crucial. The choice of an ADC platform should be guided by the specific tumor biology, the expression of the target antigen, and a thorough understanding of the safety and tolerability profile of the linker-payload combination. This guide provides a framework for researchers and drug developers to make informed decisions in the design and evaluation of next-generation antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Trastuzumab duocarmazine in locally advanced and metastatic solid tumours and HER2-expressing breast cancer: a phase 1 dose-escalation and dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A mechanistic pharmacokinetic model elucidating the disposition of trastuzumab emtansine (T-DM1), an antibody-drug conjugate (ADC) for treatment of metastatic breast cancer [pubmed.ncbi.nlm.nih.gov]
- 13. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Treatment‐related adverse events of antibody–drug conjugates in clinical trials: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adverse event profiles of four monomethyl auristatin E-conjugated antibody drug conjugates: a disproportionality analysis based on the US FDA adverse event reporting system (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uspharmacist.com [uspharmacist.com]
- 20. adcreview.com [adcreview.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Development of a generalized pharmacokinetic model to characterize clinical pharmacokinetics of monomethyl auristatin E-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 29. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 30. agilent.com [agilent.com]
- 31. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the Translational Challenges of Duocarmycin ADCs from Mouse to Human
For Researchers, Scientists, and Drug Development Professionals
The potent DNA-alkylating agents of the duocarmycin family have emerged as a promising class of payloads for antibody-drug conjugates (ADCs) in oncology.[1][2][3] Their unique mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation of adenine, offers the potential for high cytotoxicity against both dividing and non-dividing cancer cells.[1][3] However, the translation of preclinical findings in mouse models to clinical outcomes in humans has been fraught with challenges. This guide provides an objective comparison of the performance of duocarmycin-based ADCs, with a focus on the key translational hurdles, and contrasts them with alternative ADC payloads, supported by experimental data.
Key Translational Challenges for Duocarmycin ADCs
A primary obstacle in the translation of duocarmycin ADCs from mouse to human is the significant inter-species variation in plasma stability. This is exemplified by the preclinical development of trastuzumab duocarmazine (SYD985) , a leading duocarmycin-based ADC.
-
Species-Specific Carboxylesterase Activity: SYD985 demonstrates poor stability in mouse plasma due to the activity of a specific carboxylesterase, CES1c, which cleaves the linker-drug.[4] This enzymatic activity is absent in human and cynomolgus monkey plasma, leading to significantly greater stability and a longer half-life in these species.[4][5] This discrepancy can lead to an underestimation of the ADC's therapeutic index in mouse models.
-
Off-Target Toxicities: While the targeted delivery via the antibody aims to minimize systemic exposure, the high potency of duocarmycins means that even minimal off-target release can lead to toxicities. In the case of MDX-1203, an anti-CD70 duocarmycin ADC, dose-limiting toxicities such as facial edema and pleural/pericardial effusions were observed in humans.[6][7]
-
"Bystander Effect" Nuances: The membrane-permeable nature of duocarmycin payloads allows for a "bystander effect," where the released cytotoxin can kill neighboring antigen-negative tumor cells.[4] While this is a desirable feature for treating heterogeneous tumors, predicting and controlling the extent of this effect in the complex human tumor microenvironment remains a challenge.
Performance Comparison of ADC Payloads
The selection of the cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. The following tables provide a comparative overview of duocarmycin-based ADCs and ADCs with alternative payloads.
Table 1: In Vitro Cytotoxicity of Duocarmycin-Based ADCs
| ADC | Target | Cell Line | IC50 (pM) | Reference |
| Duocarmycin SA (free drug) | - | Molm-14 (AML) | 11.12 | [2] |
| Duocarmycin SA (free drug) | - | HL-60 (AML) | 112.7 | [2] |
| SYD985 | HER2 | HER2 3+ cell lines | Similar to T-DM1 | [4] |
| SYD985 | HER2 | Low HER2 cell lines | 3- to 50-fold more potent than T-DM1 | [4] |
| MGC018 | B7-H3 | B7-H3 positive cell lines | Potent cytotoxicity | [1] |
Table 2: Preclinical Efficacy of Duocarmycin-Based ADCs in Mouse Xenograft Models
| ADC | Tumor Model | Dosing | Outcome | Reference |
| SYD985 | BT-474 (HER2 3+) | Single dose | Dose-dependent tumor reduction | [4] |
| SYD985 | Low HER2 PDX | Single dose | Significant antitumor activity | [4] |
| MGC018 | PA-1 (Ovarian) | Single dose (3-10 mg/kg) | 89-91% tumor volume reduction | [1] |
| MGC018 | Calu-6 (Lung) | Single dose (3-10 mg/kg) | 72-91% tumor volume reduction | [1] |
Table 3: Maximum Tolerated Dose (MTD) of Duocarmycin-Based ADCs in Animals and Humans
| ADC | Species | MTD | Reference |
| SYD985 | Cynomolgus Monkey | >30 mg/kg (HNSTD) | [5] |
| MGC018 | Cynomolgus Monkey | 10 mg/kg (HNSTD) | [1] |
| MDX-1203 | Human | 8 mg/kg (recommended Phase 2 dose) | [6] |
HNSTD: Highest Non-Severely Toxic Dose
Table 4: Comparison of Alternative ADC Payloads
| Payload Class | Mechanism of Action | Key Preclinical/Clinical Features | Common Toxicities |
| Auristatins (e.g., MMAE) | Tubulin inhibitor | Potent cytotoxicity, bystander effect. | Peripheral neuropathy, neutropenia |
| Maytansinoids (e.g., DM1) | Tubulin inhibitor | Potent cytotoxicity, generally less bystander effect than MMAE. | Thrombocytopenia, hepatotoxicity |
| Topoisomerase I Inhibitors (e.g., SN-38) | DNA replication inhibitor | Effective against non-dividing cells, bystander effect. | Diarrhea, neutropenia |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.
In Vitro ADC Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC in complete cell culture medium.
-
Incubation: Remove the overnight culture medium from the cells and add the ADC dilutions. Incubate for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration to determine the IC50 value.
In Vivo ADC Efficacy Study in Mouse Xenograft Model
-
Tumor Implantation: Subcutaneously implant human tumor cells or patient-derived xenograft (PDX) fragments into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC, isotype control ADC, or vehicle intravenously at the specified dose and schedule.
-
Efficacy Assessment: Continue to measure tumor volumes and body weights throughout the study.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size or at a predetermined time point. Tumor growth inhibition (TGI) is calculated to assess efficacy.
In Vitro Plasma Stability Assay
-
Incubation: Incubate the ADC at a specific concentration in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Analysis: Analyze the samples to determine the concentration of the intact ADC. This can be done using methods such as ELISA to measure the amount of conjugated antibody or LC-MS to quantify the amount of released payload.
-
Half-life Calculation: Plot the percentage of remaining intact ADC over time to determine the in vitro plasma half-life.
Visualizing the Translational Pathway and Challenges
The following diagrams illustrate the mechanism of action of duocarmycin ADCs and the key translational challenges.
Caption: Mechanism of action of a duocarmycin-based ADC.
Caption: Key translational challenges for duocarmycin ADCs.
Conclusion
Duocarmycin-based ADCs hold significant promise in cancer therapy due to their high potency and unique mechanism of action. However, their successful clinical development hinges on overcoming critical translational challenges, most notably the species-specific differences in plasma stability. A thorough understanding of these challenges, coupled with robust preclinical models that more accurately predict human outcomes, is essential. By carefully considering the comparative data on different payloads and employing detailed experimental protocols, researchers can better navigate the complexities of ADC development and ultimately deliver more effective and safer therapies to patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. MDX-1203 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MC-Val-Cit-PAB-duocarmycin chloride: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe handling and disposal of MC-Val-Cit-PAB-duocarmycin chloride, a potent agent-linker conjugate used in the development of antibody-drug conjugates (ADCs). Duocarmycins are a class of highly potent DNA alkylating agents, and as such, all waste generated from procedures involving this compound must be treated as hazardous cytotoxic waste. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the environment.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
All handling and disposal of this compound and its contaminated materials must be performed within a certified chemical fume hood, biological safety cabinet (BSC), or a containment isolator. A comprehensive understanding of the potent nature of this compound is crucial, regardless of any conflicting information on supplier Safety Data Sheets (SDS).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | N95 Respirator or higher | Recommended for all handling of the solid compound. |
| Hand Protection | Double Gloving | Two pairs of chemotherapy-rated nitrile gloves are mandatory. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Gown | A solid-front, back-closing, disposable gown made of a low-permeability fabric is required. |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are mandatory. |
| Face Protection | Face Shield | A full-face shield should be worn over safety goggles, especially when there is a risk of splashes. |
Waste Segregation and Containment
Proper segregation of waste at the point of generation is a critical step in the safe disposal of this compound. All waste must be classified as cytotoxic and handled accordingly.
Table 2: Waste Categorization and Containment
| Waste Type | Description | Container Type | Labeling |
| Solid Waste | Contaminated PPE (gloves, gown, etc.), plasticware, pipette tips, vials, and absorbent pads. | Yellow, puncture-resistant, rigid container with a secure lid. | "Cytotoxic Waste for Incineration" and the universal biohazard symbol. |
| Liquid Waste | Unused solutions, contaminated buffers, and the first rinse from decontaminating glassware. | Yellow, leak-proof, shatter-resistant container with a screw cap. | "Liquid Cytotoxic Waste for Incineration" and the universal biohazard symbol. |
| Sharps Waste | Needles, syringes, and any other contaminated items that can puncture the skin. | Yellow, puncture-proof sharps container with a secure lid. | "Cytotoxic Sharps Waste for Incineration" and the universal biohazard symbol. |
Step-by-Step Disposal Procedure
The following workflow outlines the procedural steps for the safe disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
Decontamination of Surfaces and Equipment
All surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.
Decontamination Solutions
A two-step cleaning process is recommended:
-
Initial Cleaning: A solution of a surfactant-based laboratory detergent in water.
-
Secondary Decontamination: A freshly prepared 1% sodium hypochlorite (B82951) solution, followed by a rinse with 70% ethanol (B145695) and then deionized water to prevent corrosion of surfaces.
Decontamination Protocol
-
Prepare the Area: Ensure the area to be cleaned is clear of any unnecessary items. Wear the full PPE as described in Table 1.
-
Initial Wipe: Using absorbent pads wetted with the detergent solution, wipe the contaminated surface in one direction, starting from the area of lowest contamination and moving to the area of highest contamination. Dispose of the pads as solid cytotoxic waste.
-
Secondary Wipe: Using new absorbent pads wetted with the 1% sodium hypochlorite solution, wipe the surface again using the same technique. Allow for a contact time of at least 10 minutes.
-
Rinsing: Wipe the surface with 70% ethanol to neutralize the bleach, followed by a final wipe with deionized water.
-
Drying: Allow the surface to air dry completely.
-
Dispose of PPE: All used cleaning materials and PPE must be disposed of as solid cytotoxic waste.
Spill Management
In the event of a spill of this compound, immediate action is required to contain the spill and decontaminate the area.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on the full PPE as outlined in Table 1 before entering the spill area.
-
Contain the Spill: For liquid spills, cover with absorbent pads from a cytotoxic spill kit. For solid spills, gently cover with wetted absorbent pads to avoid raising dust.
-
Clean the Spill: Working from the outside in, carefully collect all contaminated materials and place them in a yellow cytotoxic waste container.
-
Decontaminate the Area: Follow the decontamination protocol outlined in section 4.2.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Final Disposal
All segregated and properly labeled cytotoxic waste containing this compound must be disposed of through a licensed hazardous waste management company. The only acceptable method of final disposal is high-temperature incineration . Do not attempt to dispose of this waste through standard laboratory trash or sewer systems.
By adhering to these procedures, researchers and laboratory professionals can safely manage and dispose of this compound, minimizing the risk of exposure and environmental contamination. Always consult your institution's specific EHS guidelines in conjunction with this document.
Personal protective equipment for handling MC-Val-Cit-PAB-duocarmycin chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of MC-Val-Cit-PAB-duocarmycin chloride, a potent agent-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). Duocarmycins are a class of highly potent DNA alkylating agents, necessitating stringent safety protocols to prevent occupational exposure.[1][2] While a safety data sheet (SDS) for this specific compound from one supplier suggests it is not classified as a hazardous substance, the cytotoxic nature of duocarmycins warrants handling it as a potent, hazardous compound.[3] This guide is based on established best practices for handling cytotoxic drugs and ADCs.[4][5][6][7][8][9][10][11]
Personal Protective Equipment (PPE)
The primary goal of Personal Protective Equipment (PPE) is to establish a barrier between the handler and the hazardous substance.[10] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-rated, powder-free, nitrile gloves (tested against ASTM D6978 standard).[5] Double gloving is required. | Prevents skin contact with the cytotoxic compound. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Poly-coated gowns offer higher resistance.[10] | Protects the body from splashes and aerosol exposure. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents accidental splashes to the eyes. |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a risk of splashing. | Provides a full-face barrier against splashes and aerosols. |
| Respiratory Protection | An N95 respirator or higher should be used when handling the powdered form of the compound or when there is a risk of aerosolization.[7][10] | Protects against inhalation of the potent compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety. The following diagram outlines the procedural flow for donning and doffing PPE when handling this compound.
Handling Procedures:
-
Preparation: All handling of this compound, especially when in powdered form, must be conducted in a designated area within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator to prevent aerosol dissemination.[10]
-
Weighing: Weighing of the powdered compound should be performed on a plastic-backed absorbent pad within the BSC to contain any potential spills.
-
Reconstitution: The compound is noted to be unstable in solution, and freshly prepared solutions are recommended.[1] When reconstituting, use techniques that minimize aerosol generation.
-
Transport: When transporting the compound, whether in solid or solution form, it must be in a sealed, rigid, and leak-proof secondary container that is clearly labeled with a cytotoxic warning.[7]
Disposal Plan
Proper disposal of cytotoxic waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound are considered cytotoxic waste. This includes gloves, gowns, shoe covers, absorbent pads, vials, pipette tips, and any contaminated labware.
-
Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled for "Cytotoxic Waste" or "Chemotherapy Waste."
-
Decontamination: All work surfaces and equipment within the BSC should be decontaminated after use. A two-step process of cleaning with a detergent followed by a deactivating agent (e.g., sodium hypochlorite (B82951) solution), and then rinsing with sterile water is recommended.
-
Spill Management: A cytotoxic spill kit must be readily available in the handling area.[7] In the event of a spill, follow established institutional procedures for cytotoxic spill cleanup, which generally involve containing the spill with absorbent material, deactivating the compound, and cleaning the area, all while wearing appropriate PPE.
By adhering to these stringent safety and handling protocols, researchers and scientists can minimize the risks associated with the potent cytotoxic agent this compound and ensure a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. hse.gov.uk [hse.gov.uk]
- 9. drhothas.com [drhothas.com]
- 10. gerpac.eu [gerpac.eu]
- 11. dam.lonza.com [dam.lonza.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
